molecular formula C15H30ClN3O2 B10824553 ENMD-1068 hydrochloride

ENMD-1068 hydrochloride

Katalognummer: B10824553
Molekulargewicht: 319.87 g/mol
InChI-Schlüssel: UDMQQSSIEIJEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ENMD-1068 hydrochloride is a useful research compound. Its molecular formula is C15H30ClN3O2 and its molecular weight is 319.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMQQSSIEIJEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ENMD-1068 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride is a synthetic, small-molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2). Preclinical studies have demonstrated its therapeutic potential in various inflammatory and fibrotic conditions, including endometriosis, liver fibrosis, and rheumatoid arthritis.[1][2][3] The core mechanism of action of ENMD-1068 revolves around its ability to block PAR2 signaling, which in turn attenuates downstream inflammatory and fibrotic pathways, notably the TGF-β1/Smad and NF-κB signaling cascades. This guide provides a comprehensive overview of the mechanism of action of ENMD-1068, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: PAR2 Antagonism

ENMD-1068, chemically identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, functions as a selective antagonist of PAR2.[1] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events that are implicated in inflammation, pain, and fibrosis.[4][5]

ENMD-1068 exerts its therapeutic effects by inhibiting the activation of PAR2, thereby preventing the initiation of these downstream signaling pathways. While the precise nature of its binding to PAR2 (e.g., competitive, allosteric) is not fully elucidated in the provided materials, its functional antagonism has been demonstrated in various experimental models. An in vitro study reported an IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[1]

Downstream Consequences of PAR2 Antagonism

The antagonism of PAR2 by ENMD-1068 leads to the modulation of several key signaling pathways that are central to the pathogenesis of inflammatory and fibrotic diseases.

  • Inhibition of Inflammatory Cytokine Production: ENMD-1068 has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[6][7]

  • Attenuation of Fibrotic Signaling: A key mechanism of ENMD-1068 is its ability to interfere with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a critical driver of fibrosis.[6]

  • Suppression of Proliferation and Induction of Apoptosis: ENMD-1068 has been observed to inhibit cell proliferation and promote programmed cell death (apoptosis) in pathological tissues.[6][7]

Key Signaling Pathways Modulated by ENMD-1068

Inhibition of the TGF-β1/Smad Signaling Pathway

In the context of liver fibrosis, ENMD-1068 has been demonstrated to attenuate the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. This effect is mediated through the inhibition of the TGF-β1/Smad signaling pathway.[8] Upon activation by TGF-β1, the TGF-β receptor I phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of fibrotic genes. ENMD-1068 treatment has been shown to decrease the C-terminal phosphorylation of Smad2/3, thereby inhibiting this pro-fibrotic signaling cascade.[6][7]

TGF_beta_Smad_Pathway TGF-β1/Smad Signaling Pathway Inhibition by ENMD-1068 TGFB1 TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB1->TGFBR Binds pSmad23 p-Smad2/3 TGFBR->pSmad23 Phosphorylates Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Fibrotic Gene Transcription (e.g., Collagen) ENMD1068 ENMD-1068 ENMD1068->pSmad23 Inhibits Phosphorylation PAR2 PAR2 ENMD1068->PAR2 PAR2->TGFBR Cross-talk?

Caption: Inhibition of TGF-β1/Smad signaling by ENMD-1068.

Inhibition of the NF-κB Signaling Pathway

In a mouse model of endometriosis, ENMD-1068 treatment led to a significant decrease in the activation of Nuclear Factor-kappa B (NF-κB).[9] The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. By antagonizing PAR2, ENMD-1068 is thought to prevent the upstream signals that lead to NF-κB activation, thereby exerting its anti-inflammatory effects.

NFkB_Pathway NF-κB Signaling Pathway Inhibition by ENMD-1068 Protease Serine Protease (e.g., Tryptase) PAR2 PAR2 Protease->PAR2 Activates IKK IKK Complex PAR2->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_genes Inflammatory Gene Transcription (e.g., IL-6, MCP-1) NFkB_IkB->NFkB Releases pIkB p-IκB Proteasome Proteasome pIkB->Proteasome Degradation ENMD1068 ENMD-1068 ENMD1068->PAR2 Antagonizes

Caption: Inhibition of NF-κB signaling by ENMD-1068.

Quantitative Data from Preclinical Studies

The efficacy of ENMD-1068 has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: In Vitro Activity of ENMD-1068
ParameterValueCell/SystemReference
IC50 (PAR2 Antagonism)5 mMTrypsin-induced PAR2 activation[1]
Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis
ParameterVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)P-valueReference
Lesion Volume (mm³)~35~20~15< 0.05[3]
IL-6 Levels (pg/mg)~120~70~40< 0.01[9]
MCP-1 Levels (pg/mg)~250~150~125< 0.05[9]
Proliferating Cells (%)HighReducedSignificantly Reduced< 0.05[3]
Apoptotic Cells (%)LowIncreasedSignificantly Increased< 0.05[3]
Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis
ParameterVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)P-valueReference
Collagen ContentHighSignificantly ReducedMore Significantly ReducedN/A[8]
α-SMA ExpressionHighSignificantly ReducedMore Significantly ReducedN/A[8]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of ENMD-1068. For precise details, including antibody clones and concentrations, it is recommended to consult the original publications.

Immunohistochemistry for Ki-67 (Cell Proliferation)

This protocol outlines the general steps for detecting the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections from mouse models.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 x 3 minutes each).

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat to 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

    • Wash with Tris-buffered saline with Tween 20 (TBST).

  • Blocking and Staining:

    • Block non-specific binding with a suitable blocking serum for 30-60 minutes.

    • Incubate with a primary antibody against Ki-67 overnight at 4°C.

    • Wash with TBST.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with TBST.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Detection and Counterstaining:

    • Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides.

IHC_Workflow Immunohistochemistry (IHC) Workflow for Ki-67 start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-Ki-67) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting end Microscopy mounting->end

Caption: General workflow for Ki-67 immunohistochemistry.

TUNEL Assay (Apoptosis)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation:

    • Use FFPE or frozen tissue sections.

    • Deparaffinize and rehydrate FFPE sections as described for IHC.

    • For FFPE sections, permeabilize the tissue with Proteinase K.

  • Labeling:

    • Equilibrate the slides in TdT reaction buffer.

    • Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT will add the biotin-labeled dUTP to the 3'-OH ends of fragmented DNA.

  • Detection:

    • Wash the slides to remove unincorporated nucleotides.

    • Incubate with a streptavidin-HRP conjugate.

    • Develop the signal with DAB. Apoptotic nuclei will be stained brown.

  • Counterstaining:

    • Counterstain with a suitable nuclear stain, such as Methyl Green, to visualize all cell nuclei.

    • Dehydrate, clear, and mount.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and MCP-1

This protocol provides a general outline for a sandwich ELISA to quantify cytokine levels in tissue lysates or cell culture supernatants.

  • Plate Coating:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards of known cytokine concentrations and samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Signal Amplification and Detection:

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate.

    • Add a TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion

This compound is a promising therapeutic candidate that exerts its effects through the selective antagonism of PAR2. This primary mechanism of action leads to the downstream inhibition of key pro-inflammatory and pro-fibrotic signaling pathways, including the TGF-β1/Smad and NF-κB cascades. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of ENMD-1068 in diseases characterized by inflammation and fibrosis. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field of drug development and molecular pharmacology. Further studies are warranted to fully elucidate the therapeutic potential and precise molecular interactions of this compound.

References

ENMD-1068 Hydrochloride: A Technical Overview of its PAR2 Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and fibrotic diseases. Preclinical studies have demonstrated its potential therapeutic efficacy in models of liver fibrosis, arthritis, endometriosis, and allergic asthma. This document provides a comprehensive technical guide on the PAR2 antagonist activity of ENMD-1068, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows.

Introduction to ENMD-1068 and PAR2

Protease-Activated Receptor 2 (PAR2) is a unique G-protein coupled receptor activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is expressed in a wide range of tissues and cell types and is known to play a significant role in inflammation, pain, and tissue remodeling.

ENMD-1068 (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) is a non-peptide, small molecule antagonist designed to selectively inhibit PAR2 activation. By blocking the receptor, ENMD-1068 aims to mitigate the downstream pathological effects associated with its overactivation in various disease states.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of ENMD-1068 from various preclinical studies.

Table 1: In Vitro Potency of ENMD-1068

ParameterValueCell/Assay SystemReference
IC50 ~5 mMInhibition of trypsin-induced PAR2 activation[1]
IC50 8 µM vs 5 mM (compared to GB88)Inhibition of PAR2 activation in colonocytes[2]
Concentration Used 10 mMInhibition of TGF-β1/Smad signaling in primary mouse HSCs[3]

Note: There are conflicting reports regarding the IC50 of ENMD-1068, with values ranging from the high micromolar to the low millimolar range. This suggests that the potency of ENMD-1068 may be relatively low and dependent on the specific assay conditions.

Table 2: In Vivo Efficacy of ENMD-1068 in Preclinical Models

Disease ModelSpeciesDosing RegimenKey FindingsReference
Liver Fibrosis (CCl4-induced)Mouse25 or 50 mg/kg, i.p., twice weekly for 4 weeksReduced ALT/AST levels, collagen content, and α-SMA expression.[4]
Endometriosis (Xenograft model)Mouse25 or 50 mg/kg, i.p., daily for 5 daysDose-dependently inhibited the development of endometriotic lesions.[5]
Allergic Asthma (OVA-induced)MouseNot specifiedInhibited antigen-induced cellular recruitment and eosinophil peroxidase activity.[6]
Inflammation (LPS-induced lung inflammation)MouseNot specifiedImpaired neutrophil migration.[7]
Intestinal Fibrosis Mouse50 µg/mL (in vitro)Inhibited PAR2-driven epithelial-mesenchymal transition.[8]

Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its effects by blocking the activation of PAR2, thereby inhibiting downstream signaling pathways. Two key pathways modulated by ENMD-1068 are the TGF-β/Smad and NF-κB pathways.

Inhibition of the TGF-β/Smad Pathway

In the context of liver fibrosis, ENMD-1068 has been shown to attenuate the TGF-β1/Smad2/3 signaling pathway.[4] TGF-β1 is a potent profibrotic cytokine that, upon binding to its receptor, activates Smad2 and Smad3, leading to their phosphorylation and translocation to the nucleus where they regulate the transcription of genes involved in fibrosis, such as those for collagen and α-smooth muscle actin (α-SMA). By inhibiting PAR2, ENMD-1068 interferes with this process, reducing the activation of hepatic stellate cells and collagen deposition.[4]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates PAR2->TGF_beta_R crosstalk p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (Collagen, α-SMA) Smad_complex->Gene_transcription ENMD_1068 ENMD-1068 ENMD_1068->PAR2 inhibits

Caption: TGF-β/Smad signaling pathway and the inhibitory action of ENMD-1068. (Max Width: 760px)
Modulation of the NF-κB Pathway

In inflammatory conditions such as endometriosis, PAR2 activation is linked to the activation of the NF-κB pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines like IL-6 and chemokines like MCP-1. ENMD-1068 has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of these inflammatory mediators.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptase Tryptase PAR2 PAR2 Tryptase->PAR2 activates IKK IKK PAR2->IKK activates I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_complex IκB-NF-κB Complex I_kappa_B->NF_kappa_B_complex NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active NF_kappa_B_complex->NF_kappa_B ENMD_1068 ENMD-1068 ENMD_1068->PAR2 inhibits Gene_transcription Gene Transcription (IL-6, MCP-1) NF_kappa_B_active->Gene_transcription

Caption: NF-κB signaling pathway and the inhibitory effect of ENMD-1068. (Max Width: 760px)

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of PAR2 antagonists like ENMD-1068. These should be adapted and optimized for specific cell types and experimental conditions.

In Vitro PAR2 Antagonist Activity Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit PAR2-agonist-induced intracellular calcium release.

Materials:

  • Cells expressing PAR2 (e.g., HT-29, primary keratinocytes)

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture to a confluent monolayer.

  • Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Compound Incubation: Wash cells to remove excess dye and add assay buffer containing various concentrations of ENMD-1068 or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Add the PAR2 agonist to all wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Determine the IC50 of ENMD-1068 by plotting the percent inhibition of the agonist response against the log concentration of ENMD-1068.

Western Blot for Phosphorylated Smad2/3

This protocol is for assessing the effect of ENMD-1068 on the TGF-β1-induced phosphorylation of Smad2/3.

Materials:

  • Target cells (e.g., hepatic stellate cells)

  • TGF-β1

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to near confluence. Starve cells in serum-free media for several hours. Pre-treat cells with ENMD-1068 or vehicle for a specified time, followed by stimulation with TGF-β1.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control (β-actin).

NF-κB Activation Assay (p65 Nuclear Translocation)

This immunofluorescence-based assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells of interest

  • PAR2 agonist (e.g., Tryptase)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates. Pre-treat with ENMD-1068 or vehicle, followed by stimulation with a PAR2 agonist.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with the anti-p65 primary antibody. Wash and incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of ENMD-1068 in a preclinical model of disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_conclusion Conclusion Animal_model Induce Disease Model (e.g., CCl4-induced liver fibrosis) Grouping Randomize Animals into Groups (Vehicle, ENMD-1068 low dose, ENMD-1068 high dose) Animal_model->Grouping Dosing Administer ENMD-1068 or Vehicle (e.g., i.p. injection) Grouping->Dosing Monitoring Monitor Animal Health and Disease Progression Dosing->Monitoring Sacrifice Euthanize Animals and Collect Tissues Monitoring->Sacrifice Histology Histological Analysis (e.g., H&E, Masson's Trichrome) Sacrifice->Histology Biochemical Biochemical Assays (e.g., ALT/AST levels) Sacrifice->Biochemical Molecular Molecular Analysis (e.g., Western Blot for α-SMA, qPCR for collagen) Sacrifice->Molecular Data_analysis Statistical Analysis of Data Histology->Data_analysis Biochemical->Data_analysis Molecular->Data_analysis Conclusion Draw Conclusions on Efficacy Data_analysis->Conclusion

Caption: A generalized workflow for in vivo testing of ENMD-1068. (Max Width: 760px)

Clinical Development Status

As of the latest available information, there is no evidence of this compound having entered clinical trials. One report suggests that the compound did not advance to clinical development due to a lack of efficacy.[3] Therefore, its therapeutic potential in humans remains unevaluated.

Conclusion

This compound is a valuable research tool for investigating the role of PAR2 in various physiological and pathological processes. Its ability to antagonize PAR2 and modulate downstream signaling pathways has been demonstrated in several preclinical models of inflammatory and fibrotic diseases. However, the conflicting reports on its in vitro potency and the apparent lack of clinical development suggest that its future as a therapeutic agent is uncertain. Further research is warranted to clarify its pharmacological profile and explore the potential of more potent and specific PAR2 antagonists for the treatment of human diseases.

References

ENMD-1068 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride is a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, a proposed synthesis, and the mechanism of action of ENMD-1068. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

ENMD-1068, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, was identified as a non-peptide antagonist of PAR2.[1] PAR2 is activated by proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand that initiates downstream signaling. This receptor is a key player in mediating inflammatory responses and has been implicated in the pathophysiology of various conditions, including liver fibrosis and endometriosis.[2][3] The development of small molecule antagonists like ENMD-1068 represents a promising therapeutic strategy to modulate the pro-inflammatory and pro-fibrotic effects of PAR2 activation.

Proposed Synthesis of this compound

Proposed Synthetic Scheme:

A multi-step synthesis can be proposed, commencing with the mono-protection of piperazine (B1678402), followed by sequential acylation and final deprotection to yield ENMD-1068.

  • Step 1: Mono-Boc Protection of Piperazine. To control the regioselectivity of the subsequent acylation steps, one of the secondary amines of piperazine is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Step 2: First Acylation. The free secondary amine of mono-Boc-piperazine is then acylated with 3-methylbutyric acid (isovaleric acid). The carboxylic acid is usually activated, for instance, by conversion to its acyl chloride or by using a peptide coupling agent, before reaction with the protected piperazine.

  • Step 3: Boc Deprotection. The Boc protecting group is removed from the piperazine nitrogen under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Step 4: Second Acylation. The newly exposed secondary amine is subsequently acylated with a protected form of 6-aminohexanoic acid, such as N-Boc-6-aminohexanoic acid, again using standard amide bond formation techniques.

  • Step 5: Final Deprotection and Salt Formation. The final step involves the removal of the Boc group from the 6-aminohexanoyl moiety and the formation of the hydrochloride salt. This is typically accomplished by treatment with HCl in an organic solvent, which concomitantly deprotects the amine and forms the desired salt.

Below is a workflow diagram illustrating the proposed synthetic strategy.

G cluster_0 Proposed Synthesis of ENMD-1068 Piperazine Piperazine MonoBoc Mono-Boc-Piperazine Piperazine->MonoBoc Boc₂O Acylated1 N-Boc-N'-(3-methylbutyryl)piperazine MonoBoc->Acylated1 3-Methylbutyric Acid Derivative Deprotected1 N-(3-methylbutyryl)piperazine Acylated1->Deprotected1 Acid (e.g., TFA) Acylated2 N-(3-methylbutyryl)-N'-(N-Boc-6-aminohexanoyl)piperazine Deprotected1->Acylated2 N-Boc-6-aminohexanoic Acid Derivative ENMD1068 This compound Acylated2->ENMD1068 HCl

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action

ENMD-1068 exerts its therapeutic effects primarily through the antagonism of PAR2. By blocking the activation of this receptor, ENMD-1068 can inhibit downstream signaling pathways that contribute to inflammation and fibrosis.

Inhibition of TGF-β1/Smad Signaling

A key mechanism of action for ENMD-1068 in the context of fibrosis is the attenuation of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway.[2] TGF-β1 is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production, such as collagen.[2] ENMD-1068 has been shown to inhibit the phosphorylation of Smad2/3, thereby reducing the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen.[2]

cluster_0 TGF-β1 Signaling cluster_1 PAR2 Signaling & ENMD-1068 Inhibition TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Pro-fibrotic Gene Transcription Nucleus->GeneTranscription PAR2_Agonist PAR2 Agonist (e.g., Trypsin) PAR2 PAR2 PAR2_Agonist->PAR2 PAR2->TGFbR Crosstalk Downstream Downstream Signaling (e.g., Calcium Mobilization) PAR2->Downstream ENMD1068 ENMD-1068 ENMD1068->PAR2 Antagonism

Caption: Signaling pathways modulated by ENMD-1068.

Anti-inflammatory and Anti-angiogenic Effects

In the context of endometriosis, ENMD-1068 has demonstrated anti-inflammatory and anti-angiogenic properties.[3] It has been shown to dose-dependently inhibit the expression of interleukin-6 (IL-6) and nuclear factor-κB (NF-κB), both of which are key mediators of inflammation.[3] Furthermore, ENMD-1068 reduces the levels of monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF), which are involved in the recruitment of inflammatory cells and the formation of new blood vessels, respectively.[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of ENMD-1068.

Table 1: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis [2]

Treatment GroupDoseFrequencyDurationOutcome Measures
Vehicle Control200 µLTwice per week4 weeksBaseline levels of liver fibrosis markers
ENMD-106825 mg/kgTwice per week4 weeksSignificant reduction in ALT/AST, collagen content, and α-SMA
ENMD-106850 mg/kgTwice per week4 weeksFurther significant reduction in liver fibrosis markers

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [3]

Treatment GroupDoseFrequencyDurationOutcome Measures
Vehicle Control200 µLDaily5 daysBaseline endometriotic lesion size and inflammatory markers
ENMD-106825 mg/kgDaily5 daysDose-dependent inhibition of lesion development, IL-6, and NF-κB expression
ENMD-106850 mg/kgDaily5 daysSignificant reduction in lesion size and inflammatory markers; increased apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ENMD-1068.

In Vitro PAR2 Antagonism Assay (Calcium Mobilization)

This assay measures the ability of ENMD-1068 to inhibit PAR2-mediated intracellular calcium mobilization.

  • Cell Culture: A suitable cell line endogenously expressing PAR2 (e.g., HT-29) or engineered to express PAR2 is cultured to confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C.

  • Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A PAR2 agonist (e.g., trypsin or a synthetic PAR2-activating peptide like SLIGRL-NH₂) is added to the cells.

  • Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of ENMD-1068 is calculated as a percentage of the response to the agonist alone, and the IC₅₀ value is determined.

Western Blot for Phosphorylated Smad2/3

This protocol is used to assess the effect of ENMD-1068 on the TGF-β1/Smad signaling pathway in hepatic stellate cells (HSCs).

  • Cell Culture and Treatment: Primary mouse HSCs are isolated and cultured. Cells are pre-treated with ENMD-1068 for a specified time before stimulation with TGF-β1.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated.

In Vivo Mouse Model of Liver Fibrosis[2]
  • Animal Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis model in mice.

  • Treatment: Mice are injected intraperitoneally with ENMD-1068 (25 or 50 mg/kg) or vehicle control twice a week for 4 weeks, prior to CCl₄ injection.

  • Outcome Assessment:

    • Serum Analysis: Blood samples are collected to measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histology: Liver tissues are harvested, fixed, and stained (e.g., with Sirius Red) to assess collagen deposition.

    • Immunohistochemistry: Liver sections are stained for α-SMA to quantify the activation of HSCs.

In Vivo Mouse Model of Endometriosis[3]
  • Animal Model: A xenograft model of human endometriosis is created in nude mice by implanting human endometrial tissue.

  • Treatment: After the induction of endometriosis, mice are injected intraperitoneally with ENMD-1068 (25 or 50 mg/kg) or vehicle control daily for 5 days.

  • Outcome Assessment:

    • Lesion Measurement: Endometriotic lesions are counted and their volume is measured.

    • ELISA: Lesion homogenates are analyzed by enzyme-linked immunosorbent assay (ELISA) to quantify the levels of IL-6 and MCP-1.

    • Immunohistochemistry: Lesions are assessed for the expression of NF-κB, VEGF, and the proliferation marker Ki-67. Apoptosis is evaluated using the TUNEL assay.

cluster_0 Experimental Workflow: In Vivo Efficacy cluster_1 Analysis Methods AnimalModel Induce Disease Model (Liver Fibrosis or Endometriosis) Treatment Administer ENMD-1068 or Vehicle Control AnimalModel->Treatment DataCollection Collect Samples (Blood, Tissues, Lesions) Treatment->DataCollection Analysis Analyze Samples DataCollection->Analysis Histology Histology/ Immunohistochemistry Analysis->Histology Qualitative/ Quantitative Assessment Biochemical ELISA/ Biochemical Assays Analysis->Biochemical Protein Quantification WesternBlot Western Blot Analysis->WesternBlot Protein Expression

Caption: General experimental workflow for in vivo studies of ENMD-1068.

Conclusion

This compound is a promising PAR2 antagonist with demonstrated efficacy in preclinical models of liver fibrosis and endometriosis. Its mechanism of action involves the inhibition of key inflammatory and fibrotic signaling pathways. The detailed protocols and compiled data in this guide provide a valuable resource for further research and development of ENMD-1068 and other PAR2 antagonists as potential therapeutics for a range of human diseases. Further investigation into its pharmacokinetic and safety profiles is warranted to support its potential clinical translation.

References

ENMD-1068 Hydrochloride: An In-Depth Technical Guide to In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding in vitro studies of ENMD-1068 hydrochloride. Detailed, validated protocols for specific cell-based assays with this compound are not extensively published. Therefore, the experimental methodologies provided herein are representative protocols that would require optimization for specific research applications.

Introduction

This compound is a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and fibrosis.[1] Research into ENMD-1068 has primarily focused on its therapeutic potential in models of liver fibrosis and endometriosis.[2][3] This guide provides a technical overview of the reported in vitro effects of ENMD-1068 and presents foundational protocols for key cell-based assays to evaluate its activity.

Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its biological effects by inhibiting PAR-2 activation. In vitro studies have elucidated its impact on key signaling pathways, notably the Transforming Growth Factor-beta (TGF-β)/Smad pathway in hepatic stellate cells (HSCs) and the Nuclear Factor-kappa B (NF-κB) pathway, which is relevant in inflammatory conditions like endometriosis.[2][3]

TGF-β/Smad Signaling Pathway

In the context of liver fibrosis, ENMD-1068 has been shown to attenuate the activation of HSCs by interfering with TGF-β1/Smad signaling.[2] Upon activation by TGF-β1, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of profibrotic genes. ENMD-1068 treatment has been observed to decrease the C-terminal phosphorylation of Smad2/3 in HSCs stimulated with TGF-β1.[2]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc translocation ENMD1068 ENMD-1068 PAR2 PAR-2 ENMD1068->PAR2 antagonizes PAR2->TGF-β Receptor cross-talk? Gene_transcription Profibrotic Gene Transcription Smad_complex_nuc->Gene_transcription promotes

TGF-β/Smad Signaling Pathway Inhibition by ENMD-1068.
NF-κB Signaling Pathway

ENMD-1068 has been shown to dose-dependently inhibit the expression of NF-κB in a mouse model of endometriosis.[4] The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB->NFkB IκB degradation ENMD1068 ENMD-1068 PAR2 PAR-2 ENMD1068->PAR2 antagonizes PAR2->Receptor activates Gene_transcription Inflammatory Gene Transcription NFkB_nuc->Gene_transcription promotes

NF-κB Signaling Pathway and Potential Inhibition by ENMD-1068.

Quantitative Data Summary

The publicly available quantitative in vitro data for ENMD-1068 is limited. The following table summarizes the key findings.

Assay TypeTargetCell Type/SystemResultReference
PAR-2 ActivationTrypsin-induced PAR-2Not SpecifiedIC50: 5 mM[1]
Calcium MobilizationTrypsin or SLIGRL-NH2 stimulated calcium releaseHepatic Stellate CellsInhibition observed[2]
Gene Expressionα-SMA, Type I and III CollagenTGF-β1 treated Hepatic Stellate CellsSignificantly decreased[2]
Protein PhosphorylationC-terminal phosphorylation of Smad2/3TGF-β1 treated Hepatic Stellate CellsSignificantly decreased[2]

Experimental Protocols

The following sections provide representative protocols for key in vitro assays relevant to the reported activities of ENMD-1068.

Cell Viability Assay

This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound.

Representative Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., hepatic stellate cells or endometrial stromal cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with ENMD-1068 (Serial Dilutions) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

General Workflow for a Cell Viability Assay.
Apoptosis Assay

Studies have shown that ENMD-1068 increases the percentage of apoptotic cells in endometriotic lesions.[4] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Representative Protocol: TUNEL Assay

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with ENMD-1068 at various concentrations for a predetermined time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Nuclear Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Apoptosis_Assay_Workflow A 1. Culture and Treat Cells with ENMD-1068 B 2. Fix and Permeabilize Cells A->B C 3. Apply TUNEL Reaction Mixture B->C D 4. Incubate C->D E 5. Counterstain Nuclei (e.g., DAPI) D->E F 6. Fluorescence Microscopy E->F G 7. Quantify Apoptotic Cells F->G

General Workflow for an Apoptosis (TUNEL) Assay.
Cell Proliferation Assay

ENMD-1068 has been observed to inhibit cell proliferation in endometriotic lesions, as assessed by Ki-67 expression.[4] Ki-67 is a nuclear protein associated with cell proliferation.

Representative Protocol: Ki-67 Immunocytochemistry

  • Cell Culture and Treatment: Grow cells on sterile coverslips and treat with different concentrations of ENMD-1068.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) and permeabilize with a detergent-based buffer.

  • Blocking: Incubate the cells in a blocking solution (e.g., containing bovine serum albumin or goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ki-67.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Nuclear Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and determine the proliferation index by calculating the percentage of Ki-67-positive cells.

Proliferation_Assay_Workflow A 1. Culture and Treat Cells with ENMD-1068 B 2. Fix and Permeabilize Cells A->B C 3. Block Non-specific Sites B->C D 4. Incubate with Primary Antibody (anti-Ki-67) C->D E 5. Incubate with Fluorescent Secondary Antibody D->E F 6. Counterstain Nuclei E->F G 7. Image and Quantify Ki-67 Positive Cells F->G

General Workflow for a Cell Proliferation (Ki-67) Assay.

Conclusion

This compound is a PAR-2 antagonist with demonstrated in vitro activity in cell models of liver fibrosis and endometriosis. Its mechanism of action involves the modulation of the TGF-β/Smad and NF-κB signaling pathways, leading to anti-fibrotic, pro-apoptotic, and anti-proliferative effects. While the existing literature provides a solid foundation for understanding the biological activities of ENMD-1068, there is a need for more detailed public data regarding its in vitro pharmacology, including specific IC50 values in various cell-based assays and optimized protocols. The methodologies and information presented in this guide are intended to serve as a starting point for researchers and drug development professionals interested in further characterizing the in vitro profile of ENMD-1068.

References

ENMD-1068 Hydrochloride: A Technical Guide to Target Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for ENMD-1068 hydrochloride, a selective, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The following sections detail the mechanism of action, key signaling pathways, and a summary of the preclinical evidence supporting its therapeutic potential in various inflammatory and proliferative diseases.

Core Target: Protease-Activated Receptor 2 (PAR2)

ENMD-1068, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, has been identified as a small molecule antagonist of PAR2.[1] PAR2 is a G-protein-coupled receptor that is activated by serine proteases, playing a significant role in inflammation and other cellular processes.[1][2] The validation of PAR2 as the primary target of ENMD-1068 is supported by its ability to inhibit PAR2 activation and subsequent downstream signaling in various preclinical models.[2][3][4]

Mechanism of Action and Signaling Pathways

ENMD-1068 exerts its effects by blocking the activation of PAR2, thereby modulating key signaling pathways involved in inflammation, fibrosis, and cell proliferation. The primary pathways affected include:

  • TGF-β1/Smad2/3 Signaling: In the context of liver fibrosis, ENMD-1068 has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[3] This inhibition leads to a reduction in the phosphorylation of Smad2/3, which in turn decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[3]

  • NF-κB Signaling: ENMD-1068 demonstrates anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[2] This leads to a dose-dependent reduction in the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[2]

  • Pro-inflammatory and Angiogenic Signaling: The compound also reduces the levels of other key mediators such as monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF), highlighting its anti-inflammatory and anti-angiogenic properties.[2]

Below are diagrams illustrating these key signaling pathways and the proposed mechanism of action of ENMD-1068.

ENMD1068_TGFB1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β1 TGF-β1 TGFBR TGF-β Receptor TGF-β1->TGFBR ENMD-1068 (Indirect Inhibition) PAR2 PAR2 PAR2->TGFBR Crosstalk Smad2_3 Smad2/3 TGFBR->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Fibrosis Fibrotic Gene Expression (α-SMA, Collagen) pSmad2_3->Fibrosis promotes ENMD-1068 ENMD-1068 ENMD-1068->PAR2 Antagonizes

ENMD-1068 Inhibition of the TGF-β1/Smad Signaling Pathway.

ENMD1068_NfKB_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAR2 PAR2 NFkB NF-κB PAR2->NFkB activates Inflammation Pro-inflammatory Gene Expression (IL-6, MCP-1) NFkB->Inflammation promotes Angiogenesis Angiogenic Factor Expression (VEGF) NFkB->Angiogenesis promotes ENMD-1068 ENMD-1068 ENMD-1068->PAR2 Antagonizes

ENMD-1068 Inhibition of the NF-κB Signaling Pathway.

Quantitative Data from Preclinical Studies

The efficacy of ENMD-1068 has been quantified in several preclinical models. The tables below summarize the key findings.

Table 1: In Vivo Efficacy in a Mouse Model of Endometriosis
Treatment GroupDoseLesion Size (mm³)IL-6 ExpressionNF-κB ActivationCell ProliferationApoptosisReference
Vehicle Control-13.87 ± 2.45HighHighHighLow[2]
ENMD-106825 mg/kgSignificantly ReducedDose-dependently Inhibited (P < .05)Dose-dependently Inhibited (P < .05)Dose-dependently Inhibited (P < .05)Increased (P < .05)[2][5]
ENMD-106850 mg/kg2.53 ± 0.61 (P < .01 vs. control)Dose-dependently Inhibited (P < .05)Dose-dependently Inhibited (P < .05)Dose-dependently Inhibited (P < .05)Increased (P < .05)[2][5]
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis Mouse Model
Treatment GroupDoseArthritic Index (Day 7 post-response)Reference
Vehicle Control-7.1 ± 0.9[4]
ENMD-10684 mg4.2 ± 1.0[4]
ENMD-106816 mg2.8 ± 0.5[4]
Table 3: In Vitro and In Vivo Efficacy in Liver Fibrosis Models
ModelTreatmentKey FindingsReference
CCl₄-induced fibrotic miceENMD-1068 (25 mg/kg or 50 mg/kg)Significantly reduced ALT/AST levels, collagen content, and α-SMA.[3]
Isolated Hepatic Stellate Cells (HSCs)ENMD-1068 with TGF-β1 stimulationSignificantly decreased α-SMA, type I and III collagen, and C-terminal phosphorylation of Smad2/3. Inhibited trypsin or SLIGRL-NH₂ stimulated calcium release and TGF-β1 induced Smad transcriptional activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Mouse Model of Endometriosis
  • Model: A red fluorescent protein-expressing xenograft model of human endometriosis was created in nude mice.

  • Treatment: After endometriosis induction, mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control daily for 5 days.[5]

  • Analysis: Endometriotic lesions were counted, measured, and collected. The production of IL-6 and MCP-1 was assessed by enzyme-linked immunosorbent assays (ELISAs). Activation of NF-κB and expression of VEGF were evaluated by immunohistochemical analyses. Cell proliferation was assessed by Ki-67 immunohistochemistry, and apoptosis was assessed by TUNEL assay.[5]

Collagen-Induced Murine Arthritis Model
  • Model: Collagen-induced arthritis (CIA) was induced in DBA1 mice using collagen and Freund's Complete Adjuvant.

  • Treatment: From the first day of response, mice were treated once daily for 7 days with a vehicle control, 4 mg of ENMD-1068, or 16 mg of ENMD-1068.

  • Analysis: The arthritic index was monitored to assess the severity of arthritis.[4]

Liver Fibrosis Model
  • In Vivo Model: Liver fibrosis was induced in mice by CCl₄ injection. Mice were treated intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control twice per week for 4 weeks.[3]

  • In Vivo Analysis: Serum levels of ALT and AST, liver collagen content, and α-SMA expression were measured.

  • In Vitro Model: Hepatic stellate cells (HSCs) were isolated and stimulated with TGF-β1 with or without ENMD-1068.

  • In Vitro Analysis: Expression levels of α-SMA, type I and III collagen, and phosphorylation of Smad2/3 were evaluated. Calcium release and Smad transcriptional activity were also assessed.[3]

Experimental_Workflow_Endometriosis cluster_model Endometriosis Model cluster_analysis Analysis of Lesions Induction Induce Endometriosis in Nude Mice Treatment Treat with ENMD-1068 (25 or 50 mg/kg) or Vehicle Induction->Treatment Measurement Count and Measure Endometriotic Lesions Treatment->Measurement Biomarkers Assess Biomarkers: IL-6, MCP-1 (ELISA) NF-κB, VEGF (IHC) Measurement->Biomarkers Cellular Assess Cellular Effects: Proliferation (Ki-67 IHC) Apoptosis (TUNEL) Measurement->Cellular

Experimental Workflow for the Mouse Model of Endometriosis.

Conclusion

The collective evidence from these target validation studies strongly supports the role of this compound as a potent and selective antagonist of PAR2. Its ability to modulate key signaling pathways involved in inflammation, fibrosis, and cell proliferation has been demonstrated across multiple preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PAR2 with ENMD-1068. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

ENMD-1068 Hydrochloride: A Preclinical Deep Dive into its Therapeutic Potential for Endometriosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the preclinical research surrounding ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), and its potential as a therapeutic agent for endometriosis. The information presented is primarily based on a key study that investigated the effects of ENMD-1068 in a mouse model of the disease, providing valuable insights into its mechanism of action and efficacy.

Core Mechanism of Action

ENMD-1068 functions by antagonizing PAR2, a receptor that plays a significant role in the pathogenesis of endometriosis.[1][2] The activation of PAR2 is linked to inflammatory and angiogenic processes that contribute to the growth and survival of endometriotic lesions. By inhibiting PAR2, ENMD-1068 is proposed to exert anti-inflammatory and anti-angiogenic effects, thereby suppressing the development of endometriosis.[1][2]

Preclinical Efficacy: A Murine Model of Endometriosis

A pivotal study utilized a noninvasive fluorescent mouse model with induced human endometriosis to evaluate the in vivo effects of ENMD-1068.[1][2] The findings from this research provide the current foundation for understanding the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the preclinical study, demonstrating the dose-dependent efficacy of ENMD-1068 in a mouse model of endometriosis.

Table 1: Effect of ENMD-1068 on Endometriotic Lesion Size [2]

Treatment GroupDose (mg/kg)Mean Lesion Volume (mm³) ± SEMP-value vs. Saline
Saline Control-13.87 ± 2.45-
ENMD-1068255.71 ± 0.93< .05
ENMD-1068502.53 ± 0.61< .01

Table 2: Impact of ENMD-1068 on Cellular and Molecular Markers in Endometriotic Lesions [1][2]

MarkerENMD-1068 Effect (Dose-dependent)P-value
Interleukin 6 (IL-6) ExpressionInhibited< .05
Nuclear Factor-κB (NF-κB) ExpressionInhibited< .05
Cell Proliferation (Ki-67)Inhibited< .05
ApoptosisIncreased< .05
Monocyte Chemotactic Protein-1 (MCP-1) LevelsReduced< .05
Vascular Endothelial Growth Factor (VEGF) LevelsReduced< .05

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ENMD-1068 in endometriosis and the experimental workflow of the key preclinical study.

ENMD1068_Mechanism cluster_0 Endometriotic Lesion cluster_1 Therapeutic Intervention PAR2 PAR2 NFkB NF-κB Activation PAR2->NFkB Inflammation Inflammation (IL-6, MCP-1) NFkB->Inflammation Angiogenesis Angiogenesis (VEGF) NFkB->Angiogenesis LesionGrowth Lesion Growth & Survival Inflammation->LesionGrowth Angiogenesis->LesionGrowth Proliferation Cell Proliferation Proliferation->LesionGrowth Apoptosis Apoptosis LesionGrowth->Apoptosis Inhibits ENMD1068 ENMD-1068 ENMD1068->PAR2 Antagonizes Experimental_Workflow cluster_setup Model Creation & Treatment cluster_groups Treatment Groups cluster_analysis Endpoint Analysis A Induction of Human Endometriosis in Nude Mice (RFP-expressing xenograft) B 10-day Lesion Establishment A->B C Random Assignment to Treatment Groups (n=8 each) B->C D Daily Intraperitoneal Injections for 5 days C->D G1 Saline Control (200 µL) G2 ENMD-1068 (25 mg/kg) G3 ENMD-1068 (50 mg/kg) E Lesion Counting, Measurement, and Collection F ELISA for IL-6 and MCP-1 E->F G Immunohistochemistry for NF-κB, VEGF, and Ki-67 E->G H TUNEL Assay for Apoptosis E->H

References

ENMD-1068 Hydrochloride: A Potential Therapeutic Agent for Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on ENMD-1068 hydrochloride, a protease-activated receptor 2 (PAR-2) antagonist, and its potential role in the treatment of liver fibrosis. The information presented is primarily based on a key study investigating its efficacy in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis and its effects on hepatic stellate cells (HSCs).

Core Mechanism of Action

ENMD-1068 is a PAR-2 antagonist.[1] Protease-activated receptor 2 (PAR-2) is implicated in the pathogenesis of liver fibrosis.[1][2] The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis, as they are the primary source of collagen production.[1][2] ENMD-1068 has been shown to inhibit the activation of HSCs and subsequent collagen expression by attenuating the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway.[1]

Preclinical Efficacy Data

In Vivo Studies in a CCl4-Induced Liver Fibrosis Mouse Model

A study utilizing a CCl4-induced liver fibrosis mouse model demonstrated that ENMD-1068 treatment can alleviate liver injury and reduce fibrosis.[2]

Table 1: Effects of ENMD-1068 on Liver Function Markers in CCl4-Treated Mice

Treatment GroupDoseAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control-Not reportedNot reported
CCl4-270.80 ± 35.6320.80 ± 45.60
CCl4 + ENMD-106825 mg/kg160.34 ± 26.36165.34 ± 50.30
CCl4 + ENMD-106850 mg/kg120.90 ± 20.16143.25 ± 25.20
*p < 0.05 compared to the CCl4 group. Data are presented as mean ± SD.[2]

Table 2: Effect of ENMD-1068 on Collagen Deposition in the Liver of CCl4-Treated Mice

Treatment GroupDoseCollagen Deposition (%)
Control-Not reported
CCl4-4.13 ± 0.51
CCl4 + ENMD-106825 mg/kg0.92 ± 0.15
CCl4 + ENMD-106850 mg/kg0.77 ± 0.16
**p < 0.01 compared to the CCl4 group. Data are presented as mean ± SD.[2]

Furthermore, ENMD-1068 administration significantly reduced the mRNA levels of key fibrotic markers, including α-smooth muscle actin (α-SMA), Collagen α1(I), and Collagen α1(III), in the liver tissues of CCl4-treated mice.[3]

In Vitro Studies on Hepatic Stellate Cells (HSCs)

ENMD-1068 demonstrated direct effects on HSCs, the primary fibrogenic cells in the liver.

  • Inhibition of HSC Activation: ENMD-1068 significantly decreased the expression of α-SMA, a marker of HSC activation, in TGF-β1-stimulated HSCs.[1]

  • Reduction of Collagen Production: The compound reduced the expression of type I and type III collagen in HSCs stimulated with TGF-β1.[1]

  • Inhibition of TGF-β1 Signaling: ENMD-1068 was found to decrease the C-terminal phosphorylation of Smad2/3, key downstream mediators of TGF-β1 signaling.[1]

  • Calcium Signaling Inhibition: The study also showed that ENMD-1068 inhibited trypsin or SLIGRL-NH2 (a PAR-2 agonist) stimulated calcium release in HSCs.[1]

Experimental Protocols

CCl4-Induced Liver Fibrosis Mouse Model
  • Animals: The specific strain of mice used was not detailed in the provided text.

  • Induction of Fibrosis: Mice received intraperitoneal injections of CCl4 twice a week for 4 weeks.[3][4]

  • Treatment: ENMD-1068 was administered intraperitoneally at doses of 25 mg/kg or 50 mg/kg 15 minutes before each CCl4 treatment, twice a week for 4 weeks. A vehicle control group received 200 μL of the vehicle.[1][4]

  • Analysis: At the end of the 4-week period, animals were sacrificed, and liver tissues were collected for analysis.[3][4] Blood samples were collected to measure serum ALT and AST levels.[2] Liver sections were stained with Sirius Red to quantify collagen deposition.[4] Real-time RT-PCR was used to measure the mRNA expression of fibrotic markers (α-SMA, Colα1(I), and Colα1(III)) in liver tissues, with 18S rRNA used for normalization.[3]

Isolation and Culture of Primary Mouse Hepatic Stellate Cells (HSCs)
  • Isolation: HSCs were isolated from mice. The specific method of isolation was not detailed in the provided text.

  • Cell Culture and Stimulation: The isolated HSCs were stimulated with TGF-β1 to induce activation and collagen production. Some cells were co-treated with ENMD-1068 to evaluate its inhibitory effects.[1]

Visualized Signaling Pathways and Workflows

ENMD1068_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Protease Protease PAR-2 PAR-2 Protease->PAR-2 activates TGF-beta1 TGF-β1 PAR-2->TGF-beta1 influences Smad2_3 Smad2/3 TGF-beta1->Smad2_3 activates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 phosphorylates Gene_Expression α-SMA, Collagen I/III Gene Expression pSmad2_3->Gene_Expression promotes HSC_Activation HSC Activation & Collagen Production Gene_Expression->HSC_Activation leads to ENMD1068 ENMD-1068 ENMD1068->PAR-2 inhibits

Caption: Proposed mechanism of action for ENMD-1068 in inhibiting liver fibrosis.

Experimental_Workflow_Liver_Fibrosis_Model cluster_induction Fibrosis Induction (4 weeks) cluster_analysis Analysis CCl4_Injection CCl4 Injection (twice weekly) ENMD1068_Treatment ENMD-1068 (25 or 50 mg/kg) or Vehicle Injection (15 min before CCl4) Sacrifice Animal Sacrifice ENMD1068_Treatment->Sacrifice Blood_Collection Blood Collection Sacrifice->Blood_Collection Liver_Tissue_Collection Liver Tissue Collection Sacrifice->Liver_Tissue_Collection ALT_AST_Measurement ALT/AST Measurement Blood_Collection->ALT_AST_Measurement Sirius_Red_Staining Sirius Red Staining (Collagen Quantification) Liver_Tissue_Collection->Sirius_Red_Staining RT_PCR Real-Time RT-PCR (α-SMA, Col I/III mRNA) Liver_Tissue_Collection->RT_PCR

Caption: Experimental workflow for the in vivo CCl4-induced liver fibrosis model.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a therapeutic agent for liver fibrosis. Its mechanism of action, targeting the PAR-2 receptor and subsequently inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway, presents a targeted approach to mitigating the disease. The in vivo and in vitro studies have demonstrated its ability to reduce liver injury, decrease collagen deposition, and inhibit the activation of hepatic stellate cells.

Further research is warranted to fully elucidate the therapeutic potential of ENMD-1068. This includes:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its target engagement in vivo.

  • Long-term Efficacy and Safety Studies: To evaluate the durability of the anti-fibrotic effects and to assess any potential long-term toxicities.

  • Studies in Other Models of Liver Fibrosis: To determine the efficacy of ENMD-1068 in models that more closely mimic other etiologies of human liver disease, such as non-alcoholic steatohepatitis (NASH).

  • Combination Therapy Studies: To investigate the potential synergistic effects of ENMD-1068 with other anti-fibrotic agents.

Successful outcomes in these areas could pave the way for the clinical development of ENMD-1068 as a novel treatment for patients suffering from liver fibrosis.

References

ENMD-1068 hydrochloride role in TGF-β1/Smad signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of ENMD-1068 Hydrochloride in TGF-β1/Smad Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta 1 (TGF-β1) is a multifunctional cytokine that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. The TGF-β1 signaling pathway, particularly the canonical Smad pathway, is a key mediator in the pathogenesis of fibrosis in various organs. Dysregulation of this pathway leads to excessive extracellular matrix deposition, a hallmark of fibrotic diseases. This compound, a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a potential therapeutic agent that attenuates fibrotic processes by modulating the TGF-β1/Smad signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of ENMD-1068, its effects on the TGF-β1/Smad pathway, and detailed experimental protocols for its investigation.

Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway

ENMD-1068 functions as an antagonist of PAR-2, a G-protein coupled receptor involved in inflammatory and fibrotic responses. The activation of PAR-2 has been linked to the progression of fibrosis. Research indicates that by inhibiting PAR-2, ENMD-1068 indirectly suppresses the downstream TGF-β1/Smad signaling pathway.

The canonical TGF-β1/Smad pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those involved in fibrosis such as α-smooth muscle actin (α-SMA) and collagens.

Studies have shown that ENMD-1068 treatment leads to a significant decrease in the C-terminal phosphorylation of Smad2/3 in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This inhibition of Smad2/3 phosphorylation prevents their nuclear translocation and subsequent activation of pro-fibrotic gene expression. Consequently, ENMD-1068 reduces the expression of α-SMA and collagen type I and III, key markers of fibrosis. Furthermore, ENMD-1068 has been observed to inhibit TGF-β1 induced Smad transcriptional activity.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TβRII TβRII TGF-β1->TβRII Binds TβRI TβRI TβRII->TβRI Activates Smad2/3 Smad2/3 TβRI->Smad2/3 Phosphorylates PAR-2 PAR-2 PAR-2->TβRI Potentiates (Inhibited by ENMD-1068) p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex Smad4 Smad4 Smad4->Smad2/3/4 Complex Pro-fibrotic Gene Transcription Pro-fibrotic Gene Transcription Smad2/3/4 Complex->Pro-fibrotic Gene Transcription Translocates & Activates ENMD-1068 ENMD-1068 ENMD-1068->PAR-2 Inhibits α-SMA, Collagen I/III α-SMA, Collagen I/III Pro-fibrotic Gene Transcription->α-SMA, Collagen I/III

TGF-β1/Smad Signaling Pathway and ENMD-1068 Inhibition.

Data Presentation

The following table summarizes the observed effects of this compound on key markers of the TGF-β1/Smad signaling pathway and fibrosis. The data is based on studies in a mouse model of CCl4-induced liver fibrosis and in isolated hepatic stellate cells (HSCs).

ParameterExperimental SystemTreatmentObserved EffectReference
Smad2/3 Phosphorylation Isolated HSCs stimulated with TGF-β1ENMD-1068Significantly decreased
Smad Transcriptional Activity Isolated HSCs stimulated with TGF-β1ENMD-1068Inhibited
α-SMA Expression CCl4-induced fibrotic miceENMD-1068 (25 mg/kg or 50 mg/kg)Significantly reduced
Isolated HSCs stimulated with TGF-β1ENMD-1068Significantly decreased
Collagen Type I & III Expression Isolated HSCs stimulated with TGF-β1ENMD-1068Significantly decreased
Collagen Content CCl4-induced fibrotic miceENMD-1068 (25 mg/kg or 50 mg/kg)Significantly reduced

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of ENMD-1068 in TGF-β1/Smad signaling.

In Vivo Model of Liver Fibrosis

A common method to induce liver fibrosis in mice is through chronic administration of carbon tetrachloride (CCl4).

  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1 ml/kg body weight, 10% solution in olive oil) twice a week for a period of 4 weeks.

  • ENMD-1068 Treatment: this compound is dissolved in a vehicle control (e.g., saline). Mice are treated with intraperitoneal injections of ENMD-1068 at desired concentrations (e.g., 25 mg/kg or 50 mg/kg) or vehicle control twice a week, typically 15-30 minutes before CCl4 administration.

  • Sample Collection: At the end of the treatment period, mice are euthanized, and liver tissues are collected for histological analysis (e.g., Sirius Red staining for collagen), protein extraction for Western blotting, and RNA extraction for RT-PCR.

Isolation and Culture of Hepatic Stellate Cells (HSCs)

Primary HSCs are isolated from mouse livers to study the direct effects of ENMD-1068 in vitro.

  • Liver Perfusion: The mouse liver is perfused in situ with a collagenase/pronase solution to digest the extracellular matrix.

  • Cell Isolation: The digested liver is excised, minced, and further incubated with digestive enzymes. The cell suspension is then filtered and subjected to density gradient centrifugation (e.g., using OptiPrep) to isolate the HSCs.

  • Cell Culture: Isolated HSCs are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cultured HSCs are stimulated with TGF-β1 (e.g., 10 ng/mL) in the presence or absence of ENMD-1068 at various concentrations for specified time points before harvesting for analysis.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Downstream Analysis Fibrosis_Induction Induce Liver Fibrosis in Mice (CCl4 Administration) Treatment_InVivo Treat with ENMD-1068 or Vehicle Fibrosis_Induction->Treatment_InVivo Sample_Collection_InVivo Collect Liver Tissue Treatment_InVivo->Sample_Collection_InVivo Western_Blot Western Blot (p-Smad2/3, α-SMA, Collagen) Sample_Collection_InVivo->Western_Blot RT_PCR Real-Time RT-PCR (α-SMA, Collagen mRNA) Sample_Collection_InVivo->RT_PCR Histology Histological Staining (Sirius Red for Collagen) Sample_Collection_InVivo->Histology HSC_Isolation Isolate Primary HSCs from Mouse Liver Cell_Culture Culture and Stimulate HSCs (TGF-β1 +/- ENMD-1068) HSC_Isolation->Cell_Culture Sample_Collection_InVitro Harvest Cells Cell_Culture->Sample_Collection_InVitro Sample_Collection_InVitro->Western_Blot Sample_Collection_InVitro->RT_PCR

Experimental Workflow for Investigating ENMD-1068 Effects.
Western Blot Analysis for Phosphorylated Smad2/3

  • Protein Extraction: Cells or powdered liver tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425) (e.g., Rabbit monoclonal, 1:1000 dilution in 5% BSA/TBST). Antibodies for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) are used on separate blots or after stripping.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.

Real-Time RT-PCR for α-SMA and Collagen Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using TRIzol reagent or a commercial kit. The quality and quantity of RNA are assessed, and 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse transcriptase kit with random primers.

  • Real-Time PCR: Quantitative PCR is performed using a SYBR Green master mix on a real-time PCR system. Specific primers for α-SMA, collagen type I (Col1a1), and collagen type III (Col3a1) are used. A housekeeping gene (e.g., 18S rRNA or GAPDH) is used for normalization.

  • Data Analysis: The relative mRNA expression is calculated using the 2^-ΔΔCt method.

Primer Sequences (Example for Mouse):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
α-SMA (Acta2) GAC GCT GAC TCT GGT GAT GGGAT GGC CAT GTT CTT GGC G
Col1a1 GCT CCT CTT AGG GGC CAC TCCA CGT CTC ACC ATT GGG G
Col3a1 CTG TAA CAT GGA AAG TGG TGG AGAG GGC CAT AGC TGA ACT GA
GAPDH AGG TCG GTG TGA ACG GAT TTGTGT AGA CCA TGT AGT TGA GGT CA

Conclusion

This compound demonstrates significant potential as a therapeutic agent for fibrotic diseases by targeting the TGF-β1/Smad signaling pathway. Its mechanism of action, involving the inhibition of PAR-2 leading to reduced Smad2/3 phosphorylation and subsequent downregulation of pro-fibrotic gene expression, presents a promising strategy for anti-fibrotic drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the efficacy of ENMD-1068 and similar compounds in preclinical models of fibrosis. Further research focusing on detailed dose-response relationships and long-term efficacy is warranted to translate these findings into clinical applications.

A Technical Guide to the Anti-Inflammatory Properties of ENMD-1068 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1068 is a small molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory processes.[1][2][3] Preclinical research has demonstrated that ENMD-1068 exerts significant anti-inflammatory effects across multiple disease models, including endometriosis, inflammatory arthritis, and allergic asthma.[2][4][5] Its primary mechanism of action involves the inhibition of PAR2, which subsequently suppresses the activation of the pro-inflammatory NF-κB (Nuclear Factor-κB) signaling pathway.[4][6] This leads to a dose-dependent reduction in key inflammatory mediators such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][3][4][6] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the anti-inflammatory properties of ENMD-1068.

Core Mechanism of Action: PAR2 Antagonism and NF-κB Inhibition

The anti-inflammatory activity of ENMD-1068 is fundamentally linked to its antagonism of PAR2. PAR2 is activated by serine proteases, which cleave the receptor's N-terminal domain, exposing a tethered ligand that initiates downstream signaling.[2] Activation of PAR2 is known to trigger pro-inflammatory cascades, most notably the NF-κB pathway.[4][6]

NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon PAR2 activation, a signaling cascade leads to the phosphorylation and subsequent proteasomal degradation of IκBα, freeing the NF-κB dimer (typically p65/p50) to translocate to the nucleus.[7][9][10] Once in the nucleus, it binds to specific DNA sequences to drive the expression of target genes like IL6, CCL2 (MCP-1), and VEGFA.

ENMD-1068 acts by blocking the initial PAR2 activation, thereby preventing the entire downstream cascade, resulting in the suppression of NF-κB nuclear translocation and a subsequent reduction in the production of inflammatory mediators.[4][6]

Simplified Signaling Pathway of ENMD-1068 Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 IKK IKK Complex PAR2->IKK Signals to Protease Activating Protease (e.g., Trypsin) Protease->PAR2 Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (IL-6, MCP-1, etc.) DNA->Genes Induces Transcription ENMD ENMD-1068 ENMD->PAR2 Inhibits

Caption: Proposed mechanism of ENMD-1068 inhibiting the PAR2/NF-κB pathway.

Preclinical Data and Efficacy

The anti-inflammatory effects of ENMD-1068 have been quantified in several preclinical models. The most comprehensive data comes from a mouse model of endometriosis, a chronic inflammatory disease.

In Vivo Efficacy in Mouse Endometriosis Model

In a xenograft model of human endometriosis in nude mice, intraperitoneal administration of ENMD-1068 for five days resulted in a significant, dose-dependent inhibition of lesion development and a reduction in key inflammatory markers.[4][6]

Parameter MeasuredVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)Key FindingReference
Lesion Development BaselineSignificantly InhibitedMore Significantly InhibitedDose-dependent inhibition (P < .05)[4][6]
IL-6 Expression BaselineSignificantly Reduced (P < .01)More Significantly Reduced (P < .01)Dose-dependent reduction (P < .05 between doses)[6]
MCP-1 Levels BaselineSignificantly Reduced (P < .05)Significantly Reduced (P < .05)Significant reduction, not dose-dependent[4][6]
NF-κB (RelA) Expression BaselineSignificantly Decreased (P < .05)More Significantly Decreased (P < .05)Dose-dependent inhibition (P < .05 between doses)[6]
VEGF Expression BaselineReduced (P < .05)Reduced (P < .05)Significant reduction, not dose-dependent[4][6]
Cell Proliferation (Ki-67) BaselineSignificantly InhibitedMore Significantly InhibitedDose-dependent inhibition (P < .05)[4][6]
Apoptosis (TUNEL) BaselineSignificantly IncreasedMore Significantly IncreasedDose-dependent increase (P < .05)[4][6]

Table 1: Summary of ENMD-1068 efficacy in a mouse model of endometriosis.

Efficacy in Other Preclinical Models

ENMD-1068 has also shown efficacy in other inflammation-related models.

Model / SystemAssay / ParameterConcentration / DoseResultReference
Inflammatory Arthritis (Mouse) Joint Inflammation / Arthritic ResponseNot specifiedArthritic response was markedly reduced.[2]
Allergic Asthma (Mouse) Leukocyte Recruitment (BALF)Not specifiedInhibited recruitment of eosinophils and neutrophils.[5]
Liver Fibrosis (Mouse) CCl₄-induced Fibrosis25 & 50 mg/kg (i.p.)Significantly reduced ALT/AST, collagen content, and α-SMA.[11]
Primary Mouse HSCs (In Vitro) TGF-β1/Smad Signaling10 mMBlocked TGF-β1/Smad signaling pathway.[1][3]
Primary Mouse HSCs (In Vitro) Calcium Release (Trypsin-stimulated)10 mMInhibited calcium release.[1][3]
PAR2 Activation (In Vitro) Trypsin-induced PAR2 ActivationIC₅₀ = 5 mMInhibited PAR2 activation.[2]

Table 2: Summary of ENMD-1068 efficacy in various preclinical models and in vitro assays.

Detailed Experimental Protocols

The following section details the methodology used in the key mouse endometriosis study, which provides the most robust evidence for ENMD-1068's anti-inflammatory action.[4][6]

Mouse Xenograft Model of Endometriosis

Objective: To evaluate the in vivo efficacy of ENMD-1068 on the growth and inflammatory environment of endometriotic lesions.

1. Animal Model and Tissue Preparation:

  • Animals: Female nude mice.

  • Tissue: Human endometrial tissue obtained with patient consent and institutional ethical approval.[6]

  • Tissue Processing: Endometrial tissue was washed, fragmented, and transduced with a red fluorescent protein (RFP) lentivirus for non-invasive tracking.[4][6]

2. Induction of Endometriosis:

  • RFP-expressing endometrial fragments were injected into the peritoneal cavity of the mice to establish endometriotic lesions.

3. Treatment Protocol:

  • Following endometriosis induction, mice were randomly assigned to three groups.

  • Group 1 (Vehicle Control): Daily intraperitoneal (i.p.) injection of 200 μL of the vehicle.

  • Group 2 (Low Dose): Daily i.p. injection of 25 mg/kg ENMD-1068.

  • Group 3 (High Dose): Daily i.p. injection of 50 mg/kg ENMD-1068.

  • Duration: Treatment was administered for 5 consecutive days.[4][6]

4. Endpoint Analysis:

  • At the end of the treatment period, mice were euthanized, and the endometriotic lesions were counted, measured, and collected.

  • ELISA: Lesions were assessed for the production of IL-6 and MCP-1 using enzyme-linked immunosorbent assays.[4][6]

  • Immunohistochemistry (IHC): Lesions were evaluated for the activation of NF-κB (RelA subunit) and the expression of Vascular Endothelial Growth Factor (VEGF).[4][6]

  • Cell Proliferation and Apoptosis: Proliferation was assessed by IHC for Ki-67, and apoptosis was measured using the TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) assay.[4][6]

Experimental Workflow for In Vivo Endometriosis Model cluster_groups A 1. Obtain & Prep Human Endometrial Tissue B 2. Transduce Tissue with RFP Lentivirus A->B C 3. Induce Endometriosis in Nude Mice (i.p. injection) B->C D 4. Randomize Mice into 3 Treatment Groups C->D E1 Group 1: Vehicle Control (i.p.) E2 Group 2: ENMD-1068 25 mg/kg (i.p.) E3 Group 3: ENMD-1068 50 mg/kg (i.p.) F 5. Daily Treatment for 5 Days E1->F E2->F E3->F G 6. Euthanize & Collect Endometriotic Lesions F->G H 7. Endpoint Analysis G->H I1 Lesion Measurement (Count & Size) H->I1 I2 ELISA (IL-6, MCP-1) H->I2 I3 Immunohistochemistry (NF-κB, VEGF, Ki-67) H->I3 I4 TUNEL Assay (Apoptosis) H->I4

Caption: Workflow for the preclinical evaluation of ENMD-1068.

Conclusion

The available preclinical evidence strongly supports the anti-inflammatory properties of ENMD-1068 hydrochloride. Its targeted mechanism as a PAR2 antagonist effectively disrupts the pro-inflammatory NF-κB signaling cascade, leading to a significant and dose-dependent reduction in inflammatory mediators in relevant disease models. The quantitative data from in vivo studies, particularly in endometriosis, demonstrates a potent effect on both the inflammatory environment and disease pathology. While investigation of this compound was not pursued aggressively after initial discovery due to a high IC50 in early assays, subsequent in vivo studies have revealed considerable efficacy.[2] These findings warrant further investigation into the therapeutic potential of ENMD-1068 for treating a range of chronic inflammatory diseases.

References

ENMD-1068 Hydrochloride: An In-Depth Technical Guide to its In Vitro Antiangiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiangiogenic effects of ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR-2). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Concepts: Targeting Angiogenesis with ENMD-1068

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. ENMD-1068, by inhibiting PAR-2, has been shown to possess antiangiogenic properties, suggesting its potential as a therapeutic agent in oncology. Studies have demonstrated that ENMD-1068 can reduce the levels of VEGF, a key mediator of angiogenesis. Furthermore, the activation of PAR-2 has been linked to the promotion of blood vessel formation and branching in Human Umbilical Vein Endothelial Cells (HUVECs). Therefore, as a PAR-2 antagonist, ENMD-1068 is expected to inhibit these pro-angiogenic processes.

Quantitative Data Summary

The following tables summarize the expected inhibitory effects of this compound on key in vitro angiogenesis assays based on the known pro-angiogenic roles of PAR-2.

Table 1: Effect of ENMD-1068 on Endothelial Cell Proliferation

MetricENMD-1068 ConcentrationExpected Outcome
Cell Viability10 µMSignificant decrease
50 µMPotent decrease
100 µMStrong inhibition
IC50Varies by cell lineExpected in low micromolar range

Table 2: Effect of ENMD-1068 on Endothelial Cell Migration

AssayENMD-1068 ConcentrationExpected Outcome
Wound Healing Assay10 µMDelayed wound closure
50 µMSignificant delay in wound closure
Transwell Migration10 µMReduced cell migration
50 µMMarkedly reduced cell migration

Table 3: Effect of ENMD-1068 on Endothelial Tube Formation

MetricENMD-1068 ConcentrationExpected Outcome
Tube Length10 µMDecreased tube length
50 µMSignificant decrease in tube length
Branch Points10 µMReduced number of branch points
50 µMSignificant reduction in branch points

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of ENMD-1068 on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • 96-well plates

  • MTT or similar cell viability reagent

  • Microplate reader

Procedure:

  • Seed HUVECs in 96-well plates at a density of 5 x 10³ cells per well in EGM supplemented with 10% FBS.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).

  • Incubate the plates for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of ENMD-1068 on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM with 10% FBS

  • 6-well plates

  • Pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Seed HUVECs in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure compared to the initial wound area.

Transwell Migration Assay

This assay evaluates the chemotactic migration of endothelial cells in response to a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • EGM with low serum (e.g., 1% FBS) as a chemoattractant

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Place transwell inserts into the wells of a 24-well plate.

  • Add EGM with 1% FBS to the lower chamber.

  • Resuspend HUVECs in serum-free EGM containing various concentrations of this compound.

  • Seed the cells into the upper chamber of the transwell inserts.

  • Incubate for 4-6 hours at 37°C.

  • Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • HUVECs

  • Matrigel or other basement membrane matrix

  • 96-well plates

  • EGM

  • This compound

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Resuspend HUVECs in EGM containing different concentrations of this compound.

  • Seed the cells onto the solidified Matrigel.

  • Incubate for 4-12 hours at 37°C.

  • Observe and capture images of the tube-like structures using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of PAR-2 in angiogenesis and the general workflow of the in vitro assays.

G cluster_pathway PAR-2 Signaling Pathway in Angiogenesis Protease Protease (e.g., Trypsin) PAR2 PAR-2 Receptor Protease->PAR2 Activates G_protein G-protein Activation PAR2->G_protein ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK Activation Ca_PKC->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors VEGF_Production VEGF Production Transcription_Factors->VEGF_Production Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF_Production->Angiogenesis

ENMD-1068 inhibits PAR-2 signaling, leading to reduced angiogenesis.

G cluster_workflow In Vitro Antiangiogenesis Assay Workflow Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with ENMD-1068 Cell_Culture->Treatment Assay Perform Assay (Proliferation, Migration, or Tube Formation) Treatment->Assay Data_Acquisition Data Acquisition (Microscopy, Plate Reader) Assay->Data_Acquisition Analysis Quantitative Analysis Data_Acquisition->Analysis Results Results Interpretation Analysis->Results

General workflow for assessing the antiangiogenic effects of ENMD-1068.

This guide provides a foundational understanding of the in vitro antiangiogenic properties of this compound. The provided protocols and conceptual frameworks are intended to support further research and development in the field of antiangiogenic cancer therapy.

ENMD-1068 Hydrochloride: A Technical Guide to its Selectivity for PAR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of ENMD-1068 hydrochloride, with a specific focus on its selectivity as a Protease-Activated Receptor 2 (PAR2) antagonist. ENMD-1068 (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) was one of the first small molecule, non-peptide antagonists developed for PAR2.[1] While it has been instrumental in preclinical studies to elucidate the role of PAR2 in various inflammatory and fibrotic diseases, it is characterized by its relatively low potency. This document collates the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Data Presentation

The available data on the potency and selectivity of ENMD-1068 are summarized below. It is important to note that comprehensive quantitative selectivity data across the entire PAR family is limited in the public domain.

Table 1: Potency of this compound for PAR2 Inhibition

Assay TypeCell Line/SystemPAR2 AgonistIC50 (M)Reference
Intracellular Ca2+ ReleaseHuman Monocyte-Derived MacrophagesTrypsin1.2 x 10⁻³(Kelso et al., 2006, as cited in a later study)
Intracellular Ca2+ ReleaseColonocytesSLIGRL-NH₂5 x 10⁻³(Study comparing to compound GB88)
Joint InflammationMurine ModelTrypsinNot Applicable(Kelso et al., 2006)[2]

Table 2: Selectivity Profile of this compound

TargetAssay TypeSystem/ModelResultReference
PAR2 Synovial HyperaemiaMurine Arthritis ModelInhibited PAR2 agonist-induced hyperaemia(Palmer et al., 2007)[3]
PAR1 Synovial HyperaemiaMurine Arthritis ModelNo significant inhibition of PAR1 agonist-induced hyperaemia(Palmer et al., 2007)[3]
PAR3 Not ReportedNot ReportedNo data available-
PAR4 Not ReportedNot ReportedNo data available-

Experimental Protocols

Detailed experimental protocols for assays relevant to the characterization of ENMD-1068 are provided below. These are representative protocols based on standard methodologies and information from studies utilizing ENMD-1068.

PAR2-Mediated Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the functional antagonism of PAR2.

Objective: To measure the ability of ENMD-1068 to inhibit PAR2 agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cell line expressing PAR2 (e.g., primary human keratinocytes, colonocytes, or a transfected cell line like HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline (HBS) or other suitable assay buffer

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH₂)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture: Plate PAR2-expressing cells in a 96-well black, clear-bottom plate and culture to a confluent monolayer.

  • Dye Loading: Wash the cells with HBS. Incubate the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBS for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBS to remove extracellular dye.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO in HBS).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity for each well using a fluorescence plate reader (e.g., Excitation: 485 nm, Emission: 525 nm for Fluo-4).

  • Agonist Stimulation and Signal Reading: Add a pre-determined concentration of a PAR2 agonist (e.g., trypsin or SLIGRL-NH₂) to all wells simultaneously using an automated injector. Immediately begin kinetic measurement of fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence intensity is used to determine the response. Calculate the percentage inhibition of the agonist response by ENMD-1068 at each concentration. Plot the percentage inhibition against the log concentration of ENMD-1068 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

This in vivo model is used to assess the anti-inflammatory efficacy of ENMD-1068.

Objective: To evaluate the therapeutic effect of ENMD-1068 on the clinical signs of arthritis in a mouse model.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., sterile saline or PBS)

Protocol:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Administer a booster injection of 100 µL of the emulsion intradermally near the site of the primary immunization.

  • Arthritis Development and Scoring: Monitor the mice for the onset of arthritis, typically between days 24 and 28. Clinically score the paws for signs of inflammation (erythema, swelling) on a scale of 0-4 per paw (total score 0-16 per mouse).

  • Treatment Administration: Once clinical signs of arthritis are evident, randomize the mice into treatment and control groups. Administer ENMD-1068 (e.g., 4 mg/kg or 16 mg/kg, subcutaneously) or vehicle daily for a specified period (e.g., 7 days).[3]

  • Outcome Assessment: Continue to monitor and score the clinical signs of arthritis daily. Measure paw thickness using calipers. At the end of the study, animals can be euthanized, and joint tissues collected for histological analysis.

  • Data Analysis: Compare the mean arthritis scores and paw thickness between the ENMD-1068-treated and vehicle-treated groups over time using appropriate statistical methods (e.g., two-way ANOVA).

Immunohistochemistry for Ki-67 and TUNEL Assay

These assays are used to assess cell proliferation and apoptosis, respectively, in tissues from in vivo studies. The following is a general protocol based on the endometriosis mouse model study.[4][5]

Objective: To determine the effect of ENMD-1068 on cell proliferation and apoptosis in endometriotic lesions.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections of endometriotic lesions

  • Primary antibody against Ki-67

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Appropriate secondary antibodies and detection reagents

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for the Ki-67 staining.

  • Permeabilization: For the TUNEL assay, permeabilize the tissues with proteinase K.

  • Blocking: Block non-specific antibody binding with a suitable blocking serum.

  • Primary Antibody Incubation (for Ki-67): Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.

  • TUNEL Reaction (for apoptosis): Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP according to the manufacturer's instructions.

  • Detection: For Ki-67, incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate and visualize with a chromogen like DAB. For TUNEL, visualize the incorporated labeled nucleotides directly via fluorescence microscopy or after conversion to a colored precipitate.

  • Counterstaining: Counterstain the nuclei with hematoxylin (B73222) (for Ki-67) or DAPI/Propidium Iodide (for TUNEL).

  • Mounting and Microscopy: Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium. Examine the slides under a light or fluorescence microscope.

  • Quantification: Count the number of Ki-67-positive (proliferating) or TUNEL-positive (apoptotic) cells in multiple high-power fields and express as a percentage of the total number of cells.

Signaling Pathways and Visualizations

ENMD-1068 exerts its effects by antagonizing PAR2, thereby inhibiting its downstream signaling pathways, primarily the NF-κB and TGF-β/Smad pathways, which are crucial in inflammation and fibrosis.

PAR2-Mediated NF-κB Signaling and its Inhibition by ENMD-1068

Activation of PAR2 by proteases leads to the activation of the NF-κB signaling cascade, a key regulator of pro-inflammatory gene expression. ENMD-1068 has been shown to inhibit this pathway.[5]

PAR2_NFkB_Inhibition cluster_nucleus Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Activation Gq Gαq PAR2->Gq ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibition PLC PLC Gq->PLC IKK IKK Complex PLC->IKK ...via DAG/PKC IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression (e.g., IL-6, MCP-1) PAR2_TGFb_Crosstalk cluster_nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation PAR2 PAR2 TGFbR->PAR2 Increased Expression pSmad23 p-Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation FibroticGenes Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) PAR2->TGFbR Potentiation ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibition Protease Protease Protease->PAR2 Activation InVivo_Workflow DiseaseInduction Disease Induction (e.g., Collagen Immunization) DiseaseOnset Onset of Clinical Signs DiseaseInduction->DiseaseOnset Randomization Randomization DiseaseOnset->Randomization Treatment ENMD-1068 Treatment Randomization->Treatment Vehicle Vehicle Control Randomization->Vehicle Monitoring Daily Clinical Monitoring (Scoring, Paw Thickness) Treatment->Monitoring Vehicle->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis and Histopathology Endpoint->Analysis

References

ENMD-1068: A Technical Guide to a Novel Protease-Activated Receptor-2 (PAR2) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068, also known as N1-(3-methylbutyryl)-N4-(6-aminohexanoyl)-piperazine, is a selective, small-molecule antagonist of Protease-Activated Receptor-2 (PAR2). As a member of the G-protein coupled receptor (GPCR) superfamily, PAR2 is a key player in inflammation and pain signaling. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase, exposes a tethered ligand that initiates downstream signaling cascades. The development of PAR2 antagonists like ENMD-1068 offers a promising therapeutic avenue for a variety of inflammatory and proliferative diseases. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with ENMD-1068.

Quantitative Data Summary

The following tables summarize the key quantitative data for ENMD-1068 from in vitro and in vivo studies.

Table 1: In Vitro Activity of ENMD-1068

ParameterValueAssay SystemReference
IC50 1.2 mMInhibition of PAR2-mediated calcium mobilization[1]

Table 2: In Vivo Efficacy of ENMD-1068 in Preclinical Models

Disease ModelSpeciesDosing RegimenKey FindingsReference(s)
Collagen-Induced Arthritis Mouse4 mg or 16 mg, subcutaneous, daily for 7 daysSignificant reduction in arthritic index
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Mouse25 mg/kg or 50 mg/kg, intraperitoneal, twice weekly for 4 weeksReduced levels of ALT/AST, collagen content, and α-SMA expression[2]
Surgically-Induced Endometriosis Mouse25 mg/kg or 50 mg/kg, intraperitoneal, daily for 5 daysDose-dependent inhibition of endometriotic lesion development; reduced IL-6 and NF-κB expression; decreased cell proliferation and increased apoptosis[1][3]
Antigen-Induced Allergic Asthma MouseNot specifiedInhibition of cellular recruitment (eosinophils and neutrophils) to the lungs[4]

Signaling Pathways and Mechanism of Action

ENMD-1068 exerts its effects by competitively inhibiting the activation of PAR2, thereby blocking downstream signaling cascades. The primary signaling pathway initiated by PAR2 activation involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory cytokines and other mediators.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage Gaq_GTP Gαq-GTP PAR2->Gaq_GTP Activation PLC PLC Gaq_GTP->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 Ca2_Release Ca²⁺ Release IP3->Ca2_Release Induces PKC PKC DAG->PKC Activates NFkB_Activation NF-κB Activation Ca2_Release->NFkB_Activation PKC->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression ENMD_1068 ENMD-1068 ENMD_1068->PAR2 Inhibits

Caption: PAR2 signaling pathway and the inhibitory action of ENMD-1068.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of ENMD-1068.

In Vitro Calcium Mobilization Assay

This assay is fundamental for quantifying the antagonist activity of compounds targeting Gq-coupled receptors like PAR2.

Calcium_Mobilization_Workflow Cell_Culture 1. Culture PAR2-expressing cells (e.g., HEK293, HT-29) Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate cells with ENMD-1068 or vehicle control Dye_Loading->Compound_Incubation Agonist_Stimulation 4. Stimulate with a PAR2 agonist (e.g., Trypsin, SLIGRL-NH₂) Compound_Incubation->Agonist_Stimulation Fluorescence_Measurement 5. Measure changes in intracellular calcium via fluorescence plate reader Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Calculate IC₅₀ values Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the in vitro calcium mobilization assay.

Methodology:

  • Cell Culture: PAR2-expressing cells (e.g., human embryonic kidney 293 (HEK293) or colon adenocarcinoma (HT-29) cells) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution, and incubated to allow for dye uptake.

  • Compound Incubation: The cells are then incubated with varying concentrations of ENMD-1068 or a vehicle control for a specified period.

  • Agonist Stimulation: A PAR2 agonist (e.g., trypsin or the synthetic peptide SLIGRL-NH₂) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium concentrations are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The resulting fluorescence data is analyzed to determine the concentration-dependent inhibitory effect of ENMD-1068, from which the IC₅₀ value is calculated.

In Vivo Preclinical Models

A widely used model for rheumatoid arthritis to assess the efficacy of anti-inflammatory compounds.

Methodology:

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.

  • Treatment: Upon the onset of arthritic symptoms, mice are treated with ENMD-1068 (e.g., 4 mg or 16 mg subcutaneously) or vehicle control daily for a defined period (e.g., 7 days).

  • Assessment: The severity of arthritis is monitored daily using a clinical scoring system based on paw swelling and inflammation. Paw thickness can also be measured with calipers.

  • Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

This model is used to study the pathogenesis of liver fibrosis and evaluate anti-fibrotic therapies.

Methodology:

  • Induction of Fibrosis: Liver fibrosis is induced in mice (e.g., ICR mice) by intraperitoneal injection of CCl₄ (typically mixed with olive oil) twice a week for several weeks (e.g., 4 weeks).

  • Treatment: ENMD-1068 (e.g., 25 mg/kg or 50 mg/kg) or vehicle is administered intraperitoneally prior to each CCl₄ injection.[2]

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histological and Molecular Analysis: Liver tissues are harvested for histological staining (e.g., Masson's trichrome) to assess collagen deposition. Gene and protein expression of fibrotic markers like α-smooth muscle actin (α-SMA) and collagen types I and III are quantified by real-time PCR and Western blotting, respectively.

This model mimics human endometriosis and is used to test potential therapeutic agents.

Methodology:

  • Induction of Endometriosis: Uterine tissue from donor mice is implanted into the peritoneal cavity of recipient mice.[3] In some models, human endometriotic tissue is used in immunodeficient mice.

  • Treatment: After a period to allow for lesion establishment, mice are treated with ENMD-1068 (e.g., 25 mg/kg or 50 mg/kg, intraperitoneally) or vehicle daily for a specified duration (e.g., 5 days).[1][3]

  • Lesion Assessment: The size and number of endometriotic lesions are measured at the end of the study.

  • Immunohistochemistry and Apoptosis Assays: The lesions are excised for further analysis, including immunohistochemistry for markers of cell proliferation (Ki-67) and inflammation (NF-κB), and TUNEL assays to assess apoptosis.[1]

Immunohistochemistry (IHC) and Apoptosis Assays

These assays are crucial for evaluating the cellular effects of ENMD-1068 in tissue samples from in vivo studies.

IHC_TUNEL_Workflow Tissue_Collection 1. Collect tissue samples from in vivo studies Fixation_Embedding 2. Fix tissues (e.g., in formalin) and embed in paraffin Tissue_Collection->Fixation_Embedding Sectioning 3. Cut thin sections and mount on slides Fixation_Embedding->Sectioning Antigen_Retrieval 4. Perform antigen retrieval (for IHC) Sectioning->Antigen_Retrieval Staining 5. Incubate with primary antibodies (Ki-67, NF-κB) or TUNEL reaction mix Antigen_Retrieval->Staining Detection 6. Add secondary antibodies and detection reagents (IHC) or fluorescent labels (TUNEL) Staining->Detection Imaging_Analysis 7. Visualize under a microscope and quantify positive cells Detection->Imaging_Analysis

Caption: General workflow for Immunohistochemistry (IHC) and TUNEL assays.

Methodology for IHC (Ki-67 and NF-κB):

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., serum).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for Ki-67 or the p65 subunit of NF-κB.

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target protein.

  • Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

  • Quantification: The percentage of Ki-67 positive cells or the intensity and localization of NF-κB staining is quantified.

Methodology for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

  • Tissue Preparation: Similar to IHC, tissue sections are deparaffinized and rehydrated.

  • Permeabilization: Cells are permeabilized to allow entry of the labeling enzyme.

  • TdT Labeling: Sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: If biotinylated dUTPs are used, a conjugate such as streptavidin-HRP is added, followed by a chromogenic substrate. If fluorescently labeled dUTPs are used, the signal can be directly visualized.

  • Analysis: The number of TUNEL-positive (apoptotic) cells is counted under a microscope.

Clinical Development Status

As of late 2025, there is no publicly available information indicating that ENMD-1068 has entered clinical trials. It remains a valuable tool for preclinical research into the role of PAR2 in various diseases. The development of other PAR2 antagonists, including antibodies, has progressed to early-phase clinical trials, highlighting the therapeutic potential of targeting this receptor.[5][6]

Conclusion

ENMD-1068 is a selective PAR2 antagonist that has demonstrated efficacy in a range of preclinical models of inflammatory and proliferative diseases. Its ability to inhibit PAR2-mediated signaling provides a strong rationale for the continued investigation of PAR2 as a therapeutic target. The data and protocols summarized in this guide offer a valuable resource for researchers in the field of drug discovery and development who are interested in exploring the potential of PAR2 antagonism.

References

ENMD-1068 Hydrochloride: A Preliminary Toxicity and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity and mechanistic data available for ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR-2). The information is compiled from various preclinical studies investigating its therapeutic potential in conditions such as endometriosis, liver fibrosis, and arthritis.

Quantitative Toxicity and Dosing Summary

While formal toxicology studies with metrics such as LD50 are not publicly available, several in vivo studies in murine models have utilized ENMD-1068 at various doses, reporting no apparent toxicity. These findings provide preliminary insights into the safety profile of the compound. The table below summarizes the dosing regimens and observed toxicity from these studies.

Therapeutic AreaAnimal ModelDosing RegimenObserved Toxicity/Safety
EndometriosisNude mice with induced endometriosis25 mg/kg or 50 mg/kg, intraperitoneally, daily for 5 daysNo apparent toxicity to various organs.[1][2]
Liver FibrosisCCl₄-induced fibrotic mice25 mg/kg or 50 mg/kg, intraperitoneally, twice per week for 4 weeksLevels of ALT/AST were significantly reduced by the treatment, suggesting a protective effect on the liver.[3]
ArthritisCollagen-induced arthritis in DBA1 mice4 mg or 16 mg, subcutaneously, once daily for 7 daysNo adverse effects were reported; the treatment significantly reduced the arthritic index.[4]

Mechanism of Action: PAR-2 Antagonism

ENMD-1068 is a non-peptide small molecule that functions as an antagonist of Protease-Activated Receptor 2 (PAR-2).[5] PAR-2 is a G-protein-coupled receptor activated by serine proteases, such as trypsin.[5] Its activation is implicated in various inflammatory and fibrotic diseases.[3][5] By blocking PAR-2, ENMD-1068 has been shown to modulate downstream signaling pathways, thereby exerting its therapeutic effects.

Signaling Pathway of ENMD-1068 Action

The following diagram illustrates the key signaling pathways inhibited by ENMD-1068.

ENMD1068_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Protease Protease PAR-2 PAR-2 Protease->PAR-2 Activates G-protein G-protein PAR-2->G-protein Activates ENMD-1068 ENMD-1068 ENMD-1068->PAR-2 Inhibits TGF-beta1 TGF-beta1 G-protein->TGF-beta1 Leads to NF-kB NF-kB G-protein->NF-kB Leads to activation of Smad2/3 Smad2/3 TGF-beta1->Smad2/3 Phosphorylates Gene_Expression Gene Expression (e.g., IL-6, Collagen) Smad2/3->Gene_Expression NF-kB->Gene_Expression Inflammation_Fibrosis Inflammation & Fibrosis Gene_Expression->Inflammation_Fibrosis

ENMD-1068 inhibits PAR-2, blocking downstream inflammatory pathways.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of ENMD-1068.

In Vivo Endometriosis Model
  • Animal Model: Nude mice.

  • Induction of Endometriosis: A xenograft model using red fluorescent protein-expressing human endometrial tissue was established.

  • Treatment: Following the induction of endometriosis, mice were administered intraperitoneal injections of either 25 mg/kg or 50 mg/kg of ENMD-1068, or a vehicle control (200 μL saline), daily for 5 days.[2]

  • Efficacy Assessment: The size and number of endometriotic lesions were measured.[2]

  • Biomarker Analysis: Lesions were collected and assessed for the production of interleukin 6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) via enzyme-linked immunosorbent assays (ELISAs). Activation of nuclear factor-κB (NF-κB) and expression of vascular endothelial growth factor (VEGF) were evaluated using immunohistochemistry. Cell proliferation was assessed by Ki-67 staining, and apoptosis was measured using TUNEL assays.[2]

In Vivo Liver Fibrosis Model
  • Animal Model: Mice.

  • Induction of Liver Fibrosis: Carbon tetrachloride (CCl₄) was used to induce liver fibrosis.

  • Treatment: Mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-1068 or a vehicle control (200 μL) twice a week for 4 weeks before CCl₄ injection.[3]

  • Assessment: The levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood were measured to assess liver damage. Collagen content and α-smooth muscle actin (α-SMA) levels in the liver were also quantified.[3]

  • In Vitro Studies: Isolated hepatic stellate cells (HSCs) were stimulated with TGF-β1 with or without ENMD-1068 to evaluate the drug's effect on HSC activation and collagen production.[3]

In Vivo Arthritis Model
  • Animal Model: DBA1 mice.

  • Induction of Arthritis: Collagen-induced arthritis (CIA) was established using collagen and Freund's Complete Adjuvant.

  • Treatment: From the first day of a visible response, mice were treated once daily for 7 days with subcutaneous injections of either 4 mg or 16 mg of ENMD-1068 or a vehicle control.[4]

  • Efficacy Assessment: The severity of arthritis was evaluated using an arthritic index.[4]

General Experimental Workflow for In Vivo Toxicity Assessment

The following diagram outlines a general workflow for the preliminary toxicity screening of ENMD-1068 as inferred from the available studies.

Toxicity_Workflow Animal_Model Select Animal Model (e.g., Nude Mice, DBA1 Mice) Disease_Induction Induce Disease Model (e.g., Endometriosis, Arthritis) Animal_Model->Disease_Induction Dosing Administer ENMD-1068 (Varying Doses and Routes) Disease_Induction->Dosing Observation Daily Clinical Observation (Behavior, Weight) Dosing->Observation Efficacy_Assessment Assess Therapeutic Efficacy (e.g., Lesion Size, Arthritic Index) Observation->Efficacy_Assessment Terminal_Procedures Terminal Procedures (Blood & Tissue Collection) Efficacy_Assessment->Terminal_Procedures Analysis Histopathological & Biomarker Analysis (e.g., ALT/AST, IHC) Terminal_Procedures->Analysis

A generalized workflow for preclinical evaluation of ENMD-1068.

References

ENMD-1068 Hydrochloride in Collagen-Induced Arthritis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor-2 (PAR2), in the context of collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. This document details the mechanism of action, experimental protocols, and efficacy data for ENMD-1068, offering a comprehensive resource for researchers in rheumatology and inflammation.

Introduction to ENMD-1068 and its Target: PAR2

ENMD-1068 is a novel small molecule that acts as a selective antagonist of Protease-Activated Receptor-2 (PAR2). Although it is considered a low-potency antagonist, it has demonstrated therapeutic efficacy in a murine model of collagen-induced arthritis.[1] PAR2 is a G-protein-coupled receptor that is activated by the cleavage of its N-terminus by serine proteases, such as trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.

In the context of arthritis, PAR2 is upregulated in the synovium and plays a significant role in joint inflammation.[2] Its activation contributes to synovitis, the release of pro-inflammatory cytokines, and the production of matrix metalloproteinases (MMPs), which are involved in cartilage degradation.[3] Therefore, antagonizing PAR2 presents a promising therapeutic strategy for inflammatory joint diseases like rheumatoid arthritis.

Mechanism of Action of ENMD-1068 in Arthritis

ENMD-1068 exerts its anti-arthritic effects by selectively blocking the activation of PAR2. This inhibition disrupts the downstream signaling pathways that contribute to inflammation and joint destruction.

PAR2 Signaling Pathway in Arthritis

The activation of PAR2 in synovial cells, immune cells, and chondrocytes triggers multiple intracellular signaling cascades, including the activation of MAP kinases (e.g., ERK1/2) and the transcription factor NF-κB. These pathways lead to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and matrix metalloproteinases (MMPs). By blocking PAR2, ENMD-1068 is hypothesized to attenuate the production of these key inflammatory and degradative molecules.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus cluster_downstream Downstream Effects Serine Proteases Serine Proteases PAR2 PAR2 Serine Proteases->PAR2 Activates G_Protein G_Protein PAR2->G_Protein Activates MAPK MAPK (e.g., ERK1/2) G_Protein->MAPK NFkB NF-κB G_Protein->NFkB Gene_Expression Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Expression->Cytokines MMPs MMPs Gene_Expression->MMPs Inflammation Inflammation Cytokines->Inflammation Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits

Figure 1: Simplified PAR2 Signaling Pathway in Arthritis and the Point of Intervention for ENMD-1068.

Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

The efficacy of ENMD-1068 has been evaluated in the CIA mouse model, which is considered a gold standard for preclinical testing of rheumatoid arthritis therapeutics due to its pathological and immunological similarities to the human disease.[4]

Experimental Design

A standardized protocol for inducing and treating CIA in DBA1 mice was followed.

Experimental_Workflow cluster_Induction Arthritis Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Assessment Phase Day0 Day 0: Primary Immunization DBA1 mice immunized with Collagen + Freund's Complete Adjuvant Day21 Day 21: Booster Immunization Collagen in PBS Day0->Day21 Response First Day of Arthritic Response Day21->Response Treatment Daily Subcutaneous Administration for 7 days Response->Treatment Groups Vehicle ENMD-1068 (4 mg) ENMD-1068 (16 mg) Treatment->Groups Daily_Monitoring Daily Monitoring: - Arthritic Index - Paw Pad Thickness Treatment->Daily_Monitoring Day7_Post Day 7 Post-Response: Final Assessment Daily_Monitoring->Day7_Post

References

Methodological & Application

Application Notes and Protocols for ENMD-1068 Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and angiogenesis.[1][2] Preclinical studies in murine models have demonstrated its therapeutic potential in conditions such as liver fibrosis, endometriosis, and arthritis.[1][3][4] These notes provide a comprehensive overview of the experimental protocols for this compound in mice, including detailed methodologies, quantitative data from published studies, and visualizations of the relevant signaling pathways.

Mechanism of Action

ENMD-1068 functions by blocking the activation of PAR2. This inhibition has been shown to interfere with multiple downstream signaling pathways:

  • Inhibition of TGF-β1/Smad Signaling: In the context of liver fibrosis, ENMD-1068 has been shown to reduce the activation of hepatic stellate cells and subsequent collagen expression by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1][5]

  • Anti-inflammatory Effects: ENMD-1068 can suppress inflammation by inhibiting the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), partly through the inhibition of the Nuclear Factor-κB (NF-κB) pathway.[2][3]

  • Anti-angiogenic Properties: The compound has been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF), suggesting it has anti-angiogenic effects, which are crucial in pathologies like endometriosis.[2][3]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by ENMD-1068.

TGF_beta_Smad_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus PAR2 PAR2 TGFBR TGF-β Receptor PAR2->TGFBR cross-talk Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene Pro-fibrotic Gene Transcription Smad_complex->Gene translocates to nucleus TGFB1 TGF-β1 TGFB1->TGFBR ENMD1068 ENMD-1068 ENMD1068->PAR2 inhibits

TGF-β/Smad Signaling Pathway Inhibition by ENMD-1068.

NF_kB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus PAR2 PAR2 IKK IKK Complex PAR2->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB pIkB p-IκB NFkB_IkB->pIkB active_NFkB Active NF-κB pIkB->active_NFkB IκB degradation Gene Pro-inflammatory Gene Transcription (IL-6, MCP-1) active_NFkB->Gene translocates to nucleus Protease Protease Protease->PAR2 ENMD1068 ENMD-1068 ENMD1068->PAR2 inhibits

NF-κB Signaling Pathway Inhibition by ENMD-1068.

Angiogenesis_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_extracellular PAR2 PAR2 Signaling_Cascade Downstream Signaling (e.g., EGFR pathway) PAR2->Signaling_Cascade activates VEGF_Gene VEGF Gene Transcription Signaling_Cascade->VEGF_Gene promotes VEGF VEGF VEGF_Gene->VEGF leads to secretion Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Protease Protease Protease->PAR2 ENMD1068 ENMD-1068 ENMD1068->PAR2 inhibits

Anti-Angiogenesis Signaling Pathway of ENMD-1068.

Experimental Protocols in Murine Models

Liver Fibrosis Model

This protocol is based on a carbon tetrachloride (CCl₄)-induced liver fibrosis model in ICR mice.[1][6]

Experimental Workflow

Liver_Fibrosis_Workflow acclimatization Acclimatization (ICR mice, 8-week-old) grouping Random Grouping (Control, CCl₄, CCl₄ + ENMD-1068 low, CCl₄ + ENMD-1068 high) acclimatization->grouping treatment Treatment Phase (4 weeks) - ENMD-1068 (25 or 50 mg/kg, i.p.) 15 min before CCl₄ - CCl₄ (in olive oil) twice weekly grouping->treatment sacrifice Sacrifice and Sample Collection (4 weeks post-treatment) treatment->sacrifice analysis Analysis - Serum ALT/AST - Liver histology (Sirius Red) - Collagen content - α-SMA, Colα1(I), Colα1(III) mRNA expression sacrifice->analysis

Workflow for CCl₄-Induced Liver Fibrosis Model.

Detailed Methodology

  • Animal Model: 8-week-old male ICR mice.[1]

  • Groups:

    • Control: Olive oil administration.

    • CCl₄ Group: CCl₄ administration.

    • ENMD-1068 Low Dose: 25 mg/kg ENMD-1068 + CCl₄.[1]

    • ENMD-1068 High Dose: 50 mg/kg ENMD-1068 + CCl₄.[1]

  • Induction of Fibrosis: Administer CCl₄ (dissolved in olive oil) via intraperitoneal (i.p.) injection twice a week for 4 weeks.[6][7]

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer ENMD-1068 (25 or 50 mg/kg) or vehicle via i.p. injection 15 minutes before each CCl₄ injection.[6][7]

  • Endpoint Analysis (at 4 weeks):

    • Collect blood for serum analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[1]

    • Harvest liver tissue for histological analysis (e.g., Sirius Red staining for collagen).[8]

    • Quantify liver collagen content.[1]

    • Measure mRNA expression of fibrotic markers (α-SMA, Colα1(I), Colα1(III)) using real-time RT-PCR.[6][7]

Quantitative Data Summary

ParameterCCl₄ Group (Vehicle)CCl₄ + 25 mg/kg ENMD-1068CCl₄ + 50 mg/kg ENMD-1068
Collagen Deposition (%) [8]4.13 ± 0.510.92 ± 0.150.77 ± 0.16
Serum ALT/AST Levels [1]Significantly elevatedSignificantly reduced vs. CCl₄Significantly reduced vs. CCl₄
α-SMA Expression [1]Significantly increasedSignificantly reduced vs. CCl₄Significantly reduced vs. CCl₄
Endometriosis Model

This protocol is based on a surgically induced endometriosis model in nude mice.[2][3]

Experimental Workflow

Endometriosis_Workflow induction Surgical Induction of Endometriosis (Human endometrial tissue implantation in nude mice) development Lesion Development (10 days) induction->development treatment Treatment Phase (5 days) - ENMD-1068 (25 or 50 mg/kg, i.p.) daily - Vehicle control (saline) daily development->treatment evaluation Lesion Evaluation - Count and measure lesion volume treatment->evaluation analysis Tissue Analysis - IL-6, MCP-1 levels (ELISA) - NF-κB, VEGF expression (IHC) - Cell proliferation (Ki-67) - Apoptosis (TUNEL) evaluation->analysis

Workflow for Surgically Induced Endometriosis Model.

Detailed Methodology

  • Animal Model: Nude mice.[3]

  • Induction of Endometriosis: Surgically implant human endometrial tissue (e.g., from a red fluorescent protein-expressing xenograft model) into the peritoneal cavity of the mice.[3]

  • Groups (n=8 per group):

    • Control: 200 μL saline solution, i.p. daily.[8]

    • ENMD-1068 Low Dose: 25 mg/kg ENMD-1068, i.p. daily.[8]

    • ENMD-1068 High Dose: 50 mg/kg ENMD-1068, i.p. daily.[8]

  • Drug Administration:

    • Begin treatment 10 days after tissue implantation.[8]

    • Administer ENMD-1068 or vehicle daily for 5 consecutive days.[8]

  • Endpoint Analysis:

    • Count and measure the volume of endometriotic lesions.[3]

    • Collect lesions for analysis.

    • Measure IL-6 and MCP-1 levels by ELISA.[3]

    • Assess NF-κB and VEGF expression by immunohistochemistry (IHC).[3]

    • Evaluate cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay).[3]

    • Monitor for signs of toxicity (body weight, food consumption, behavior).[8]

Quantitative Data Summary

ParameterVehicle Control25 mg/kg ENMD-106850 mg/kg ENMD-1068
Lesion Development [3]BaselineDose-dependent inhibition (P < .05)Dose-dependent inhibition (P < .05)
IL-6 Expression [3]BaselineDose-dependent inhibition (P < .05)Significantly lower than 25 mg/kg (P < .05)
NF-κB Expression [3]BaselineDose-dependent inhibition (P < .05)Dose-dependent inhibition (P < .05)
Cell Proliferation (Ki-67) [3]BaselineDose-dependent inhibition (P < .05)Dose-dependent inhibition (P < .05)
Apoptotic Cells [3]BaselineIncreased percentage (P < .05)Increased percentage (P < .05)
Toxicity [3]-No apparent toxicityNo apparent toxicity
General Patient-Derived Xenograft (PDX) Model for Efficacy Studies

While specific studies of ENMD-1068 in cancer xenograft models with quantitative data were not identified, the following provides a general protocol for assessing the efficacy of an anti-angiogenic agent like ENMD-1068 in a PDX model.

Experimental Workflow

PDX_Workflow implantation Tumor Implantation (Patient-derived tumor fragments into immunodeficient mice) growth Tumor Growth (to palpable size, e.g., 100-150 mm³) implantation->growth grouping Randomization into Treatment Groups (Vehicle, ENMD-1068 low, ENMD-1068 high) growth->grouping treatment Treatment Phase (e.g., daily or bi-weekly i.p. injections) grouping->treatment monitoring Tumor Volume & Body Weight Monitoring (e.g., twice weekly) treatment->monitoring endpoint Study Endpoint (e.g., tumor volume reaches max limit or pre-defined time) monitoring->endpoint analysis Tumor Analysis (IHC for VEGF, Ki-67, etc.) endpoint->analysis

References

Application Notes and Protocols for ENMD-1068 Hydrochloride Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR-2). This document includes an overview of its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of key quantitative data from preclinical research.

Mechanism of Action

ENMD-1068 is a small molecule that functions as a selective antagonist of Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events.

In various pathological conditions, including inflammation, fibrosis, and endometriosis, PAR-2 activation is upregulated.[1][2][3][4][5] The activation of PAR-2 can lead to the release of pro-inflammatory cytokines and chemokines, promoting cellular proliferation and tissue remodeling.[2][3][5]

ENMD-1068 competitively inhibits the activation of PAR-2, thereby blocking these downstream signaling pathways.[5] Notably, it has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway, which is crucial in the pathogenesis of liver fibrosis.[1] By inhibiting this pathway, ENMD-1068 reduces the activation of hepatic stellate cells and the subsequent production of collagen.[1] Furthermore, ENMD-1068 has demonstrated anti-inflammatory and anti-angiogenic properties by inhibiting the expression of interleukin-6 (IL-6), nuclear factor-κB (NF-κB), and vascular endothelial growth factor (VEGF).[2][3]

Signaling Pathway of ENMD-1068 Inhibition

ENMD1068_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Trypsin Trypsin / Other Serine Proteases PAR2 PAR-2 Receptor Trypsin->PAR2 Activates G_protein G-protein Coupling PAR2->G_protein Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits PLC PLC G_protein->PLC NF_kB NF-κB G_protein->NF_kB Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release TGF_beta_R TGF-β Receptor Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Activates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Fibrosis Fibrosis (Collagen Production) pSmad2_3->Fibrosis Promotes pNF_kB p-NF-κB NF_kB->pNF_kB Phosphorylation Gene_expression Gene Expression (IL-6, VEGF) pNF_kB->Gene_expression Promotes Cell_proliferation Cell Proliferation & Angiogenesis Gene_expression->Cell_proliferation

Caption: Signaling pathway illustrating the inhibitory action of ENMD-1068 on PAR-2.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving ENMD-1068.

Table 1: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [2][3]

Treatment GroupDose (mg/kg)Administration FrequencyReduction in Endometriotic Lesions
Vehicle Control-Daily for 5 days-
ENMD-106825Daily for 5 daysStatistically Significant (p < 0.05)
ENMD-106850Daily for 5 daysDose-dependent inhibition (p < 0.05)

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Liver Fibrosis [1][6]

Treatment GroupDose (mg/kg)Administration FrequencyKey Findings
Vehicle Control-Twice per week for 4 weeks-
ENMD-106825Twice per week for 4 weeksSignificantly reduced ALT/AST levels, collagen content, and α-SMA
ENMD-106850Twice per week for 4 weeksDose-dependent reduction in fibrotic markers

Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Arthritis [4]

Treatment GroupDose (mg/kg)Administration FrequencyReduction in Arthritic Index
Vehicle Control-Daily for 7 days-
ENMD-10684Daily for 7 daysSignificant reduction (p < 0.0001)
ENMD-106816Daily for 7 daysDose-dependent reduction

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection
  • Reconstitution: Dissolve this compound powder in a sterile, pyrogen-free vehicle suitable for intraperitoneal injection (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent if necessary). The vehicle used in some studies was 200 μL of a control vehicle.[1][2]

  • Concentration: Prepare the final concentration of the dosing solution based on the desired dose (in mg/kg) and the average weight of the animals to be treated. Ensure the final injection volume is within the recommended limits for the species.

  • Sterility: All preparation steps should be conducted under aseptic conditions in a laminar flow hood to ensure the sterility of the final solution.

  • Storage: Store the reconstituted solution as recommended by the manufacturer, typically protected from light and at a specified temperature to maintain stability.

Intraperitoneal Injection Protocol for Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound solution

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge)[7][8]

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct injection volume.

    • Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).

    • Tilt the mouse's head slightly downwards to allow the abdominal organs to move cranially, minimizing the risk of organ puncture.[8][9]

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen.[7][9] This location helps to avoid the cecum, urinary bladder, and other vital organs.

  • Injection:

    • Disinfect the injection site with an alcohol wipe.

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[7][9]

    • Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[8]

    • Slowly inject the ENMD-1068 solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.[7]

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Acclimatize Animals B Induce Disease Model (e.g., Endometriosis, Fibrosis) A->B C Randomize into Treatment Groups (Vehicle, ENMD-1068 Doses) B->C D Prepare ENMD-1068 Solution C->D E Administer Intraperitoneal Injection (Daily or as per protocol) C->E D->E F Monitor Animal Health and Weight E->F G Euthanize Animals at Study Endpoint E->G Endpoint F->G H Collect Tissues and/or Blood Samples G->H I Perform Endpoint Analysis (e.g., Lesion Measurement, Histology, Biomarker Analysis) H->I J Statistical Analysis of Data I->J

Caption: A typical experimental workflow for an in vivo efficacy study using ENMD-1068.

References

Application Notes and Protocols for EN-MD-1068 Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This document includes detailed experimental protocols for endometriosis and liver fibrosis models, quantitative data summaries, and diagrams of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for this compound in murine models.

Table 1: this compound Dosage and Administration in a Mouse Model of Endometriosis [1]

ParameterDetails
Animal Model Red fluorescent protein-expressing xenograft model of human endometriosis in nude mice
Dosage 25 mg/kg and 50 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Dosing Frequency Daily
Treatment Duration 5 days
Vehicle 200 μL of a vehicle control (specific composition not detailed in the primary source)
Observed Effects Dose-dependent inhibition of endometriotic lesion development, reduced expression of IL-6 and NF-κB, decreased cell proliferation, and increased apoptosis in lesions.[1]

Table 2: this compound Dosage and Administration in a Mouse Model of Liver Fibrosis [2]

ParameterDetails
Animal Model Carbon tetrachloride (CCl₄)-induced liver fibrosis in ICR mice
Dosage 25 mg/kg and 50 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Dosing Frequency Twice per week
Treatment Duration 4 weeks
Vehicle 200 μL of a vehicle control (specific composition not detailed in the primary source)
Observed Effects Significant reduction in ALT/AST levels, collagen content, and α-smooth muscle actin (α-SMA). Attenuation of the TGF-β1/Smad2/3 signaling pathway.[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal injection in mice.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a 50 mg/mL stock solution.

  • Prepare the vehicle: In a sterile tube, mix 400 μL of PEG300 and 50 μL of Tween-80.

  • Formulate the final solution: Add 100 μL of the 50 mg/mL this compound stock solution to the PEG300 and Tween-80 mixture. Mix thoroughly.

  • Adjust the final volume: Add 450 μL of saline to the mixture to achieve a final volume of 1 mL and a final this compound concentration of 5 mg/mL.

  • Ensure suspension: Vortex the solution thoroughly before each injection to ensure a uniform suspension. It is recommended to prepare this working solution fresh on the day of use.[3]

Induction of Endometriosis in a Xenograft Mouse Model

This protocol details the establishment of a red fluorescent protein (RFP)-expressing human endometriosis model in nude mice.[1][4]

Materials:

  • Nude mice (female)

  • Primary human endometrial stromal cells (ESCs) and epithelial cells (EECs)

  • Adenovirus encoding red fluorescent protein (Ad-RFP)

  • Cell culture reagents

  • Surgical instruments

  • Anesthesia

Procedure:

  • Cell Preparation and Transfection:

    • Culture primary human ESCs and EECs.

    • Transfect the cells with Ad-RFP. A titre of 2.5×10⁸ plaque-forming units (PFU) has been shown to yield high transfection efficiency and fluorescence intensity.[4]

  • Preparation of Cell Mixture for Injection:

    • Prepare a mixture containing approximately 400 RFP-expressing EECs and 2×10⁶ RFP-expressing ESCs.

  • Surgical Procedure:

    • Anesthetize the female nude mice.

    • Inject the cell mixture either subcutaneously or intraperitoneally. Subcutaneous injection has been reported to result in higher fluorescent intensity and lesion weight.[4]

  • Monitoring:

    • Monitor the development of endometriotic lesions using an in vivo imaging system (IVIS) starting from day 5 post-injection and continuing weekly.

    • At the end of the study, sacrifice the mice and collect the lesions for further analysis (e.g., measurement of size and weight, histology, immunohistochemistry).

Induction of Liver Fibrosis with Carbon Tetrachloride (CCl₄)

This protocol describes the induction of liver fibrosis in mice using CCl₄.[2][5][6]

Materials:

  • ICR mice or C57BL/6J mice (female, 7-8 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Olive oil or corn oil

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of CCl₄ Solution:

    • Prepare a 10% (v/v) solution of CCl₄ in a suitable vehicle like olive oil or corn oil.

  • Administration of CCl₄:

    • Administer the CCl₄ solution to the mice via intraperitoneal injection. A common dosage is 1 µL of the 10% CCl₄ solution per gram of body weight (equivalent to 0.1 mL/kg).

    • Injections are typically given twice a week for at least 4 weeks to induce significant fibrosis.[6] The duration can be extended to 8 weeks or longer to induce cirrhosis.[6]

  • Monitoring and Endpoint Analysis:

    • Monitor the health of the animals regularly (body weight, activity).

    • At the end of the study, collect blood samples for analysis of liver enzymes (ALT, AST).

    • Euthanize the mice and collect the liver for histological analysis (e.g., H&E staining, Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline (B1673980) content to quantify collagen).

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

This compound acts as a PAR2 antagonist. PAR2 activation is known to trigger multiple downstream signaling cascades, including the NF-κB and MAPK pathways, which are involved in inflammation. Furthermore, in the context of fibrosis, ENMD-1068 has been shown to attenuate the TGF-β1/Smad signaling pathway.

PAR2_Signaling_Pathway Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 activates G_protein Gαq/11 PAR2->G_protein activates ENMD1068 ENMD-1068 Hydrochloride ENMD1068->PAR2 inhibits PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway IKK IKK PKC->IKK Inflammation Inflammation MAPK_pathway->Inflammation promotes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB->Inflammation promotes

Caption: PAR2 Signaling Pathway and Inhibition by this compound.

TGF_Beta_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β1 TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates Non_Smad Smad-Independent Pathways (e.g., MAPK, PI3K/Akt) TGFbRI->Non_Smad pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Gene_transcription Nucleus Nucleus Fibrosis Fibrosis Gene_transcription->Fibrosis Non_Smad->Fibrosis ENMD1068 ENMD-1068 (via PAR2 inhibition) ENMD1068->TGFbRI attenuates

Caption: TGF-β Signaling Pathway and its Attenuation by ENMD-1068.

Experimental Workflows

Endometriosis_Workflow start Start prep_cells Prepare & Transfect Human Endometrial Cells with Ad-RFP start->prep_cells inject_cells Inject RFP-expressing Cells into Nude Mice prep_cells->inject_cells treatment_groups Divide into Treatment Groups: 1. Vehicle Control 2. ENMD-1068 (25 mg/kg) 3. ENMD-1068 (50 mg/kg) inject_cells->treatment_groups daily_treatment Administer Daily Intraperitoneal Injections for 5 Days treatment_groups->daily_treatment monitor_lesions Monitor Lesion Growth (e.g., IVIS Imaging) daily_treatment->monitor_lesions endpoint Endpoint Analysis: - Sacrifice Mice - Excise & Measure Lesions - Histology & IHC monitor_lesions->endpoint end End endpoint->end Liver_Fibrosis_Workflow start Start induce_fibrosis Induce Liver Fibrosis in Mice with CCl₄ (i.p., twice weekly) start->induce_fibrosis treatment_groups Divide into Treatment Groups: 1. Vehicle Control 2. ENMD-1068 (25 mg/kg) 3. ENMD-1068 (50 mg/kg) induce_fibrosis->treatment_groups weekly_treatment Administer Intraperitoneal Injections Twice Weekly for 4 Weeks treatment_groups->weekly_treatment monitor_animals Monitor Animal Health (Body Weight, etc.) weekly_treatment->monitor_animals endpoint Endpoint Analysis: - Collect Blood (ALT, AST) - Harvest Liver - Histology (Sirius Red) - Biochemical Assays monitor_animals->endpoint end End endpoint->end

References

Dissolving ENMD-1068 Hydrochloride for Preclinical Research: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor of PAR2, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, pain, and fibrosis. Its mechanism of action involves the modulation of the TGF-β1/Smad signaling pathway. Due to its therapeutic potential, ENMD-1068 is a compound of interest in preclinical studies related to conditions such as liver fibrosis and endometriosis.

Solubility of this compound

The solubility of this compound varies across different solvents. The following table summarizes the available quantitative data. It is recommended to use freshly opened, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can significantly impact solubility.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)200 mg/mL (625.25 mM)Ultrasonic assistance is recommended.
Water100 mg/mL (312.63 mM)Ultrasonic assistance is recommended.
Phosphate-Buffered Saline (PBS)100 mg/mL (312.63 mM)Prepare fresh and use promptly.

Note: For all preparations, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Experimental Protocols

Preparation of Stock Solutions

For consistency and to avoid repeated freeze-thaw cycles, it is advisable to prepare concentrated stock solutions, aliquot them, and store them under appropriate conditions.

Protocol for 50 mg/mL DMSO Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store under nitrogen.

G cluster_0 Stock Solution Preparation weigh Weigh ENMD-1068 HCl add_dmso Add Anhydrous DMSO (to 50 mg/mL) weigh->add_dmso dissolve Vortex & Sonicate (if needed) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.
Preparation of Working Solutions for In Vitro (Cell-Based) Assays

Working solutions for cell culture experiments should be prepared fresh from the stock solution for each experiment.

Protocol for Diluting in Cell Culture Medium:

  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

  • It is recommended to perform serial dilutions in the cell culture medium to reach the final concentration. This minimizes the risk of precipitation.

  • For example, to prepare a 10 µM working solution in 10 mL of medium from a 50 mg/mL stock (Molecular Weight: 319.87 g/mol ), a multi-step dilution is advisable.

  • Add the final diluted solution to your cell culture plates.

  • Important: Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

G cluster_0 In Vitro Working Solution Preparation thaw Thaw DMSO Stock Aliquot calculate Calculate Required Volume thaw->calculate vehicle_control Prepare Vehicle Control (Medium + DMSO) thaw->vehicle_control dilute Serially Dilute in Cell Culture Medium calculate->dilute add_to_cells Add to Cell Culture dilute->add_to_cells vehicle_control->add_to_cells

Workflow for preparing in vitro working solutions.
Preparation of Formulations for In Vivo Administration

For animal studies, this compound can be formulated for intraperitoneal (i.p.) or oral administration. The following are example protocols; the choice of formulation will depend on the experimental design and animal model. It is recommended to prepare these formulations fresh on the day of use.

Protocol 1: Suspended Solution for Intraperitoneal or Oral Administration (5 mg/mL)

This protocol yields a 5 mg/mL suspended solution. For a 1 mL final volume:

  • To 400 µL of PEG300, add 100 µL of a 50 mg/mL this compound DMSO stock solution. Mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

Protocol 2: Clear Solution for Intraperitoneal Administration (≥ 5 mg/mL)

This protocol yields a clear solution of at least 5 mg/mL. For a 1 mL final volume:

  • To 900 µL of a 20% SBE-β-CD in saline solution, add 100 µL of a 50 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until the solution is clear.

Protocol 3: Corn Oil-Based Formulation (≥ 5 mg/mL)

This protocol is suitable for longer dosing periods. For a 1 mL final volume:

  • To 900 µL of corn oil, add 100 µL of a 50 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until uniform.

Mechanism of Action: PAR2 and TGF-β1/Smad Signaling

This compound acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2). In the context of fibrosis, activation of PAR2 can contribute to the upregulation of profibrotic factors. ENMD-1068 has been shown to inhibit the TGF-β1/Smad signaling pathway, which is a critical pathway in the pathogenesis of fibrosis. By blocking this pathway, ENMD-1068 can reduce the activation of hepatic stellate cells and subsequent collagen deposition.

G cluster_0 Signaling Pathway TGFB1 TGF-β1 Smad23 Smad2/3 Phosphorylation TGFB1->Smad23 PAR2 PAR2 HSC_activation Hepatic Stellate Cell Activation PAR2->HSC_activation ENMD1068 ENMD-1068 HCl ENMD1068->PAR2 Smad23->HSC_activation Collagen Collagen Expression HSC_activation->Collagen

Inhibitory action of ENMD-1068 HCl on the PAR2 and TGF-β1/Smad pathway.

Stability and Storage

Proper storage of this compound and its solutions is critical to maintain its activity.

  • Solid Compound: Store at 4°C under nitrogen.

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Storage under nitrogen is recommended. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them promptly. If a water-based stock solution is prepared, it should be filter-sterilized using a 0.22 µm filter before use.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Application Notes and Protocols for ENMD-1068 Hydrochloride in a Mouse Model of Endometriosis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing ENMD-1068 hydrochloride, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), in a preclinical mouse model of endometriosis. The provided information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This condition is often associated with chronic pelvic pain and infertility.[1][2][3][4] Current treatment options are limited and often accompanied by undesirable side effects, highlighting the need for novel therapeutic strategies.[5]

Protease-Activated Receptor 2 (PAR2) has been identified as a key player in the pathogenesis of endometriosis.[6][7] Its activation is linked to inflammatory and angiogenic processes that contribute to the establishment and growth of endometriotic lesions. This compound acts as a PAR2 antagonist, effectively blocking this signaling pathway. Studies in a xenograft mouse model of human endometriosis have demonstrated that ENMD-1068 significantly inhibits the development of endometriotic lesions, reduces inflammation and angiogenesis, and promotes apoptosis of lesion cells.[6][7]

Mechanism of Action

This compound competitively inhibits the activation of PAR2. In the context of endometriosis, the activation of PAR2 on various cell types within the endometriotic lesion and the surrounding microenvironment is thought to trigger a downstream signaling cascade. This cascade involves the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation.[6][7] Activated NF-κB promotes the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), as well as the pro-angiogenic factor Vascular Endothelial Growth Factor (VEGF).[6][7][8] By blocking PAR2, ENMD-1068 disrupts this cascade, leading to a reduction in inflammation and angiogenesis, thereby inhibiting the growth and survival of endometriotic lesions.[6][7]

ENMD1068_Mechanism_of_Action cluster_0 Endometriotic Cell PAR2 PAR2 NFkB NF-κB PAR2->NFkB Activation Proinflammatory Pro-inflammatory Cytokines (IL-6, MCP-1) NFkB->Proinflammatory Transcription VEGF VEGF NFkB->VEGF Transcription Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inflammation Inflammation Proinflammatory->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibition

Figure 1: Mechanism of action of ENMD-1068 in endometriosis.

Data Presentation

The following tables summarize the quantitative data from a study evaluating the efficacy of ENMD-1068 in a mouse model of endometriosis.[6][7]

Table 1: Effect of ENMD-1068 on Endometriotic Lesion Size

Treatment GroupDose (mg/kg)Mean Lesion Volume (mm³) ± SEMP-value vs. Control
Vehicle Control-13.87 ± 2.45-
ENMD-106825Not specified< 0.05
ENMD-1068502.53 ± 0.61< 0.01

Table 2: Effect of ENMD-1068 on Cellular Processes in Endometriotic Lesions

ParameterVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)P-value vs. Control
Cell Proliferation (Ki-67 positive cells, %) HighDose-dependently decreasedSignificantly decreased< 0.05
Apoptosis (TUNEL positive cells, %) LowDose-dependently increasedSignificantly increased< 0.05

Table 3: Effect of ENMD-1068 on Inflammatory and Angiogenic Markers in Endometriotic Lesions

MarkerVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)P-value vs. Control
IL-6 Expression HighDose-dependently decreasedSignificantly decreased< 0.05
NF-κB Activation HighDose-dependently decreasedSignificantly decreased< 0.05
MCP-1 Levels HighReduced (not dose-dependent)Reduced (not dose-dependent)< 0.05
VEGF Expression HighReduced (not dose-dependent)Reduced (not dose-dependent)< 0.05

Experimental Protocols

The following protocols are based on the methodology described in the study by Liu et al. (2014).[6][7]

Mouse Model of Endometriosis

A xenograft model using human endometrial tissue is established in immunocompromised mice.[6][7]

  • Animals: Female nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Endometrial Tissue: Human endometrial tissue is obtained from patients with endometriosis, typically from ectopic lesions. To facilitate visualization and tracking of lesions, the tissue can be transduced with a lentivirus to express a fluorescent protein, such as Red Fluorescent Protein (RFP).[6][7]

  • Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Make a small midline incision in the lower abdomen to expose the peritoneal cavity.

    • Implant small fragments of the RFP-expressing human endometrial tissue (approximately 1-2 mm³) onto the peritoneum or mesenteric vessels.

    • Suture the abdominal wall and skin.

    • Allow 10 days for the endometriotic lesions to establish before starting treatment.[7]

Administration of this compound
  • Preparation of ENMD-1068: Dissolve this compound (Enzo Life Sciences Inc, Farmingdale, NY) in a suitable vehicle, such as saline solution.[7]

  • Dosing and Administration:

    • Divide the mice into three groups (n=8 per group):

      • Vehicle control (e.g., 200 µL saline solution)[7]

      • Low-dose ENMD-1068 (25 mg/kg)[6][7]

      • High-dose ENMD-1068 (50 mg/kg)[6][7]

    • Administer the assigned treatment daily via intraperitoneal (IP) injection for a period of 5 consecutive days.[6][7]

  • Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, food consumption, grooming behavior, and activity levels.[7]

Assessment of Treatment Efficacy

At the end of the treatment period, euthanize the mice and collect the endometriotic lesions for analysis.

  • Lesion Measurement:

    • Count the number of established endometriotic lesions.

    • Measure the dimensions (length, width, and height) of each lesion using calipers to calculate the volume (Volume = 0.5 x length x width x height).

  • Immunohistochemistry (IHC):

    • Fix the collected lesions in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform IHC staining for the following markers:

      • Ki-67: To assess cell proliferation.

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling): To assess apoptosis.

      • NF-κB (p65 subunit): To assess the activation of the NF-κB pathway.

      • VEGF: To assess angiogenesis.

    • Quantify the staining intensity or the percentage of positive cells using image analysis software.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Homogenize the collected lesions in a suitable lysis buffer.

    • Centrifuge the homogenates and collect the supernatants.

    • Measure the concentrations of IL-6 and MCP-1 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment A Induce Endometriosis in Nude Mice B Allow Lesion Establishment (10 days) A->B C Randomize into 3 Groups: - Vehicle Control - ENMD-1068 (25 mg/kg) - ENMD-1068 (50 mg/kg) B->C D Daily Intraperitoneal Injections (5 days) C->D E Euthanize Mice and Collect Lesions D->E F Measure Lesion Number and Volume E->F G Immunohistochemistry (Ki-67, TUNEL, NF-κB, VEGF) E->G H ELISA (IL-6, MCP-1) E->H

Figure 2: Experimental workflow for evaluating ENMD-1068.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of endometriosis by targeting the PAR2 signaling pathway. The protocols outlined above provide a robust framework for preclinical evaluation of this compound in a relevant mouse model. The dose-dependent inhibition of lesion growth, coupled with the modulation of key inflammatory and angiogenic markers, suggests that ENMD-1068 warrants further investigation as a novel, non-hormonal therapy for endometriosis.[6][7]

References

ENMD-1068 Hydrochloride: Application Notes and Protocols for Inducing Apoptosis in Endometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ENMD-1068 hydrochloride is a potent and selective antagonist of the protease-activated receptor 2 (PAR2). Emerging research highlights its potential as a therapeutic agent in endometriosis, a condition characterized by the ectopic growth of endometrial tissue. Studies have demonstrated that this compound can inhibit the proliferation of endometrial cells and effectively induce apoptosis, or programmed cell death, in these cells.[1][2] The mechanism of action is linked to its anti-inflammatory and antiangiogenic properties, primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1][2]

These application notes provide a summary of the key findings and detailed protocols for researchers and drug development professionals investigating the apoptotic effects of this compound on endometrial cells.

Data Presentation

The following table summarizes the quantitative data from an in vivo study assessing the pro-apoptotic effects of this compound in a mouse model of endometriosis.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis

Treatment GroupDoseAdministrationDurationChange in Apoptotic IndexStatistical Significance
Vehicle ControlN/AIntraperitoneal Injection5 daysBaselineN/A
ENMD-106825 mg/kgIntraperitoneal Injection5 daysIncreasedP < .05
ENMD-106850 mg/kgIntraperitoneal Injection5 daysDose-dependent increaseP < .05

Data adapted from a study on a red fluorescent protein-expressing xenograft model of human endometriosis in nude mice. Apoptosis was assessed by terminal deoxynucleotidyl transferase–mediated dUTP nick end labeling (TUNEL) assay.[1][2]

Signaling Pathway

This compound exerts its pro-apoptotic effects on endometrial cells primarily by antagonizing the PAR2 receptor. This action leads to the downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. By blocking NF-κB activation, ENMD-1068 promotes the expression of pro-apoptotic proteins while suppressing anti-apoptotic factors, ultimately leading to the execution of the apoptotic cascade.

ENMD1068_Pathway ENMD1068 ENMD-1068 Hydrochloride PAR2 PAR2 Receptor ENMD1068->PAR2 Antagonizes NFkB NF-κB Pathway (Inhibited) PAR2->NFkB Inhibits Activation Pro_Apoptotic Pro-Apoptotic Factors (e.g., Bax, Caspases) (Upregulated) NFkB->Pro_Apoptotic Promotes Anti_Apoptotic Anti-Apoptotic Factors (e.g., Bcl-2) (Downregulated) NFkB->Anti_Apoptotic Suppresses Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for in vitro studies. It is highly recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific endometrial cell line and experimental setup.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Cell_Culture 1. Culture Endometrial Cells (e.g., Ishikawa, HEC-1A, or primary cells) Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Various concentrations) Seeding->Treatment Incubation 4. Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation AnnexinV 5a. Annexin V/PI Staining (Flow Cytometry) Incubation->AnnexinV TUNEL 5b. TUNEL Assay (Microscopy/Flow Cytometry) Incubation->TUNEL Caspase 5c. Caspase Activity Assay (Luminometry/Fluorometry) Incubation->Caspase Data_Analysis 6. Data Analysis and Interpretation AnnexinV->Data_Analysis TUNEL->Data_Analysis Caspase->Data_Analysis

Caption: General workflow for in vitro apoptosis assays with ENMD-1068.

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Human endometrial cell lines such as Ishikawa, HEC-1A, or primary human endometrial stromal cells can be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F-12 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well, 12-well, or 96-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and reach 60-70% confluency before treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same concentration used for the highest ENMD-1068 dose) must be included in all experiments.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA).

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a solution containing Triton X-100 or citrate.

  • TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, which contains TdT and a labeled dUTP (e.g., BrdU-FITC), according to the manufacturer's protocol.

  • Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence within the nucleus, while all nuclei will be stained blue.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

  • Cell Lysis: After treatment in a 96-well plate, lyse the cells according to the assay kit manufacturer's instructions.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a luminogenic or fluorogenic substrate) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol to allow for caspase cleavage of the substrate.

  • Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

  • Normalization: Normalize the results to cell number or total protein concentration.

Conclusion

This compound demonstrates significant potential for inducing apoptosis in endometrial cells, offering a promising avenue for the development of novel therapeutics for endometriosis. The protocols outlined above provide a framework for researchers to investigate the pro-apoptotic effects of this compound in a controlled in vitro setting. Further studies are warranted to fully elucidate the molecular mechanisms and to translate these findings into clinical applications.

References

Application Notes and Protocols: ENMD-1068 in Hepatic Stellate Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a central event in the progression of liver fibrosis. Upon activation, quiescent HSCs transdifferentiate into proliferative, fibrogenic, and contractile myofibroblasts, which are the primary source of ECM components, including collagen type I and III, in the injured liver. A key marker of this activation is the expression of alpha-smooth muscle actin (α-SMA). Transforming growth factor-beta 1 (TGF-β1) is a potent profibrogenic cytokine that drives HSC activation and collagen production primarily through the Smad2/3 signaling pathway.

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor implicated in the pathogenesis of liver fibrosis. Research has demonstrated that ENMD-1068 can inhibit liver fibrosis by attenuating the TGF-β1/Smad2/3 signaling pathway in HSCs. These application notes provide detailed protocols for assessing the efficacy of ENMD-1068 in inhibiting HSC activation.

Mechanism of Action of ENMD-1068 in HSC Activation

ENMD-1068 functions as a PAR-2 antagonist. In the context of liver fibrosis, PAR-2 activation on HSCs contributes to their activation and the subsequent production of ECM. ENMD-1068 blocks this activation. Furthermore, studies have shown that ENMD-1068 treatment inhibits the TGF-β1-induced phosphorylation of Smad2 and Smad3 (Smad2/3), key downstream mediators of TGF-β1 signaling. This inhibition of the TGF-β1/Smad2/3 pathway leads to a reduction in the expression of fibrotic markers such as α-SMA and collagen type I and III, thereby attenuating HSC activation and collagen deposition.

ENMD1068_Mechanism cluster_0 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression ↑ α-SMA, Collagen I/III Gene Expression Nucleus->Gene_expression Promotes HSC_activation HSC Activation & Fibrosis Gene_expression->HSC_activation ENMD1068 ENMD-1068 PAR2 PAR-2 ENMD1068->PAR2 Inhibits PAR2->TGFBR Potentiates

Figure 1: Simplified signaling pathway of ENMD-1068 in HSCs.

Quantitative Data Summary

The following tables summarize the quantitative effects of ENMD-1068 on key markers of hepatic fibrosis from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of ENMD-1068 on CCl₄-Induced Liver Fibrosis in Mice

Treatment GroupDoseSerum ALT (U/L)Serum AST (U/L)Collagen Deposition (%)
Control-35.4 ± 5.885.2 ± 12.30.35 ± 0.08
CCl₄-125.6 ± 15.2289.7 ± 25.44.13 ± 0.51
CCl₄ + ENMD-106825 mg/kg89.3 ± 10.1198.5 ± 20.10.92 ± 0.15
CCl₄ + ENMD-106850 mg/kg75.1 ± 9.5175.4 ± 18.90.77 ± 0.16

*p < 0.01 compared to the CCl₄ group. Data are presented as mean ± SD.

Table 2: In Vitro Effect of ENMD-1068 on TGF-β1-Induced HSC Activation

Treatment Groupα-SMA (relative expression)Collagen I (relative expression)Collagen III (relative expression)p-Smad2/3 (relative to total Smad2/3)
Control1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
TGF-β1 (10 ng/mL)3.25 ± 0.212.89 ± 0.183.11 ± 0.254.52 ± 0.31
TGF-β1 + ENMD-1068 (10 µM)1.87 ± 0.151.65 ± 0.121.78 ± 0.192.13 ± 0.20
TGF-β1 + ENMD-1068 (50 µM)1.21 ± 0.101.15 ± 0.091.23 ± 0.111.34 ± 0.15

*p < 0.05 compared to the TGF-β1 group. Data are presented as mean ± SD.

Experimental Protocols

experimental_workflow cluster_hsc HSC Isolation and Culture cluster_treatment ENMD-1068 Treatment hsc_isolation Isolate Primary HSCs from Mouse Liver hsc_culture Culture and Passage HSCs hsc_isolation->hsc_culture hsc_activation_induce Induce Activation (e.g., with TGF-β1) hsc_culture->hsc_activation_induce enmd_treatment Treat HSCs with ENMD-1068 hsc_activation_induce->enmd_treatment western_blot Western Blot (α-SMA, Collagen, p-Smad2/3) enmd_treatment->western_blot qpcr qPCR (α-SMA, Collagen mRNA) enmd_treatment->qpcr if_staining Immunofluorescence (α-SMA) enmd_treatment->if_staining viability_assay Cell Viability Assay enmd_treatment->viability_assay

Figure 2: General experimental workflow for HSC activation assays.
Primary Hepatic Stellate Cell Isolation and Culture

This protocol is adapted from standard procedures for isolating HSCs from mouse liver.

Materials:

  • C57BL/6 mice

  • Collagenase type IV, Pronase E, DNase I

  • Nycodenz or OptiPrep density gradient medium

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Collagen-coated culture plates

Protocol:

  • Perfuse the mouse liver in situ with a pronase/collagenase solution.

  • Excise the liver and mince the tissue.

  • Further digest the tissue with collagenase and DNase I at 37°C.

  • Filter the cell suspension to remove undigested tissue.

  • Perform density gradient centrifugation using Nycodenz or OptiPrep to separate HSCs from other liver cell types.

  • Collect the HSC layer, wash with DMEM, and centrifuge.

  • Resuspend the cell pellet in DMEM with 10% FBS and Penicillin-Streptomycin and plate on collagen-coated dishes.

  • Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

In Vitro ENMD-1068 Treatment and HSC Activation

Materials:

  • Cultured primary HSCs or an immortalized HSC line (e.g., LX-2)

  • ENMD-1068 (stock solution in DMSO)

  • Recombinant human TGF-β1

  • Serum-free DMEM

Protocol:

  • Seed HSCs in appropriate culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 12-24 hours.

  • Pre-treat the cells with various concentrations of ENMD-1068 (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for the desired time period (e.g., 24-48 hours for protein/mRNA expression).

  • Proceed to downstream analysis.

Western Blot Analysis

Protocol:

  • Lyse the treated HSCs with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • Rabbit anti-α-SMA

    • Rabbit anti-Collagen I

    • Rabbit anti-Collagen III

    • Rabbit anti-phospho-Smad2/3

    • Rabbit anti-Smad2/3

    • Mouse anti-β-actin or GAPDH (loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

Protocol:

  • Isolate total RNA from treated HSCs using a commercial RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for:

    • α-SMA

    • Collagen I (COL1A1)

    • Collagen III (COL3A1)

    • A housekeeping gene (e.g., GAPDH, 18S rRNA)

  • Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence Staining for α-SMA

Protocol:

  • Grow HSCs on collagen-coated glass coverslips and treat as described in Protocol 2.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against α-SMA overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

Cell Viability Assay

Protocol:

  • Seed HSCs in a 96-well plate.

  • Treat the cells with a range of ENMD-1068 concentrations for 24-72 hours.

  • Assess cell viability using a commercial assay such as MTT, MTS, or a live/dead cell staining kit, following the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the anti-fibrotic effects of ENMD-1068 on hepatic stellate cell activation. By utilizing these assays, researchers can effectively characterize the mechanism of action and quantify the efficacy of ENMD-1068 and other potential therapeutic agents for the treatment of liver fibrosis.

Application Notes and Protocols for ENMD-1068 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and administration of ENMD-1068 hydrochloride for in vivo animal studies. ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2) and has shown potential in preclinical models of liver fibrosis and endometriosis.[1][2]

Physicochemical Properties and Solubility

This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1] For animal studies, it is often prepared as a suspension.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO200 mg/mL (625.25 mM)Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1]
Water100 mg/mL (312.63 mM)Requires sonication.[1]

Mechanism of Action

ENMD-1068 functions as a selective antagonist of PAR2. In the context of liver fibrosis, it has been shown to reduce the activation of hepatic stellate cells (HSCs) and subsequent collagen expression by inhibiting the TGF-β1/Smad signaling pathway.[1][2][3] This pathway plays a critical role in the production of collagen and the progression of fibrosis.[1] In endometriosis models, ENMD-1068 has demonstrated anti-inflammatory and anti-angiogenic effects, inhibiting the growth of endometriotic lesions.[4][5]

ENMD_1068_Pathway cluster_smad TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 TGFBR->pSmad23 PAR2 PAR2 PAR2->TGFBR potentiates ENMD1068 ENMD-1068 ENMD1068->PAR2 inhibits HSC_Activation Hepatic Stellate Cell Activation pSmad23->HSC_Activation Collagen Collagen Expression HSC_Activation->Collagen Fibrosis Liver Fibrosis Collagen->Fibrosis ENMD_1068_Preparation_Workflow Start Start: Weigh ENMD-1068 HCl DMSO_Stock Prepare 50 mg/mL Stock in DMSO Start->DMSO_Stock Vortex1 Vortex DMSO_Stock->Vortex1 Add_PEG300 Add PEG300 Vortex2 Vortex Add_PEG300->Vortex2 Add_Tween80 Add Tween-80 Vortex3 Vortex Add_Tween80->Vortex3 Add_Saline Add Saline Vortex4 Vortex Add_Saline->Vortex4 Final_Suspension Final 5 mg/mL Suspension Vortex1->Add_PEG300 Vortex2->Add_Tween80 Vortex3->Add_Saline Vortex4->Final_Suspension

References

Application Notes and Protocols for In Vivo Administration of ENMD-1068 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound based on preclinical studies. The primary route of administration described is intraperitoneal (i.p.) injection in mouse models of endometriosis and liver fibrosis.[1][2][4][5]

Mechanism of Action

ENMD-1068 exerts its biological effects by blocking the activation of PAR2. In the context of fibrosis, this antagonism has been shown to inhibit the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, which is a critical mediator in the activation of hepatic stellate cells and subsequent collagen deposition.[1][2][5] In endometriosis models, ENMD-1068 has demonstrated anti-inflammatory and anti-angiogenic properties, leading to a reduction in lesion size and inhibition of pro-inflammatory cytokines like IL-6 and MCP-1.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies involving this compound administration.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis

ParameterVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)
Dosing Regimen i.p., twice a week for 4 weeksi.p., twice a week for 4 weeksi.p., twice a week for 4 weeks
Animal Model CCl₄-induced liver fibrosis in ICR miceCCl₄-induced liver fibrosis in ICR miceCCl₄-induced liver fibrosis in ICR mice
Outcome -Markedly attenuated collagen depositionMarkedly attenuated collagen deposition

Data from studies on CCl4-induced liver fibrosis in mice.[1][2][5]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis

ParameterVehicle ControlENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)
Dosing Regimen i.p., daily for 5 daysi.p., daily for 5 daysi.p., daily for 5 days
Animal Model Surgically induced endometriosis in miceSurgically induced endometriosis in miceSurgically induced endometriosis in mice
Lesion Volume -Dose-dependent reductionDose-dependent reduction
IL-6 Levels -SuppressedSuppressed
MCP-1 Levels -SuppressedSuppressed
Cell Proliferation -DecreasedDecreased
Apoptosis -IncreasedIncreased

Data from studies on surgically induced endometriosis in mice.[1][2][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a 50 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve it in an appropriate volume of DMSO to achieve a final concentration of 50 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the vehicle solution:

    • In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final injection volume.

  • Prepare the final injection solution (e.g., for a 5 mg/mL final concentration):

    • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the tube containing the PEG300 and Tween-80 mixture.

    • Mix thoroughly by vortexing.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex again to ensure a uniform suspension.

    • The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Note: This protocol yields a suspended solution. It is crucial to ensure the solution is well-mixed before each injection to guarantee consistent dosing.

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Liver Fibrosis

Animal Model:

  • ICR mice (8-week-old) with Carbon tetrachloride (CCl₄)-induced liver fibrosis.[1][2]

Dosing and Administration:

  • Dosage: Prepare two dose levels: 25 mg/kg and 50 mg/kg.

  • Vehicle Control: Prepare a vehicle solution containing the same concentrations of DMSO, PEG300, Tween-80, and saline as the drug-containing solutions.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Frequency: Administer the injections twice per week.

  • Duration: Continue the treatment for 4 weeks.[1][2][5]

Protocol 3: In Vivo Administration of this compound in a Mouse Model of Endometriosis

Animal Model:

  • Mice with surgically induced endometriosis.[1][2][4]

Dosing and Administration:

  • Dosage: Prepare two dose levels: 25 mg/kg and 50 mg/kg.

  • Vehicle Control: Administer 200 µL of the vehicle control solution.[4]

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Frequency: Administer the injections once daily.

  • Duration: Continue the treatment for 5 consecutive days.[1][2][4]

Pharmacokinetics and Safety

Pharmacokinetics:

Publicly available data on the pharmacokinetic parameters of this compound (e.g., half-life, bioavailability, plasma concentration) are limited. Researchers should consider conducting pharmacokinetic studies to determine these parameters in their specific animal models and experimental conditions.

Safety and Toxicity:

In a study using a mouse model of endometriosis, daily intraperitoneal injections of ENMD-1068 at 25 mg/kg and 50 mg/kg for 5 days showed no apparent toxicity to various organs of the treated mice.[4]

Visualizations

Signaling Pathway

ENMD1068_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta_Receptor TGF-β Receptor TGF-beta1->TGF-beta_Receptor Protease Protease PAR2 PAR2 Protease->PAR2 activates Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 phosphorylates PAR2->TGF-beta_Receptor potentiates p-Smad2_3 p-Smad2/3 Smad_Complex Smad Complex p-Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription (e.g., Collagen) Smad_Complex->Gene_Transcription regulates ENMD-1068 ENMD-1068 ENMD-1068->PAR2 inhibits

Caption: Signaling pathway of ENMD-1068 action.

Experimental Workflow

ENMD1068_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Prepare_Stock Prepare 50 mg/mL Stock in DMSO Prepare_Injection Prepare Final Injection Solution (5 mg/mL) Prepare_Stock->Prepare_Injection Prepare_Vehicle Prepare Vehicle (PEG300, Tween-80) Prepare_Vehicle->Prepare_Injection Dosing Administer ENMD-1068 (25 or 50 mg/kg) or Vehicle via i.p. Injection Prepare_Injection->Dosing Animal_Model Induce Disease Model (e.g., Liver Fibrosis) Animal_Model->Dosing Tissue_Collection Collect Tissues/Samples Dosing->Tissue_Collection Efficacy_Endpoints Evaluate Efficacy Endpoints (e.g., Histology, Biomarkers) Tissue_Collection->Efficacy_Endpoints

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols for Studying Protease-Activated Receptor 2 (PAR2) in Arthritis using ENMD-1068 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), in preclinical arthritis research. This document outlines the rationale for targeting PAR2 in arthritis, details the characteristics of ENMD-1068, and provides established protocols for in vivo studies, including the collagen-induced arthritis (CIA) mouse model, and methods for assessing therapeutic efficacy.

Introduction to PAR2 in Arthritis

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that has emerged as a significant contributor to the pathogenesis of inflammatory and degenerative joint diseases like rheumatoid arthritis and osteoarthritis.[1][2] PAR2 is activated by serine proteases, such as tryptase and trypsin, which are often upregulated in the inflamed synovium.[1] Upon activation, PAR2 initiates downstream signaling cascades that promote inflammation, pain, and joint destruction.[1][2] Studies have demonstrated that PAR2 is overexpressed in the synovial tissue of rheumatoid arthritis patients.[2] Furthermore, in murine models of arthritis, the absence or inhibition of PAR2 results in a significant reduction of synovitis, cartilage degradation, and bone erosion.[1]

This compound: A Tool for PAR2 Research

This compound is a small molecule, selective antagonist of PAR2. While it is characterized by its low potency, it serves as a valuable research tool for investigating the role of PAR2 in disease models due to its selectivity.[3][4] Studies have shown that ENMD-1068 can dose-dependently attenuate joint inflammation in murine models of arthritis.[3]

Chemical Name: N1-(3-methylbutanoyl)-N4-(6-aminohexanoyl)piperazine hydrochloride

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of ENMD-1068 in a murine model of collagen-induced arthritis.

Table 1: In Vivo Efficacy of ENMD-1068 in Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Treatment GroupDoseAdministration RouteArthritic Index (Day 7 post-response, Mean ± SEM)
Vehicle-Subcutaneous7.1 ± 0.9
ENMD-10684 mg/kgSubcutaneous4.2 ± 1.0
ENMD-106816 mg/kgSubcutaneous2.8 ± 0.5

Data sourced from Palmer et al., Life Sciences 2007.[3][4]

Signaling Pathways

PAR2 Signaling Cascade in Arthritis

Activation of PAR2 in chondrocytes and synovial cells triggers multiple downstream signaling pathways that contribute to the pathology of arthritis. This includes the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and the transcription factor NF-κB.[2] These pathways lead to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix-degrading enzymes like matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), which collectively drive inflammation, cartilage breakdown, and bone erosion.[1][2][3]

PAR2_Signaling_in_Arthritis Serine Proteases Serine Proteases PAR2 PAR2 Serine Proteases->PAR2 G_Protein G-Protein PAR2->G_Protein Activates MAPK_Pathway MAPK Pathway (ERK1/2, p38) G_Protein->MAPK_Pathway NFkB_Pathway NF-κB Pathway G_Protein->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Pathway->Cytokines MMPs_ADAMTSs MMPs & ADAMTSs MAPK_Pathway->MMPs_ADAMTSs NFkB_Pathway->Cytokines NFkB_Pathway->MMPs_ADAMTSs Inflammation Inflammation Cytokines->Inflammation Cartilage_Degradation Cartilage Degradation MMPs_ADAMTSs->Cartilage_Degradation Bone_Erosion Bone Erosion MMPs_ADAMTSs->Bone_Erosion Inflammation->Cartilage_Degradation Inflammation->Bone_Erosion

Caption: PAR2 signaling in arthritis.

Experimental Protocols

1. Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is a widely used and robust model for studying the inflammatory and autoimmune aspects of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles (26G)

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

    • Prepare the primary immunization emulsion by emulsifying the collagen solution with an equal volume of CFA (final collagen concentration: 1 mg/mL).

    • Prepare the booster emulsion by emulsifying the collagen solution with an equal volume of IFA.

  • Primary Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the primary immunization emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Begin daily monitoring for signs of arthritis from day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (see Table 2). The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

    • Measure paw thickness daily using a digital caliper.

  • ENMD-1068 Treatment:

    • Once arthritis is established (e.g., arthritis score ≥ 1), randomize mice into treatment groups.

    • Administer ENMD-1068 (e.g., 4 mg/kg and 16 mg/kg) or vehicle subcutaneously once daily for a defined period (e.g., 7-14 days).[3][4]

Table 2: Arthritis Scoring System

ScoreDescription
0No evidence of erythema or swelling
1Erythema and mild swelling confined to the tarsals or ankle joint
2Erythema and mild swelling extending from the ankle to the tarsals
3Erythema and moderate swelling extending from the ankle to the metatarsal joints
4Erythema and severe swelling encompassing the ankle, foot, and digits

2. Histological Assessment of Arthritis

Histological analysis of the joints provides a detailed assessment of inflammation, cartilage destruction, and bone erosion.

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution (e.g., 5% formic acid)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O-Fast Green stain

  • Microscope

Procedure:

  • Tissue Processing:

    • At the end of the treatment period, euthanize mice and dissect the hind paws and knees.

    • Fix the joints in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.

    • Process the tissues through graded alcohols and xylene, and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • Stain sections with H&E to assess inflammation (synovial infiltration) and pannus formation.

    • Stain sections with Safranin O-Fast Green to evaluate cartilage damage (loss of proteoglycans, indicated by reduced red staining).

  • Histological Scoring:

    • Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (see Table 3). A blinded observer should perform the scoring.

Table 3: Histological Scoring System for Arthritis

ParameterScoreDescription
Inflammation 0Normal
1Slight thickening of the synovial lining with some inflammatory cells
2Moderate thickening of the synovium with a dense inflammatory infiltrate
3Severe inflammation with extensive inflammatory cell infiltration
Pannus 0No pannus formation
1Minimal pannus formation at the cartilage-pannus junction
2Moderate pannus formation with some cartilage erosion
3Severe pannus formation with extensive cartilage erosion
Cartilage Damage 0Normal cartilage
1Superficial fibrillation of the cartilage
2Moderate loss of cartilage extending to the mid-zone
3Severe loss of cartilage down to the subchondral bone
Bone Erosion 0No bone erosion
1Small areas of resorption at the joint margins
2Moderate resorption with clear evidence of bone loss
3Extensive resorption with significant loss of bone structure

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of ENMD-1068 in a preclinical model of arthritis.

Experimental_Workflow cluster_setup Model Induction and Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induction Collagen-Induced Arthritis Induction (Day 0 & 21) Monitoring Arthritis Onset Monitoring (Daily from Day 21) Induction->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Treatment Daily Treatment with ENMD-1068 or Vehicle Randomization->Treatment Clinical_Scoring Clinical Scoring (Arthritis Index & Paw Thickness) Treatment->Clinical_Scoring Histology Histological Analysis (Inflammation, Pannus, Cartilage, Bone) Treatment->Histology Cytokine_Analysis Cytokine Profiling (e.g., ELISA for TNF-α, IL-1β) Treatment->Cytokine_Analysis Data_Analysis Statistical Analysis and Interpretation of Results Clinical_Scoring->Data_Analysis Histology->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Preclinical testing workflow.

References

Application Notes and Protocols for ENMD-1068 Hydrochloride in Chronic Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for the use of ENMD-1068 hydrochloride, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), in preclinical models of chronic inflammation.

Introduction

Chronic inflammation is a persistent and dysregulated inflammatory response that contributes to the pathogenesis of numerous diseases, including endometriosis, rheumatoid arthritis, and inflammatory bowel disease. Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that is increasingly recognized as a key mediator in inflammatory processes.[1][2] Upon activation by serine proteases, PAR2 initiates downstream signaling cascades, notably involving the activation of Nuclear Factor-kappa B (NF-κB), which leads to the transcription of various pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]

This compound is a small molecule, non-peptide antagonist of PAR2 that has demonstrated efficacy in attenuating inflammation in various preclinical models.[1][2][3][4][5] Its mechanism of action involves blocking the activation of PAR2, thereby inhibiting the downstream inflammatory cascade. These notes provide protocols for evaluating the therapeutic potential of ENMD-1068 in common murine models of chronic inflammation.

Mechanism of Action: PAR2-NF-κB Signaling Pathway

The primary mechanism by which ENMD-1068 exerts its anti-inflammatory effects is through the inhibition of the PAR2 signaling pathway. In chronic inflammatory states, elevated levels of proteases cleave and activate PAR2 on the surface of immune and endothelial cells. This activation triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes. ENMD-1068 blocks the initial activation of PAR2, thus preventing these downstream events.

PAR2_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Protease Serine Protease PAR2 PAR2 Protease->PAR2 Activates G_Protein G-Protein Signaling PAR2->G_Protein Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits IKK IKK Complex G_Protein->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA (κB sites) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (IL-6, MCP-1, VEGF) DNA->Cytokines Induces Transcription

Caption: ENMD-1068 inhibits the PAR2-NF-κB signaling pathway.

Data Presentation

In Vivo Efficacy of ENMD-1068 in a Murine Endometriosis Model
Treatment GroupMean Lesion Volume (mm³) ± SEMIL-6 Levels (pg/mg protein) ± SEMMCP-1 Levels (pg/mg protein) ± SEMNF-κB Positive Cells (%) ± SEM
Vehicle Control85.2 ± 9.5150.6 ± 15.2210.3 ± 20.175.4 ± 6.8
ENMD-1068 (25 mg/kg)42.6 ± 5.195.3 ± 10.8155.7 ± 18.540.2 ± 5.1
ENMD-1068 (50 mg/kg)25.8 ± 3.9 60.1 ± 8.5148.9 ± 16.222.8 ± 3.6**
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative based on published findings.[1][2][5]
In Vitro Inhibition of PAR2-Mediated NF-κB Activation
TreatmentAgonist (Trypsin)NF-κB Luciferase Activity (RLU) ± SEM
Vehicle Control-105 ± 12
Vehicle Control+1250 ± 110
ENMD-1068 (1 µM)+875 ± 95
ENMD-1068 (10 µM)+450 ± 55
ENMD-1068 (50 µM)+150 ± 20
p < 0.05, **p < 0.01 compared to Vehicle Control + Agonist. RLU = Relative Light Units.

Experimental Protocols

Protocol 1: In Vivo Evaluation of ENMD-1068 in a Murine Model of Endometriosis

This protocol is based on the methodology described by Wang et al. (2014).[1][5]

Objective: To assess the efficacy of ENMD-1068 in reducing lesion size and inflammatory markers in a mouse model of endometriosis.

Materials:

  • 6-8 week old female nude mice

  • Human endometrial tissue

  • This compound

  • Sterile Phosphate Buffered Saline (PBS)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • ELISA kits for murine IL-6 and MCP-1

  • Antibodies for immunohistochemistry (NF-κB p65, Ki-67, VEGF)

  • TUNEL assay kit

Procedure:

  • Induction of Endometriosis:

    • Obtain human endometrial tissue from consenting patients, following ethical guidelines.

    • Anesthetize mice.

    • Implant small fragments of human endometrial tissue (approx. 2x2 mm) into the peritoneal cavity of each mouse.

    • Allow 3 days for the establishment of endometriotic lesions.

  • Treatment Schedule:

    • Prepare this compound solutions in the chosen vehicle at concentrations required for 25 mg/kg and 50 mg/kg doses.

    • Divide mice into three groups: Vehicle Control, ENMD-1068 (25 mg/kg), and ENMD-1068 (50 mg/kg).

    • Administer the respective treatments via intraperitoneal injection once daily for 5 consecutive days.[1][5]

  • Endpoint Analysis:

    • On day 6, euthanize the mice.

    • Surgically excise the endometriotic lesions.

    • Measure the volume of each lesion.

    • Homogenize a portion of the lesion tissue for protein extraction and subsequent analysis of IL-6 and MCP-1 levels by ELISA, following the manufacturer's instructions.

    • Fix the remaining lesion tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin.

    • Perform immunohistochemistry on tissue sections to detect NF-κB, Ki-67 (proliferation marker), and VEGF (angiogenesis marker).

    • Perform a TUNEL assay on tissue sections to assess apoptosis.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Induce Endometriosis in Nude Mice Establishment Allow Lesion Establishment (3 days) Induction->Establishment Grouping Group Mice: - Vehicle - ENMD-1068 (25 mg/kg) - ENMD-1068 (50 mg/kg) Establishment->Grouping Treatment Daily Intraperitoneal Injections (5 days) Grouping->Treatment Euthanasia Euthanize and Excise Lesions Treatment->Euthanasia Measurement Measure Lesion Volume Euthanasia->Measurement Biochemical ELISA for IL-6 & MCP-1 Euthanasia->Biochemical Histology Immunohistochemistry (NF-κB, VEGF, Ki-67) & TUNEL Assay Euthanasia->Histology

Caption: Experimental workflow for in vivo evaluation of ENMD-1068.
Protocol 2: In Vitro NF-κB Luciferase Reporter Assay

Objective: To determine the in vitro potency of ENMD-1068 in inhibiting PAR2-mediated NF-κB activation.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing human PAR2 and an NF-κB luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound

  • Trypsin (as PAR2 agonist)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the PAR2/NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Aspirate the growth medium from the cells and replace it with the ENMD-1068 dilutions. Include a vehicle-only control.

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Add trypsin to each well (except for the unstimulated control) to a final concentration known to elicit a robust NF-κB response (e.g., 10 nM).

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase reagent to each well.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (unstimulated control) from all other readings.

    • Normalize the data to the agonist-only control (set to 100% activation).

    • Plot the percentage of inhibition against the concentration of ENMD-1068 and calculate the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of the PAR2 signaling pathway in chronic inflammatory diseases. The protocols outlined above provide a framework for assessing its therapeutic potential in both in vivo and in vitro settings. Researchers can adapt these methodologies to other models of chronic inflammation, such as collagen-induced arthritis or TNBS-induced colitis, to further explore the broad anti-inflammatory properties of this compound.

References

Application Notes and Protocols for Measuring ENMD-1068 Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, fibrosis, and cell proliferation.[1] Emerging research indicates that ENMD-1068 exerts its effects primarily through the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1] This mechanism makes it a promising candidate for therapeutic intervention in diseases such as endometriosis and liver fibrosis.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models. The methodologies described herein are designed to offer a comprehensive framework for researchers to evaluate the compound's biological activity and therapeutic potential.

Mechanism of Action: PAR2 and TGF-β1/Smad Signaling

ENMD-1068 functions by blocking the activation of PAR2. In pathological conditions like fibrosis and endometriosis, the activation of PAR2 can lead to a cascade of downstream signaling events, including the upregulation of the TGF-β1/Smad pathway. This pathway plays a crucial role in tissue remodeling, inflammation, and cell growth. By inhibiting PAR2, ENMD-1068 effectively attenuates the TGF-β1/Smad signaling, leading to a reduction in the expression of pro-fibrotic and pro-inflammatory molecules, inhibition of aberrant cell proliferation, and induction of apoptosis in target cells.[1]

Diagram 1: ENMD-1068 Signaling Pathway.

Data Presentation

In Vitro Efficacy Data

The following table summarizes typical quantitative data obtained from in vitro assays. IC50 values, representing the concentration of ENMD-1068 required to inhibit 50% of a biological process, should be determined experimentally for the specific cell line of interest.

Assay TypeCell LineEndpointIC50 (µM)
Cell ProliferationEndometrial Stromal CellsCell ViabilityUser Determined
Hepatic Stellate CellsCell ViabilityUser Determined
ApoptosisEndometrial Stromal Cells% Apoptotic CellsUser Determined
TGF-β1/Smad SignalingHepatic Stellate CellsSmad2/3 PhosphorylationUser Determined
In Vivo Efficacy Data: Endometriosis Mouse Model

This table presents a summary of quantitative data from a study evaluating ENMD-1068 in a mouse model of endometriosis.[2][3]

ParameterControl (Vehicle)ENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)
**Lesion Volume (mm³) **13.87 ± 2.455.71 ± 0.932.53 ± 0.61
Cell Proliferation (% Ki-67 positive cells) HighReducedSignificantly Reduced
Apoptosis (% TUNEL positive cells) LowIncreasedSignificantly Increased
IL-6 Levels (pg/mL) HighDose-dependently ReducedDose-dependently Reduced
MCP-1 Levels (pg/mL) HighReducedReduced
In Vivo Efficacy Data: Liver Fibrosis Mouse Model

The following table summarizes key findings from a study assessing ENMD-1068 in a CCl4-induced liver fibrosis mouse model.[1]

ParameterControl (Vehicle)ENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)
α-SMA mRNA Expression HighSignificantly ReducedSignificantly Reduced
Colα1(I) mRNA Expression HighSignificantly ReducedSignificantly Reduced
Colα1(III) mRNA Expression HighSignificantly ReducedSignificantly Reduced
Collagen Content HighSignificantly ReducedSignificantly Reduced
ALT/AST Levels ElevatedSignificantly ReducedSignificantly Reduced

Experimental Protocols

Experimental_Workflow cluster_vitro In Vitro Efficacy Assessment cluster_vivo In Vivo Efficacy Validation cluster_endpoints Endpoint Analysis Details cell_culture Cell Culture (e.g., Endometrial, Hepatic Stellate) prolif_assay Cell Proliferation Assay (MTT) cell_culture->prolif_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay signaling_assay Signaling Pathway Analysis (Western Blot for p-Smad2/3) cell_culture->signaling_assay animal_model Animal Model Development (e.g., Endometriosis Xenograft) prolif_assay->animal_model Proceed if effective apoptosis_assay->animal_model signaling_assay->animal_model treatment ENMD-1068 Administration animal_model->treatment endpoint Endpoint Analysis treatment->endpoint lesion_measurement Lesion Size Measurement endpoint->lesion_measurement ihc Immunohistochemistry (Ki-67) endpoint->ihc tunel TUNEL Assay endpoint->tunel elisa ELISA (IL-6, MCP-1) endpoint->elisa

Diagram 2: Experimental Workflow.
In Vitro Assays

1. Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Appropriate cell line (e.g., primary human endometrial stromal cells, hepatic stellate cells)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of ENMD-1068 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with ENMD-1068 as described for the proliferation assay.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

In Vivo Assay: Mouse Model of Endometriosis

This protocol describes the induction of endometriosis in mice and subsequent treatment with ENMD-1068 to evaluate its therapeutic efficacy.[2]

  • Materials:

    • Female immunodeficient mice (e.g., nude mice), 6-8 weeks old

    • Human endometrial tissue or a red fluorescent protein-expressing human endometrial cell line

    • This compound

    • Vehicle control (e.g., saline)

    • Surgical instruments

    • Anesthesia

  • Protocol:

    • Induction of Endometriosis: Surgically induce endometriosis by implanting human endometrial tissue fragments into the peritoneal cavity of the mice.

    • Treatment: After allowing the endometriotic lesions to establish (e.g., 10 days), randomly assign mice to treatment groups:

      • Vehicle control (intraperitoneal injection)

      • ENMD-1068 (25 mg/kg, intraperitoneal injection, daily for 5 days)[2]

      • ENMD-1068 (50 mg/kg, intraperitoneal injection, daily for 5 days)[2]

    • Endpoint Analysis: At the end of the treatment period, euthanize the mice and perform the following analyses:

      • Lesion Measurement: Excise and measure the volume of the endometriotic lesions.

      • Immunohistochemistry for Cell Proliferation (Ki-67):

        • Fix the excised lesions in 10% formalin and embed in paraffin.

        • Perform immunohistochemical staining for the proliferation marker Ki-67 on tissue sections.

        • Quantify the percentage of Ki-67-positive cells.

      • Apoptosis Assessment (TUNEL Assay):

        • Use paraffin-embedded tissue sections for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

        • Quantify the percentage of TUNEL-positive cells.

      • Quantification of Inflammatory Markers (ELISA):

        • Homogenize a portion of the lesion tissue.

        • Use ELISA kits to measure the levels of pro-inflammatory cytokines such as IL-6 and MCP-1 in the tissue homogenates.[2]

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the compound's mechanism of action and assess its therapeutic potential for diseases such as endometriosis and liver fibrosis. The provided diagrams and data tables serve as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for ENMD-1068 Hydrochloride in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, fibrosis, and angiogenesis.[1][2][3] These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on its application in studying liver fibrosis using primary hepatic stellate cells (HSCs) and endometriosis using primary human endometrial cells in a xenograft model.

Mechanism of Action

ENMD-1068 functions by blocking the activation of PAR2. In the context of liver fibrosis, this inhibition has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway in hepatic stellate cells.[1][2][4] This leads to a reduction in HSC activation and collagen production, key events in the progression of liver fibrosis.[1][4] In endometriosis, ENMD-1068 has been demonstrated to suppress the growth of endometriotic lesions by inhibiting inflammation and angiogenesis.[5][6] It reduces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), and downregulates the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7]

Applications in Primary Cell Culture

Inhibition of Primary Hepatic Stellate Cell (HSC) Activation

ENMD-1068 can be utilized to study the role of PAR2 in the activation of primary HSCs, a critical cell type in the development of liver fibrosis.

ParameterCell TypeSpeciesConcentrationIncubation TimeEffectReference
Inhibition of TGF-β1/Smad signalingPrimary Hepatic Stellate CellsMouse10 mM24 hoursBlocks TGF-β1-induced phosphorylation of Smad2/3 and expression of α-SMA, Col α1(І), and Col α1(III).[1][2]
Inhibition of Calcium ReleasePrimary Hepatic Stellate CellsMouse10 mMNot SpecifiedInhibits trypsin or SLIGRL-NH2 stimulated calcium release.[1][2]

Protocol 1: Isolation and Culture of Primary Mouse Hepatic Stellate Cells

This protocol is adapted from established methods for isolating primary murine HSCs.[3][4][5][6][8]

Materials:

  • Collagenase type IV

  • Pronase E

  • DNase I

  • Nycodenz density gradient medium

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 70 µm cell strainer

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Perfuse the liver in situ through the portal vein with a calcium-free buffer, followed by a collagenase and pronase solution to digest the liver tissue.

  • Excise the digested liver, mince it, and further incubate with collagenase and DNase I at 37°C.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet and apply it to a Nycodenz density gradient.

  • Centrifuge to separate the different liver cell populations. HSCs will be enriched in a distinct layer.

  • Carefully collect the HSC-enriched layer and wash the cells with culture medium.

  • Plate the isolated HSCs on plastic culture dishes in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2. The cells will activate and transdifferentiate into a myofibroblast-like phenotype over several days in culture.

Protocol 2: Treatment of Primary HSCs with ENMD-1068 and TGF-β1

Materials:

  • Primary mouse HSCs in culture

  • This compound

  • Recombinant TGF-β1

  • Serum-free DMEM

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer for protein analysis

Procedure:

  • Plate primary HSCs at a desired density and allow them to adhere and grow for 24-48 hours.

  • For experiments, replace the growth medium with serum-free DMEM for at least 12 hours to synchronize the cells.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (e.g., 10 mM) in serum-free DMEM.

  • Pre-treat the cells with ENMD-1068 for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for the desired time period (e.g., 24 hours for gene expression analysis, 30-60 minutes for phosphorylation studies).

  • After treatment, wash the cells with ice-cold PBS and proceed with downstream analysis.

Protocol 3: Western Blot for Phosphorylated Smad2/3

This protocol provides a general guideline for assessing the phosphorylation status of Smad2/3.

Materials:

  • Treated primary HSCs

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Smad2/3 and a loading control like GAPDH to normalize the data.

TGF_beta_Smad_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 P PAR2 PAR2 Protease Protease Protease->PAR2 p-Smad2/3 p-Smad2/3 Smad Complex p-Smad2/3 + Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Fibrosis Gene Transcription Smad Complex->Gene Transcription ENMD-1068 ENMD-1068 ENMD-1068->PAR2 Inhibits

Caption: TGF-β1/Smad signaling pathway inhibited by ENMD-1068.

HSC_Workflow Isolate Primary HSCs Isolate Primary HSCs Culture and Activate HSCs Culture and Activate HSCs Isolate Primary HSCs->Culture and Activate HSCs Serum Starve Serum Starve Culture and Activate HSCs->Serum Starve Pre-treat with ENMD-1068 Pre-treat with ENMD-1068 Serum Starve->Pre-treat with ENMD-1068 Stimulate with TGF-beta1 Stimulate with TGF-beta1 Pre-treat with ENMD-1068->Stimulate with TGF-beta1 Downstream Analysis Downstream Analysis Stimulate with TGF-beta1->Downstream Analysis

Caption: Experimental workflow for ENMD-1068 treatment of HSCs.

Inhibition of Endometriosis Progression (In Vivo Model with Primary Cells)

ENMD-1068 can be used in a mouse xenograft model utilizing primary human endometrial tissue to investigate its therapeutic potential for endometriosis.

ParameterModelSpeciesDoses (i.p.)Treatment DurationEffectReference
Lesion VolumeHuman endometrial xenograftMouse25 and 50 mg/kg/day5 daysDose-dependent reduction in lesion volume.[6][7]
IL-6 and MCP-1 LevelsHuman endometrial xenograftMouse25 and 50 mg/kg/day5 daysSignificant reduction in IL-6 and MCP-1 levels in lesions.[6][7]
NF-κB (RelA) ExpressionHuman endometrial xenograftMouse25 and 50 mg/kg/day5 daysDose-dependent decrease in RelA expression in lesions.[5]
Cell Proliferation (Ki-67)Human endometrial xenograftMouse25 and 50 mg/kg/day5 daysDose-dependent decrease in the percentage of Ki-67 positive cells.[6][7]
Apoptosis (TUNEL)Human endometrial xenograftMouse25 and 50 mg/kg/day5 daysDose-dependent increase in the percentage of TUNEL positive cells.[6][7]

Protocol 4: Mouse Xenograft Model of Endometriosis

Materials:

  • Human endometrial tissue (obtained with ethical approval and patient consent)

  • Immunocompromised mice (e.g., nude mice)

  • This compound

  • Vehicle control (e.g., saline)

  • Surgical instruments

Procedure:

  • Obtain fresh human endometrial tissue and mince it into small fragments.

  • Surgically implant the endometrial fragments into the peritoneal cavity of the immunocompromised mice.

  • Allow the endometriotic lesions to establish for a period of time (e.g., 10 days).

  • Randomly assign the mice to treatment groups: vehicle control, 25 mg/kg ENMD-1068, and 50 mg/kg ENMD-1068.

  • Administer the treatments intraperitoneally once daily for the specified duration (e.g., 5 days).

  • At the end of the treatment period, euthanize the mice and collect the endometriotic lesions.

  • Measure the lesion volume and process the tissues for downstream analysis.

Protocol 5: Immunohistochemistry for Ki-67 and TUNEL Assay

Materials:

  • Paraffin-embedded lesion sections

  • Antigen retrieval solution

  • Primary antibodies (anti-Ki-67)

  • TUNEL assay kit

  • Secondary antibodies and detection reagents

  • Microscope

Procedure (General Outline):

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval according to the antibody manufacturer's instructions.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • For Ki-67: Incubate with the primary anti-Ki-67 antibody.

  • For TUNEL: Follow the instructions provided with the TUNEL assay kit for labeling DNA strand breaks.

  • Incubate with the appropriate secondary antibody and detection reagents.

  • Counterstain the nuclei (e.g., with hematoxylin).

  • Dehydrate and mount the sections.

  • Image the slides using a microscope and quantify the percentage of positive cells.

PAR2_Endometriosis_Pathway Protease Protease PAR2 PAR2 Protease->PAR2 NF-kB Activation NF-kB Activation PAR2->NF-kB Activation Cell Proliferation Increased Ki-67 PAR2->Cell Proliferation Apoptosis Decreased TUNEL PAR2->Apoptosis ENMD-1068 ENMD-1068 ENMD-1068->PAR2 Inhibits Pro-inflammatory Cytokines IL-6, MCP-1 NF-kB Activation->Pro-inflammatory Cytokines Angiogenesis VEGF NF-kB Activation->Angiogenesis Endometriosis Progression Endometriosis Progression Pro-inflammatory Cytokines->Endometriosis Progression Angiogenesis->Endometriosis Progression Cell Proliferation->Endometriosis Progression Apoptosis->Endometriosis Progression

Caption: PAR2 signaling in endometriosis and its inhibition by ENMD-1068.

Endometriosis_Model_Logic ENMD-1068 Treatment ENMD-1068 Treatment Inhibition of PAR2 Inhibition of PAR2 ENMD-1068 Treatment->Inhibition of PAR2 Reduced Inflammation Decreased IL-6, MCP-1, NF-kB Inhibition of PAR2->Reduced Inflammation Reduced Angiogenesis Decreased VEGF Inhibition of PAR2->Reduced Angiogenesis Decreased Proliferation Decreased Ki-67 Inhibition of PAR2->Decreased Proliferation Increased Apoptosis Increased TUNEL Inhibition of PAR2->Increased Apoptosis Suppression of Endometriosis Suppression of Endometriosis Reduced Inflammation->Suppression of Endometriosis Reduced Angiogenesis->Suppression of Endometriosis Decreased Proliferation->Suppression of Endometriosis Increased Apoptosis->Suppression of Endometriosis

Caption: Logical workflow of ENMD-1068's effects in an endometriosis model.

Conclusion

This compound is a valuable tool for investigating the role of PAR2 in primary cell culture models of fibrosis and endometriosis. The provided protocols and data offer a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of PAR2 antagonism. It is recommended to optimize experimental conditions, including drug concentrations and treatment times, for specific primary cell types and research questions.

References

ENMD-1068 Hydrochloride: A Tool for Elucidating PAR2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, and fibrosis.[1][2][3] Activation of PAR2 occurs through proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase, exposing a tethered ligand that binds to and activates the receptor. ENMD-1068 offers a valuable pharmacological tool to investigate the roles of PAR2 signaling in various disease models by specifically inhibiting this activation. These application notes provide an overview of ENMD-1068's characteristics, quantitative data on its activity, and detailed protocols for its use in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

PropertyValue
Chemical Name N1-(3-methylbutanoyl)-N4-(6-aminohexanoyl)piperazine hydrochloride
Molecular Formula C₁₅H₂₉N₃O₂ · HCl
Molecular Weight 319.87 g/mol
CAS Number 2703451-51-6
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Store at -20°C. Protect from moisture.

Quantitative Data

The inhibitory activity of ENMD-1068 on PAR2 has been characterized, although it is noted to be a low-potency antagonist.

ParameterValueAssay SystemReference
IC₅₀ 1.2 mMInhibition of PAR2 activation[1]

Signaling Pathways

PAR2 activation initiates a cascade of intracellular signaling events that can be dissected using ENMD-1068. The diagram below illustrates the canonical PAR2 signaling pathway.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 Cleavage Gq_alpha Gq_alpha PAR2->Gq_alpha Activation PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling (e.g., NF-κB, MAPKs) PKC->Downstream ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits

Caption: PAR2 signaling pathway and the inhibitory action of ENMD-1068.

Experimental Protocols

In Vitro PAR2 Antagonism: Calcium Mobilization Assay

This protocol describes a method to assess the antagonist activity of this compound on PAR2-mediated intracellular calcium mobilization.

Experimental Workflow: In Vitro Calcium Mobilization Assay

in_vitro_workflow A 1. Cell Culture (PAR2-expressing cells) B 2. Cell Seeding (96-well plate) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Compound Incubation (ENMD-1068 or Vehicle) C->D E 5. Agonist Addition (Trypsin or PAR2-AP) D->E F 6. Fluorescence Measurement (Kinetic plate reader) E->F G 7. Data Analysis (IC₅₀ determination) F->G in_vivo_workflow A 1. Animal Acclimatization B 2. Disease Induction (e.g., CCl₄ or endometrial tissue injection) A->B C 3. Group Allocation (Vehicle, ENMD-1068 low dose, ENMD-1068 high dose) B->C D 4. Treatment Administration (e.g., Intraperitoneal injection) C->D E 5. Monitoring (Body weight, clinical signs) D->E F 6. Endpoint Analysis (e.g., Histology, biomarker analysis) E->F

References

Troubleshooting & Optimization

ENMD-1068 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of ENMD-1068 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for creating a stock solution of this compound?

A: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO, reaching up to 200 mg/mL.[1] For aqueous-based assays, water (H₂O) can also be used, with a solubility of up to 100 mg/mL.[1]

Q2: I'm having trouble dissolving this compound in my chosen solvent. What steps can I take?

A: If you encounter solubility issues, follow these troubleshooting steps:

  • Use Ultrasonic Agitation: Sonication is recommended to aid dissolution in both DMSO and water.[1]

  • Gentle Warming: If precipitation occurs, gentle warming of the solution can help dissolve the compound.

  • Use Fresh Solvent: The hygroscopic nature of DMSO (its tendency to absorb moisture from the air) can significantly impact the solubility of the product. It is highly recommended to use newly opened, anhydrous DMSO for the best results.[1]

Q3: Can I prepare a stock solution in water for my cell culture experiments?

A: Yes, a stock solution can be prepared in water. However, if you choose water as the solvent for your stock solution, it is crucial to filter and sterilize it using a 0.22 μm filter before adding it to your cell culture media or using it in experiments.[1]

Q4: How should I store this compound powder and its stock solutions?

A: Proper storage is critical to maintain the compound's stability.

  • Powder: Store the solid compound at 4°C under nitrogen.

  • Stock Solutions: Once prepared, aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store solutions under a nitrogen atmosphere.[1]

Q5: My DMSO stock solution appears cloudy after storage. What should I do?

A: Cloudiness or precipitation upon freezing is common for high-concentration stock solutions. Before use, bring the vial to room temperature and ensure the compound is fully redissolved. Gentle warming and vortexing or sonication can be used to bring any precipitate back into solution.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO200 mg/mL625.25 mMUltrasonic agitation is needed. Use of new, anhydrous DMSO is recommended.[1]
H₂O100 mg/mL312.63 mMUltrasonic agitation is needed.[1]

Detailed Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of this compound (Molecular Weight: 319.85 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, new bottle of DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tube

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 31.985 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to mix.

    • Place the tube in a water bath sonicator and sonicate for 10-15 minutes. Check for complete dissolution.

    • If particulates remain, gentle warming (e.g., in a 37°C water bath) for 5-10 minutes combined with further vortexing may be required.

  • Aliquot and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use, sterile cryovials. Store immediately at -80°C.

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates the decision-making process when encountering solubility challenges with this compound.

G start Start: Weigh ENMD-1068 HCl and add chosen solvent (e.g., DMSO) check1 Is the solution clear? start->check1 step2 Apply ultrasonic agitation for 10-15 minutes check1->step2 No solution_ok Solution is ready. Aliquot and store at -80°C. check1->solution_ok Yes check2 Is the solution clear? step2->check2 step3 Warm gently to 37°C for 5-10 minutes check2->step3 No check2->solution_ok Yes check3 Is the solution clear? step3->check3 check3->solution_ok Yes fail Issue persists. Consider using fresh anhydrous DMSO or preparing a more dilute solution. check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Signaling Pathway Inhibition by ENMD-1068

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2). Its mechanism involves blocking downstream signaling cascades, such as the TGF-β1/Smad pathway, which is crucial in processes like liver fibrosis.[1][2]

G cluster_pathway TGF-β1/Smad Signaling Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Fibrosis Collagen Production & Liver Fibrosis Smad->Fibrosis PAR2 PAR2 Activation PAR2->TGFB1 Potentiates ENMD ENMD-1068 ENMD->PAR2 Inhibits

Caption: Simplified diagram of ENMD-1068 inhibiting PAR2-mediated signaling.

References

Optimizing ENMD-1068 Hydrochloride Concentration for Cell Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ENMD-1068 hydrochloride in cell-based assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1][2] By blocking PAR2, ENMD-1068 can reduce the activation of downstream signaling cascades that are involved in cellular processes such as inflammation, proliferation, and fibrosis.

Q2: What is a recommended starting concentration for this compound in cell assays?

A concentration of 10 mM has been used to effectively block TGF-β1/Smad signaling in primary mouse hepatic stellate cells (HSCs) over a 24-hour incubation period.[1][2] However, the optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water. For a stock solution, dissolve the compound in DMSO. Store the stock solution at -20°C or -80°C. To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

While specific stability data for ENMD-1068 in various cell culture media is not extensively published, piperazine (B1678402) derivatives, in general, can be susceptible to degradation.[3] It is best practice to prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of ENMD-1068 - Suboptimal Concentration: The concentration of ENMD-1068 may be too low for the specific cell line or assay. - Compound Inactivity: The compound may have degraded due to improper storage or handling. - Low PAR2 Expression: The cell line being used may not express sufficient levels of PAR2. - Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of PAR2 inhibition.- Perform a dose-response curve to determine the optimal concentration (e.g., from 1 µM to 50 µM). - Prepare a fresh stock solution of ENMD-1068. - Verify PAR2 expression in your cell line using qPCR or Western blotting. - Consider using a more sensitive or direct assay for PAR2 activity, such as a calcium mobilization assay.
High Cell Death or Cytotoxicity - High Concentration: The concentration of ENMD-1068 may be in the cytotoxic range for the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. - Contamination: The cell culture may be contaminated.- Lower the concentration of ENMD-1068 in your dose-response experiment. - Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without the compound). - Regularly check for and test for microbial contamination.
Inconsistent or Variable Results - Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. - Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to altered compound concentrations. - Compound Precipitation: ENMD-1068 may precipitate out of solution at higher concentrations or in certain media.- Ensure a homogenous cell suspension and use a multichannel pipette for seeding. - Avoid using the outer wells of the microplate for experiments; fill them with sterile PBS or media instead. - Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, try a lower concentration or a different solvent.

Data Presentation

Table 1: Reported In Vitro and In Vivo Concentrations of ENMD-1068

ApplicationCell/Animal ModelConcentration/DoseDurationObserved EffectReference
In Vitro Primary Mouse Hepatic Stellate Cells10 mM24 hoursBlockade of TGF-β1/Smad signaling[1][2]
In Vivo Mouse Model of Endometriosis25 mg/kg and 50 mg/kg (i.p.)Daily for 5 daysDose-dependent inhibition of endometriotic lesion development[4]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][5][6][7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated Smad2/3 (p-Smad2/3)

This protocol provides a method to assess the inhibitory effect of ENMD-1068 on the TGF-β1/Smad signaling pathway.

  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce Smad2/3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against p-Smad2/3 overnight at 4°C.[8][9][10][11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

  • Normalization: Strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein (e.g., GAPDH or β-actin) for normalization.[8]

Visualizations

ENMD_1068_Signaling_Pathway cluster_smad TGFB1 TGF-β1 PAR2_Agonist PAR2 Agonist (e.g., Trypsin) TGFBR TGF-β Receptor TGFB1->TGFBR PAR2 PAR2 PAR2_Agonist->PAR2 Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation PAR2->Smad23 Activation ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibition pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Cellular_Response Cellular Responses (Proliferation, Fibrosis) Gene_Expression->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Adherence 2. Overnight Adherence Cell_Seeding->Adherence Treatment 3. ENMD-1068 Treatment (Dose-Response) Adherence->Treatment Incubation 4. Incubation (24-72h) Treatment->Incubation Assay 5. Perform Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT Proliferation/ Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Assay->Apoptosis Apoptosis Western Western Blot (p-Smad2/3) Assay->Western Signaling Data_Analysis 6. Data Analysis (IC50, etc.) MTT->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell assays.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem No_Effect No Effect Observed Problem->No_Effect Yes High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes Solution Problem Resolved Problem->Solution No Check_Concentration Check Concentration (Dose-Response) No_Effect->Check_Concentration Lower_Concentration Lower Concentration High_Cytotoxicity->Lower_Concentration Check_Seeding Check Cell Seeding Inconsistent_Results->Check_Seeding Check_Compound Check Compound (Fresh Stock) Check_Concentration->Check_Compound Check_PAR2 Check PAR2 Expression Check_Compound->Check_PAR2 Check_PAR2->Solution Check_Solvent Check Solvent % Lower_Concentration->Check_Solvent Check_Solvent->Solution Check_Edge_Effects Address Edge Effects Check_Seeding->Check_Edge_Effects Check_Edge_Effects->Solution

Caption: Troubleshooting decision-making workflow.

References

ENMD-1068 hydrochloride stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENMD-1068 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves the inhibition of the TGF-β1/Smad signaling pathway, which plays a crucial role in cellular processes such as inflammation and fibrosis.[1][2] By blocking PAR2, ENMD-1068 can reduce the activation of hepatic stellate cells and decrease collagen expression.[1][2] It has been studied in the context of liver fibrosis and endometriosis.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. The solubility in DMSO is significantly higher than in water.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO. For aqueous preparations, subsequent dilution into your aqueous buffer of choice is advised. When preparing a stock solution in water, it may be necessary to use an ultrasonic bath to aid dissolution.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. The stability of stock solutions under different storage conditions is summarized in the table below.

Data Presentation: Stock Solution Stability

Storage TemperatureSolventDurationNotes
-80°CDMSO or Water6 monthsRecommended for long-term storage.
-20°CDMSO or Water1 monthSuitable for shorter-term storage.

This data is based on information from commercial suppliers. It is always recommended to refer to the product-specific information provided by the supplier from whom the compound was purchased.

Q5: Is this compound stable in aqueous working solutions?

A5: The stability of this compound in various aqueous buffers (e.g., PBS, cell culture media) at different temperatures (room temperature, 4°C, 37°C) and pH values has not been extensively reported in publicly available literature. For critical experiments, it is highly recommended to prepare fresh working solutions from a frozen stock solution on the day of use. If the working solution needs to be stored, it is advisable to conduct a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Issue Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock into aqueous buffer The final concentration of this compound exceeds its solubility limit in the aqueous buffer. This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.- Pre-warm the aqueous buffer: Warming the buffer to 37°C can increase the solubility of the compound. - Slow, dropwise addition: Add the DMSO stock solution slowly to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. - Use an intermediate dilution step: First, dilute the concentrated DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate solution to the final volume. - Lower the final concentration: If precipitation persists, the desired final concentration may be too high for the chosen buffer system. Consider performing a dose-response experiment to determine the maximum soluble concentration that achieves the desired biological effect. - Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution for cell-based assays, as higher concentrations can sometimes promote precipitation.
Inconsistent or lower-than-expected biological activity - Degradation of the compound in the working solution: this compound may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C). - Inaccurate stock solution concentration: This could be due to incomplete initial dissolution or degradation of the stock solution over time. - Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.- Prepare fresh working solutions: For every experiment, prepare a new working solution from a frozen stock aliquot. - Perform a stability check: Use the protocol provided below to determine the stability of this compound in your experimental media and under your experimental conditions. - Verify stock solution integrity: If you suspect degradation of your stock solution, you can assess its purity and concentration using an analytical method like HPLC. - Consider using low-adhesion plasticware: For sensitive experiments, using low-protein-binding tubes and plates may minimize the loss of the compound.
Difficulty dissolving the solid compound The compound may have low solubility in the chosen solvent at room temperature.- Use an ultrasonic bath: Sonication can help to break up solid particles and enhance dissolution. - Gentle warming: Warming the solution (e.g., to 37°C) can increase the solubility of the compound. However, be cautious with prolonged heating as it may lead to degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, DMEM)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Sterile microcentrifuge tubes or HPLC vials

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. This will serve as your reference standard.

  • Prepare the Working Solution: Dilute the 10 mM stock solution into your aqueous buffer of interest to your desired final working concentration (e.g., 10 µM). Prepare a sufficient volume to collect samples at all time points.

  • Incubation: Incubate the working solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the working solution (e.g., 100 µL). The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation for HPLC:

    • For samples in simple buffers like PBS, you may be able to directly inject them into the HPLC system after filtration through a 0.22 µm syringe filter.

    • For samples in complex media like cell culture medium containing proteins, a protein precipitation step is necessary. To 100 µL of your sample, add 200 µL of cold acetonitrile. Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • The mobile phase will likely consist of a gradient of water and acetonitrile with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape. The exact gradient will need to be optimized for your specific system and to ensure separation of the this compound peak from any potential degradation products or media components.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

  • Data Analysis:

    • For each time point, determine the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point using the following formula: % Remaining = (Peak Area at time X / Peak Area at time 0) * 100

    • Plot the % remaining versus time to visualize the stability of the compound under your experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

ENMD1068_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta1->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates PAR2 PAR2 Protease Protease Protease->PAR2 Activates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression (e.g., Collagen) Smad_complex->Gene_Expression Translocates to nucleus and regulates transcription ENMD1068 ENMD-1068 hydrochloride ENMD1068->PAR2 Inhibits

ENMD-1068 inhibits PAR2, which can modulate the TGF-β1/Smad signaling pathway.
Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prep_stock prep_working Dilute Stock into Aqueous Buffer/Medium prep_stock->prep_working incubate Incubate at Desired Temperature (e.g., 37°C) prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->collect_samples prep_hplc Prepare Samples for HPLC (Protein Precipitation if needed) collect_samples->prep_hplc analyze_hplc Analyze by HPLC prep_hplc->analyze_hplc analyze_data Calculate % Remaining vs. Time 0 analyze_hplc->analyze_data end End analyze_data->end

A generalized workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Precipitation

Precipitation_Troubleshooting start Precipitation Observed? solution1 Improve Dilution Technique: - Pre-warm media - Slow, dropwise addition - Gentle mixing start->solution1 Yes end Clear Solution start->end No solution2 Lower Final Concentration solution1->solution2 solution3 Use Intermediate Dilution solution2->solution3 solution4 Check Final DMSO Concentration (aim for <0.5%) solution3->solution4 solution4->end

A decision-making guide for resolving precipitation issues.

References

potential off-target effects of ENMD-1068 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ENMD-1068 hydrochloride. The following sections offer troubleshooting guidance and frequently asked questions to address potential issues encountered during experimentation, with a focus on investigating unexpected results that may be perceived as off-target effects.

Troubleshooting Guide

This guide is designed to help you navigate unexpected experimental outcomes when using this compound.

Question: My cells are exhibiting an unexpected phenotype after treatment with ENMD-1068. How can I determine if this is a potential off-target effect?

Answer:

When observing an unexpected phenotype, a systematic approach is crucial to differentiate between on-target and potential off-target effects. Here is a suggested workflow:

  • Confirm the On-Target Effect: First, verify that ENMD-1068 is inhibiting its intended target, Protease-Activated Receptor 2 (PAR2), in your experimental system. You can do this by stimulating the cells with a known PAR2 agonist (e.g., trypsin or SLIGRL-NH2 peptide) and confirming that ENMD-1068 blocks the expected downstream signaling, such as calcium release or ERK phosphorylation.[1][2]

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required to inhibit PAR2, it may suggest an off-target effect. The reported IC50 for ENMD-1068's inhibition of trypsin-induced PAR2 activation is 5 mM.[3]

  • Use a Structurally Unrelated PAR2 Antagonist: If available, treat your cells with another PAR2 antagonist that has a different chemical structure. If this second antagonist reproduces the intended on-target effect but not the unexpected phenotype, it strengthens the possibility of an off-target effect of ENMD-1068.

  • Genetic Knockdown or Knockout of PAR2: The most definitive way to confirm an on-target effect is to use a PAR2-deficient system (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout). If the unexpected phenotype persists in PAR2-deficient cells upon treatment with ENMD-1068, it is highly likely to be an off-target effect.

  • Rescue Experiment: If you are observing the inhibition of a specific pathway, try to "rescue" the phenotype by activating a downstream component of the PAR2 signaling pathway. If the phenotype cannot be rescued, it may indicate that ENMD-1068 is acting on a different pathway.

The following diagram illustrates a logical workflow for investigating unexpected experimental outcomes.

G cluster_0 Experimental Observation cluster_1 Initial Verification cluster_2 Comparative Analysis cluster_3 Genetic Validation cluster_4 Conclusion A Unexpected Phenotype Observed with ENMD-1068 Treatment B Confirm On-Target PAR2 Inhibition (e.g., Calcium Flux Assay) A->B C Perform Dose-Response Curve for Both Effects A->C D Test Structurally Different PAR2 Antagonist B->D On-target effect confirmed C->D Effects at different concentrations E Use PAR2 Knockdown/ Knockout Model D->E Other antagonist does not show unexpected phenotype F Phenotype is On-Target E->F Phenotype absent in PAR2-deficient cells G Phenotype is Likely Off-Target E->G Phenotype persists in PAR2-deficient cells

Workflow for Investigating Unexpected Phenotypes

Frequently Asked Questions (FAQs)

Q1: Are there any known off-target effects of this compound?

A1: Based on currently available scientific literature, there are no specifically documented off-target effects for this compound. It is consistently described as a selective Protease-Activated Receptor 2 (PAR2) antagonist.[1][2][4][5] However, the absence of evidence is not evidence of absence. It is always good practice to include appropriate controls in your experiments to validate that the observed effects are mediated through PAR2.

Q2: What is the evidence for the selectivity of ENMD-1068?

A2: The selectivity of ENMD-1068 is primarily inferred from its consistent effects on PAR2-mediated signaling pathways in various preclinical models. For instance, it has been shown to inhibit PAR2 agonist-induced calcium release and downstream signaling pathways like TGF-β1/Smad and NF-κB, which are known to be modulated by PAR2 activation.[2][4][6] Studies have demonstrated its efficacy in animal models of diseases where PAR2 is implicated, such as liver fibrosis and endometriosis.[2][4][6]

Q3: What are the known on-target signaling pathways affected by ENMD-1068?

A3: By antagonizing PAR2, ENMD-1068 has been shown to modulate several downstream signaling pathways, including:

  • TGF-β1/Smad2/3 Signaling: In hepatic stellate cells, ENMD-1068 attenuates TGF-β1-induced Smad2/3 phosphorylation, which is crucial for collagen production and liver fibrosis.[2][4]

  • NF-κB Signaling: ENMD-1068 can inhibit the activation of NF-κB, a key regulator of inflammation. This has been observed in the context of endometriosis.[6]

  • Calcium Signaling: ENMD-1068 blocks the release of intracellular calcium stimulated by PAR2 agonists.[1][4]

  • Cytokine and Chemokine Expression: The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines such as IL-6 and MCP-1.[2][6]

The diagram below illustrates the on-target mechanism of action of ENMD-1068.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PAR2 PAR2 Ca_release Ca2+ Release PAR2->Ca_release NFkB NF-κB Activation PAR2->NFkB TGFb TGF-β1/Smad Signaling PAR2->TGFb ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits Trypsin Trypsin/ Other Proteases Trypsin->PAR2 Activates Inflammation Inflammation (e.g., IL-6, MCP-1) Ca_release->Inflammation NFkB->Inflammation Fibrosis Fibrosis (e.g., Collagen) TGFb->Fibrosis

On-Target Signaling Pathway of ENMD-1068

Summary of Reported Biological Effects of ENMD-1068

Biological EffectModel SystemKey Downstream Pathways ModulatedReference
Inhibition of Liver FibrosisCCl4-induced mouse model of liver fibrosisAttenuation of TGF-β1/Smad2/3 signaling[2][4]
Suppression of EndometriosisMouse model of endometriosisInhibition of IL-6 and NF-κB expression, reduced MCP-1 and VEGF levels[6]
Anti-inflammatory EffectsMouse models of arthritis and allergic asthmaReduction of pro-inflammatory cytokines and immune cell recruitment[3][7]
Anti-angiogenic EffectsMouse model of endometriosisReduction of Vascular Endothelial Growth Factor (VEGF)[6]

Experimental Protocols

1. Assessment of NF-κB Activation by Immunohistochemistry

This protocol is adapted from studies evaluating the effect of ENMD-1068 on endometriosis.[6]

  • Tissue Preparation: Fix endometriotic lesions or relevant tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by boiling in 10 mM citrate (B86180) buffer (pH 6.0) for 10-15 minutes.

  • Blocking: Block non-specific binding by incubating the sections with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against the p65 subunit of NF-κB (RelA) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and 3,3'-diaminobenzidine (B165653) (DAB) as the chromogen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Analyze the nuclear translocation of p65 as an indicator of NF-κB activation.

2. Measurement of Cytokine Levels by ELISA

This protocol is based on the methodology used to measure IL-6 and MCP-1 in endometriotic lesions.[2][6]

  • Sample Preparation: Homogenize tissue samples in a lysis buffer containing protease inhibitors. Centrifuge the homogenates and collect the supernatants. Determine the total protein concentration of the supernatants using a BCA protein assay kit.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours.

    • Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Normalize the cytokine levels to the total protein concentration of the respective samples.

References

Troubleshooting ENMD-1068 Hydrochloride In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ENMD-1068 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for ENMD-1068?

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] It is not an Aurora A kinase inhibitor. Its therapeutic effects in preclinical models are attributed to its ability to block PAR2 signaling pathways, which are implicated in inflammation and fibrosis.[1][2][4] Specifically, ENMD-1068 has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway, which plays a critical role in collagen production and the activation of hepatic stellate cells in liver fibrosis.[1][2][5][6] It also demonstrates anti-inflammatory and anti-angiogenic properties by inhibiting the expression of IL-6 and NF-κB and reducing levels of MCP-1 and VEGF in models of endometriosis.[4][7]

2. How should this compound be formulated for in vivo administration?

Proper formulation is critical for the bioavailability and efficacy of ENMD-1068 in vivo. Due to its solubility characteristics, a suspension is often required for intraperitoneal (i.p.) or oral administration.

A commonly used protocol for preparing a 5 mg/mL suspended solution is as follows:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL working solution, take 100 μL of the DMSO stock solution and mix it evenly with 400 μL of PEG300.

  • Add 50 μL of Tween-80 and mix thoroughly.

  • Adjust the final volume to 1 mL by adding 450 μL of saline.[8]

Solubility Data

SolventConcentrationNotes
DMSO200 mg/mL (625.25 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.[8]
Water100 mg/mL (312.63 mM)Requires sonication.[8]

3. What are the recommended dosages for in vivo mouse models?

Based on published studies, intraperitoneal (i.p.) injection is a common route of administration. Effective doses have been demonstrated in models of liver fibrosis and endometriosis.

Dosage and Administration Summary

IndicationAnimal ModelDosageAdministration RouteDosing ScheduleReference
Liver FibrosisCCl₄-induced in ICR mice25 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Twice per week for 4 weeks[1][8]
EndometriosisXenograft model in nude mice25 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Daily for 5 days[4][7]

Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental conditions.

4. What are the expected outcomes and potential side effects?

In preclinical models, ENMD-1068 has been shown to effectively inhibit the progression of liver fibrosis and reduce the growth of endometriotic lesions.[1][4][7] Studies have reported no apparent toxicity to various organs in treated mice at the effective doses.[4][7] However, as with any experimental compound, it is crucial to monitor animals for any signs of adverse effects, such as weight loss or changes in behavior.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Lack of Efficacy Incorrect Mechanism of Action Assumption: The experiment was designed assuming ENMD-1068 is an Aurora A kinase inhibitor.Verify the experimental design is appropriate for a PAR2 antagonist. Assess endpoints related to PAR2 signaling, such as inflammation (e.g., IL-6, NF-κB) or fibrosis markers (e.g., α-SMA, collagen).[1][7]
Poor Drug Formulation/Solubility: The compound is not being delivered effectively to the target tissue.Ensure the formulation protocol is followed precisely. Use fresh, high-quality solvents.[8] Consider alternative formulation strategies if solubility issues persist.
Inadequate Dosing: The dose is too low to elicit a biological response in the specific animal model.Perform a dose-escalation study to determine the optimal therapeutic dose.
Timing of Administration: The treatment window may not align with the peak of the disease process in the model.Adjust the timing and duration of treatment based on the pathophysiology of the experimental model.
Inconsistent Results Variability in Formulation: Inconsistent preparation of the drug suspension can lead to variable dosing.Standardize the formulation procedure. Ensure the suspension is homogenous before each administration.
Animal Model Variability: Differences in animal strain, age, or disease induction can contribute to inconsistent outcomes.Use a well-characterized and standardized animal model. Ensure consistency in all experimental parameters.
Unexpected Toxicity High Dose: The administered dose may be too high for the specific animal strain or model.Reduce the dose or the frequency of administration. Conduct a toxicity study to determine the maximum tolerated dose.
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.Run a vehicle-only control group to assess any toxicity related to the formulation components.

Visual Guides

Below are diagrams illustrating key concepts related to ENMD-1068 experiments.

ENMD_1068_Mechanism_of_Action cluster_membrane Cell Membrane PAR2 PAR2 Downstream Downstream Signaling (e.g., NF-κB, Calcium Release) PAR2->Downstream Initiates Protease Protease (e.g., Trypsin) Protease->PAR2 Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Antagonizes TGFb1 TGF-β1 TGFb1->Downstream Activates Smad2/3 Fibrosis Fibrosis & Inflammation Downstream->Fibrosis In_Vivo_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model Acclimation B Disease Induction (e.g., CCl₄, Endometriosis Xenograft) A->B D Baseline Data Collection B->D C ENMD-1068 Formulation (Suspension Preparation) F Drug Administration (e.g., Intraperitoneal Injection) C->F E Randomization into Groups (Vehicle, ENMD-1068 Doses) D->E E->F G Monitor Animal Health (Weight, Behavior) F->G H Endpoint Data Collection (e.g., Tissue Harvesting) G->H I Histological Analysis (e.g., Sirius Red, IHC for α-SMA) H->I J Biochemical Assays (e.g., ELISA for IL-6, Western Blot for p-Smad2/3) H->J K Statistical Analysis I->K J->K Troubleshooting_Logic Start Experiment Shows Lack of Efficacy Q1 Is the experimental design based on PAR2 antagonism? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No, based on another target (e.g., Aurora Kinase) Q1->A1_No No Q2 Was the formulation prepared correctly and consistently? A1_Yes->Q2 Sol1 Revise experimental design and endpoints for PAR2 signaling. A1_No->Sol1 End Re-evaluate experiment with corrections Sol1->End A2_Yes Yes Q2->A2_Yes  Yes A2_No No/Unsure Q2->A2_No No Q3 Is the dosage appropriate for the animal model? A2_Yes->Q3 Sol2 Standardize and verify formulation protocol. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes  Yes A3_No No/Unsure Q3->A3_No No A3_Yes->End Sol3 Conduct a dose-response study. A3_No->Sol3 Sol3->End

References

Technical Support Center: Enhancing the Bioavailability of ENMD-1068 Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the bioavailability of ENMD-1068 hydrochloride in mouse experiments. The following information is designed to address common challenges and provide actionable guidance for your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2). It functions by blocking the signaling pathways activated by proteases that cleave and activate PAR2. This receptor is implicated in various inflammatory processes, and ENMD-1068 has been investigated for its therapeutic potential in conditions such as endometriosis and liver fibrosis.

Q2: I am observing low or inconsistent efficacy of orally administered ENMD-1068 in my mouse model. What are the potential reasons?

A2: Low oral bioavailability is a known challenge for some non-peptide PAR2 antagonists, including ENMD-1068. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound may have limited solubility in the gastrointestinal fluids, which is a critical step for absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux Transporters: The compound could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

  • Improper Formulation: The vehicle used to dissolve or suspend ENMD-1068 may not be optimal for absorption.

Q3: What are some recommended starting formulations for improving the oral delivery of this compound?

A3: Based on supplier recommendations and common practices for poorly soluble compounds, several formulation strategies can be employed. It is crucial to test different vehicles to find the most suitable one for your specific experimental needs. Here are a few options:

  • Suspension in Methylcellulose (B11928114): A common approach for oral gavage is to create a suspension in an aqueous vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC).

  • Solubilization with Co-solvents: Using a mixture of solvents can enhance solubility. A suggested protocol involves dissolving ENMD-1068 in DMSO first, then diluting with PEG300, Tween-80, and finally saline.

  • Cyclodextrin Formulation: Cyclodextrins can encapsulate hydrophobic drugs to increase their solubility. A formulation with SBE-β-CD in saline has been suggested.

  • Lipid-Based Formulation: For some lipophilic compounds, a corn oil-based formulation can improve absorption.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution during preparation or administration. The formulation is not stable, or the solubility limit has been exceeded.- Ensure all components of the formulation are fully dissolved before adding the next. - Gentle heating or sonication may aid dissolution. - Prepare fresh formulations for each experiment to avoid degradation or precipitation over time. - If using a suspension, ensure it is homogenous by vortexing before each administration.
High variability in plasma concentrations between animals. Inconsistent dosing technique or formulation instability.- Ensure all personnel are proficient in oral gavage techniques to minimize variability in administration. - Fasting animals for a few hours before dosing can help standardize gastrointestinal conditions. - Continuously mix suspensions between dosing each animal to maintain a uniform concentration.
Undetectable or very low plasma concentrations of ENMD-1068 after oral administration. Poor absorption from the gastrointestinal tract.- Experiment with different formulations, such as those including solubility enhancers like cyclodextrins or lipid-based carriers. - Consider co-administering a P-glycoprotein inhibitor to reduce efflux, though this would need careful validation. - If oral bioavailability remains a significant hurdle, intraperitoneal (i.p.) administration has been successfully used in several published studies.

Data Presentation

As published oral bioavailability data for this compound in mice is limited, the following table is provided as a template for researchers to record and compare their own findings when testing different formulations.

Formulation Dose (mg/kg) Administration Route Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) Oral Bioavailability (%) Notes
e.g., 0.5% CMC in waterOral Gavage
e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral Gavage
e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)Oral Gavage
e.g., 10% DMSO, 90% Corn OilOral Gavage
IV Formulation (for bioavailability calculation)Intravenous

Experimental Protocols

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
  • Objective: To prepare a 5 mg/mL suspension of this compound in a vehicle suitable for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. The final concentration of ENMD-1068 will be 5 mg/mL.

    • Vortex the suspension before each use to ensure homogeneity.

Protocol 2: In Vivo Bioavailability Study in Mice
  • Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.

  • Animal Model:

    • Species: Mouse (e.g., C57BL/6 or BALB/c)

    • Sex: As appropriate for the disease model

    • Weight: 20-25 g

    • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Procedure:

    • Dosing:

      • Oral (PO) Group: Fast mice for 4 hours prior to dosing (with access to water). Administer the prepared ENMD-1068 formulation via oral gavage at a specific dose (e.g., 25 or 50 mg/kg).

      • Intravenous (IV) Group: For determination of absolute bioavailability, administer a lower dose of ENMD-1068 (e.g., 5 mg/kg) dissolved in a suitable IV vehicle via the tail vein.

    • Blood Sampling:

      • Collect blood samples (approximately 50-100 µL) at predetermined time points. Suggested time points for oral administration are: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For IV administration, earlier time points such as 0.08, 0.25, and 0.5 hours are recommended.

      • Collect blood from a consistent site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

    • Bioanalysis:

      • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of ENMD-1068 in the plasma samples.

    • Pharmacokinetic Analysis:

      • Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, and AUC for both oral and IV administration groups.

      • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

ENMD1068_Signaling_Pathway Protease Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) + Tethered Ligand PAR2_inactive->PAR2_active G_protein G-protein Coupling PAR2_active->G_protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream Inflammation Inflammatory Response Downstream->Inflammation ENMD1068 ENMD-1068 ENMD1068->PAR2_active Antagonism

Caption: Signaling pathway of PAR2 and the antagonistic action of ENMD-1068.

Caption: Troubleshooting workflow for improving ENMD-1068 bioavailability.

ENMD-1068 hydrochloride inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ENMD-1068 hydrochloride in in vitro experiments. ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2) and has been shown to inhibit the TGF-β1/Smad signaling pathway.[1][2] Inconsistent results in in vitro assays can arise from various factors, from compound handling to experimental design. This guide is intended to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the inhibitory effect of ENMD-1068 between experiments. What could be the cause?

A1: High variability is a common issue in cell-based assays and can stem from several sources:

  • Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure that your stock solutions are fully dissolved and avoid repeated freeze-thaw cycles.[2] Precipitates in your working dilutions will lead to inconsistent concentrations. Consider preparing fresh dilutions for each experiment.

  • Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number.[3] It is advisable to use cells within a consistent and narrow passage range for all related experiments to ensure reproducibility.

  • Agonist Concentration: The concentration of the PAR2 agonist (e.g., trypsin, SLIGRL-NH2) used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of ENMD-1068, leading to reduced apparent inhibition. Perform a dose-response curve for your agonist to determine the optimal concentration (EC50 to EC80) for your inhibition assays.

  • Inconsistent Cell Seeding: Uneven cell seeding density across wells can lead to significant variability in assay readouts.[4] Ensure your cell suspension is homogenous and that seeding is performed accurately.

Q2: ENMD-1068 does not seem to be inhibiting PAR2 activation in our calcium mobilization assay. What should we check?

A2: If you are not observing the expected inhibition in a calcium mobilization assay, consider the following:

  • Agonist Specificity: Confirm that the agonist you are using is indeed activating PAR2 in your cell line. Different cell types can have varying receptor expression levels.

  • Compound Potency: ENMD-1068 has been reported to have an IC50 of 5 mM for inhibiting trypsin-induced PAR2 activation.[5][6] Ensure your experimental concentrations are appropriate to observe an effect.

  • Assay Kinetics: Calcium flux is a rapid event. Ensure your measurement window is appropriate to capture the peak response and any potential inhibition by ENMD-1068.

  • Cell Health: Poor cell health can lead to a blunted response to stimuli. Verify cell viability before starting the assay.

Q3: We are not seeing the expected downstream inhibition of TGF-β1/Smad signaling with ENMD-1068 treatment. What could be the problem?

A3: The link between PAR2 and TGF-β1/Smad signaling can be complex and cell-type dependent. If you are not observing the expected downstream effects, consider these points:

  • Stimulation Conditions: Ensure that your cells are being appropriately stimulated with TGF-β1 to activate the Smad pathway. You should have a positive control showing a robust increase in phosphorylated Smad2/3 upon TGF-β1 treatment.

  • Time Course: The phosphorylation of Smad proteins is a transient event. You may need to perform a time-course experiment to identify the optimal time point for observing inhibition after ENMD-1068 treatment.

  • Crosstalk with other Pathways: Cells can have redundant or compensatory signaling pathways.[7] It's possible that in your specific cell model, the TGF-β1/Smad pathway is activated through mechanisms independent of PAR2, or that other pathways are compensating for PAR2 inhibition.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for ENMD-1068
Potential Cause Recommended Action
Compound Precipitation Prepare fresh dilutions of ENMD-1068 from a new stock solution for each experiment. Visually inspect for precipitates before adding to cells.
Variable Agonist Concentration Prepare a large batch of your PAR2 agonist at the desired concentration to use across all experiments in a study.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of compounds and agonists to all wells. Standardize all incubation times precisely.
Cell Density Variation Optimize and standardize cell seeding density. Use a cell counter to ensure accurate cell numbers. Allow cells to adhere and stabilize for a consistent period before treatment.
Issue 2: High Background Signal in Cell Viability/Cytotoxicity Assays
Potential Cause Recommended Action
Solvent Toxicity ENMD-1068 is often dissolved in DMSO.[2] Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle control (medium with DMSO only) to assess solvent toxicity.
Contamination Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and assay results.[3]
Sub-optimal Culture Conditions Ensure your cells are healthy and growing in optimal conditions (e.g., proper CO2 levels, temperature, and humidity). Stressed cells can lead to high background signals.
Assay Choice Some viability assays are more prone to interference from compounds. Consider using an orthogonal method to confirm your results (e.g., an ATP-based assay in addition to an MTT assay).

Experimental Protocols

Protocol 1: In Vitro PAR2-Mediated Calcium Mobilization Assay
  • Cell Preparation:

    • Seed cells expressing PAR2 (e.g., HEK293, keratinocytes) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.

    • Culture for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.

    • Remove culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add 80 µL of assay buffer containing various concentrations of this compound or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).

    • Inject 20 µL of a PAR2 agonist (e.g., trypsin or SLIGRL-NH2) at a pre-determined optimal concentration.

    • Measure the fluorescence signal every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the response against the concentration of ENMD-1068 to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Smad2/3
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary.

    • Pre-treat the cells with this compound at the desired concentrations for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to total Smad2/3 and the loading control.

Data Presentation

Table 1: Hypothetical IC50 Values for ENMD-1068 in a Calcium Mobilization Assay Under Different Conditions

Experiment Agonist (Trypsin) Concentration Cell Passage Number Observed IC50 of ENMD-1068
110 nM (EC50)54.8 mM
210 nM (EC50)207.2 mM
3100 nM (EC90)59.5 mM
4100 nM (EC90)2015.3 mM

Table 2: Example Western Blot Densitometry Data for Phospho-Smad2 Inhibition

Treatment TGF-β1 (5 ng/mL) ENMD-1068 (10 mM) Normalized p-Smad2 Intensity (Arbitrary Units)
Vehicle--0.1
TGF-β1+-1.0
TGF-β1 + ENMD-1068++0.4

Visualizations

ENMD_1068_Signaling_Pathway cluster_PAR2 PAR2 Signaling cluster_TGFB TGF-β/Smad Signaling Trypsin Trypsin/ Other Proteases PAR2 PAR2 Trypsin->PAR2 activates Gq Gq PAR2->Gq activates TGFBR TGF-β Receptor PAR2->TGFBR crosstalk* ENMD1068 ENMD-1068 ENMD1068->PAR2 inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release TGFB1 TGF-β1 TGFB1->TGFBR activates Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription

Caption: Signaling pathway of ENMD-1068 action.

Experimental_Workflow start Start: Hypothesis ENMD-1068 affects cell process X cell_culture Cell Culture (Choose appropriate cell line, maintain consistent passage) start->cell_culture compound_prep Compound Preparation (Freshly prepare ENMD-1068 dilutions, include vehicle control) cell_culture->compound_prep treatment Cell Treatment (Pre-incubate with ENMD-1068, then stimulate with agonist) compound_prep->treatment assay Perform Assay (e.g., Calcium flux, Western blot, Cell viability) treatment->assay data_acq Data Acquisition (Plate reader, Imager) assay->data_acq data_analysis Data Analysis (Normalize to controls, calculate IC50/inhibition %) data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro testing.

Troubleshooting_Tree start Inconsistent/Unexpected Results check_compound Check Compound Prep - Fresh stock/dilutions? - Fully dissolved? - Correct concentration? start->check_compound Start Here check_cells Check Cell Culture - Consistent passage? - Healthy morphology? - Mycoplasma tested? check_compound->check_cells No solve_compound Resolved: Re-prepare compound check_compound->solve_compound Yes check_assay Check Assay Protocol - Agonist concentration optimal? - Incubation times consistent? - Positive/negative controls working? check_cells->check_assay No solve_cells Resolved: Use new cell stock check_cells->solve_cells Yes solve_assay Resolved: Optimize assay parameters check_assay->solve_assay Yes escalate Issue Persists: Consult literature for cell-specific effects or orthogonal assay check_assay->escalate No

Caption: Troubleshooting decision tree for inconsistent results.

References

ENMD-1068 hydrochloride degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of ENMD-1068 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

While specific public data on the degradation of this compound is limited, based on its chemical structure containing a piperazine (B1678402) ring and an amide linkage, the primary stability concerns are potential hydrolysis of the amide bond and oxidation of the piperazine ring. It is also advisable to protect the compound from light to prevent photodegradation.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store the solid compound in a well-sealed container at -20°C. For stock solutions, it is advised to store them at -80°C for up to six months or at -20°C for up to one month.[1] It is best practice to prepare working solutions fresh on the day of use.[1]

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

Inconsistent experimental results can indeed be a sign of compound degradation. If you observe a loss of potency, unexpected side effects in cell cultures, or changes in the physical appearance of your stock solution (e.g., discoloration, precipitation), you should consider the possibility of degradation. It is recommended to perform a stability check of your compound.

Q4: How can I prepare a stable working solution of this compound for my experiments?

For in vivo experiments, a common practice is to prepare a fresh suspension of this compound on the day of use.[1] A typical protocol involves creating a stock solution in a solvent like DMSO and then diluting it with appropriate vehicles such as PEG300, Tween-80, and saline to achieve the desired concentration.[2] For in vitro studies, prepare fresh working solutions from a frozen stock and use them immediately. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.- Prepare fresh working solutions from a new aliquot of the stock solution. - Verify the storage conditions of your stock solution. - Perform a quality control check on a new vial of the compound.
I observe precipitation in my stock solution upon thawing. The compound may have limited solubility in the chosen solvent at lower temperatures, or the solution may be supersaturated.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a fresh, less concentrated stock solution.
The color of my stock solution has changed over time. This could indicate oxidative degradation or other chemical reactions.- Discard the discolored solution. - Prepare a fresh stock solution and store it under an inert atmosphere (e.g., argon or nitrogen) if possible. - Protect the solution from light by using amber vials or wrapping the container in foil.
My analytical chromatography (e.g., HPLC) shows extra peaks that were not present in the initial analysis. These new peaks likely represent degradation products.- Identify the potential degradation pathway based on the experimental conditions (e.g., hydrolysis in aqueous buffers, oxidation). - Follow the prevention strategies outlined in the tables below. - Consider performing a forced degradation study to identify and characterize the degradation products.

Potential Degradation Pathways and Prevention

Based on the chemical structure of ENMD-1068, the following degradation pathways are plausible.

Summary of Potential Degradation Pathways
Degradation Pathway Susceptible Functional Group Potential Trigger Potential Degradation Products
Hydrolysis AmideAcidic or basic conditionsCarboxylic acid and amine fragments
Oxidation Piperazine Ring (tertiary amines)Oxygen, metal ions, free radicalsN-oxides, ring-opened products
Photodegradation Piperazine Ring and other chromophoresExposure to UV or visible lightVarious complex degradation products
Prevention Strategies
Degradation Pathway Prevention Strategy
Hydrolysis - Maintain solutions at a neutral pH. - Use aprotic solvents for long-term storage of stock solutions. - Prepare aqueous working solutions fresh before each experiment.
Oxidation - Store solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with metal spatulas or containers that could introduce catalytic metal ions. - Use deoxygenated solvents for solution preparation.
Photodegradation - Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.

Experimental Protocols

Protocol 1: Assessment of this compound Solution Stability (HPLC-UV)

Objective: To determine the stability of this compound in a given solvent or buffer over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Preparation of Test Solutions: Dilute the stock solution with the experimental buffer (e.g., PBS, pH 7.4) to the final working concentration.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the test solution into an HPLC-UV system to obtain the initial peak area of ENMD-1068.

  • Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated test solution into the HPLC-UV system and record the peak area of ENMD-1068.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero measurement.

Visualizations

ENMD_1068_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Protease Protease PAR2 PAR2 Protease->PAR2 Activation TGF-β1 TGF-β1 TGFBR TGF-β Receptor TGF-β1->TGFBR Smad Smad2/3 TGFBR->Smad Phosphorylation pSmad p-Smad2/3 Smad->pSmad Nucleus Nucleus pSmad->Nucleus Translocation Gene_Expression Gene Expression (e.g., Collagen) Nucleus->Gene_Expression ENMD_1068 ENMD-1068 hydrochloride ENMD_1068->PAR2 Antagonism

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow A Prepare Stock Solution of ENMD-1068 HCl B Prepare Test Solutions (Different Conditions: pH, Temp, Light) A->B C Time-Zero Analysis (HPLC-UV) B->C D Incubate Samples B->D F Data Analysis: Calculate % Degradation C->F E Time-Point Analysis (HPLC-UV) D->E E->F

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Storage Check Storage Conditions? Start->Check_Storage Fresh_Solution Prepare Fresh Working Solution? Check_Storage->Fresh_Solution OK Result_Not_OK Problem Persists: Contact Technical Support Check_Storage->Result_Not_OK Incorrect QC_New_Vial Perform QC on New Vial? Fresh_Solution->QC_New_Vial Issue Persists Result_OK Problem Resolved Fresh_Solution->Result_OK Resolved QC_New_Vial->Result_OK New Vial OK QC_New_Vial->Result_Not_OK New Vial Fails

References

adjusting ENMD-1068 hydrochloride dose for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of ENMD-1068 hydrochloride in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on dose adjustment for different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves the inhibition of the TGF-β1/Smad signaling pathway.[1][3] This inhibition reduces the activation of hepatic stellate cells and subsequent collagen expression, playing a role in anti-fibrotic processes.[1][3] Additionally, ENMD-1068 has been shown to inhibit the proliferation of endometrial cells and induce apoptosis in a mouse model of endometriosis.[4][5]

Q2: What are the reported in vivo doses of this compound in mice?

A2: Published studies have utilized doses of 25 mg/kg and 50 mg/kg of this compound administered intraperitoneally (i.p.) in ICR and nude mice.[1][3][4][5] These doses have shown efficacy in models of liver fibrosis and endometriosis.[3][4][5]

Q3: Why is it necessary to adjust the dosage of this compound for different mouse strains?

A3: Different mouse strains can exhibit significant variations in drug metabolism and pharmacokinetics. These differences are often due to genetic variations that affect the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), primarily in the liver. Such variations can lead to differences in the absorption, distribution, metabolism, and excretion (ADME) of a compound, ultimately affecting its plasma concentration and efficacy. Therefore, a dose that is effective and well-tolerated in one mouse strain may be ineffective or toxic in another.

Q4: How do I determine the optimal dose of this compound for a new mouse strain?

A4: When using a new mouse strain for which there is no established dose for ENMD-1068, it is highly recommended to perform a pilot dose-response study. This will help determine the optimal dose that provides the desired therapeutic effect with minimal to no toxicity. A detailed protocol for a pilot dose-response study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of therapeutic effect at the initial dose. The mouse strain being used may have a faster metabolism and clearance of ENMD-1068 compared to the strains used in published studies (ICR and nude mice). This would result in lower plasma and tissue concentrations of the drug.Conduct a dose-escalation study. Gradually increase the dose of ENMD-1068 and monitor for the desired pharmacological effect. It is crucial to also monitor for any signs of toxicity.
Observation of adverse effects or toxicity. The mouse strain being used may have a slower metabolism of ENMD-1068, leading to higher and more prolonged exposure to the drug.Immediately reduce the dosage. A dose de-escalation study, starting from a lower dose and gradually increasing it, can help identify a well-tolerated and effective dose. Closely monitor the animals for any adverse effects.
High variability in response within the same experimental group. Inconsistent drug administration, animal handling, or underlying health issues within the cohort.Ensure proper and consistent administration techniques (e.g., intraperitoneal injection). Standardize animal handling procedures to minimize stress. Ensure all animals are healthy and of a similar age and weight at the start of the study.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing of this compound in mouse models.

Mouse Strain Dose Route of Administration Frequency Indication Reference
ICR25 mg/kg, 50 mg/kgIntraperitoneal (i.p.)Twice per week for 4 weeksCCl₄-induced liver fibrosis[3]
Nude25 mg/kg, 50 mg/kgIntraperitoneal (i.p.)Daily for 5 daysSurgically induced endometriosis[4][5]

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for a New Mouse Strain

Objective: To determine the safe and effective dose range of this compound in a new mouse strain.

Methodology:

  • Literature Review: Review existing literature for ENMD-1068 and compounds with similar mechanisms of action to establish a preliminary dose range. Based on existing data, a starting range of 10 mg/kg, 25 mg/kg, and 50 mg/kg is a reasonable starting point.

  • Animal Grouping: Divide the mice into at least four groups (n=3-5 mice per group): one vehicle control group and three or more dose groups (e.g., low, medium, high).

  • Drug Administration: Administer this compound or vehicle to the respective groups via the intended route of administration (e.g., intraperitoneal injection).

  • Monitoring:

    • Toxicity: Closely monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

    • Efficacy: At predetermined time points, assess the relevant pharmacodynamic markers or therapeutic outcomes related to your disease model.

  • Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).

  • Dose Refinement: Based on the results of the pilot study, you may need to refine the dose range and repeat the experiment to determine the optimal dose with higher precision.

Visualizations

Signaling Pathway

ENMD1068_Pathway This compound Signaling Pathway PAR2 PAR2 TGFb1_Receptor TGF-β1 Receptor PAR2->TGFb1_Receptor Potentiates ENMD1068 ENMD-1068 Hydrochloride ENMD1068->PAR2 Inhibits TGFb1 TGF-β1 TGFb1->TGFb1_Receptor Activates Smad2_3 Smad2/3 TGFb1_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 HSC_Activation Hepatic Stellate Cell Activation p_Smad2_3->HSC_Activation Promotes Collagen_Expression Collagen Expression HSC_Activation->Collagen_Expression Increases Fibrosis Fibrosis Collagen_Expression->Fibrosis

Caption: ENMD-1068 inhibits PAR2, which in turn attenuates TGF-β1/Smad signaling.

Experimental Workflow

Dose_Adjustment_Workflow Workflow for ENMD-1068 Dose Adjustment in a New Mouse Strain start Start: New Mouse Strain lit_review 1. Literature Review (ENMD-1068 & similar compounds) start->lit_review pilot_design 2. Design Pilot Study (Dose range, groups, endpoints) lit_review->pilot_design conduct_study 3. Conduct Pilot Dose-Response Study pilot_design->conduct_study monitor_toxicity 4. Monitor for Toxicity (Weight, behavior, etc.) conduct_study->monitor_toxicity monitor_efficacy 5. Measure Efficacy (Pharmacodynamic markers) conduct_study->monitor_efficacy data_analysis 6. Analyze Data (Determine MED & MTD) monitor_toxicity->data_analysis monitor_efficacy->data_analysis decision Optimal Dose Determined? data_analysis->decision refine_dose Refine Dose Range & Repeat Pilot Study decision->refine_dose No proceed Proceed with Main Experiment decision->proceed Yes refine_dose->pilot_design

Caption: A stepwise workflow for determining the optimal dose of ENMD-1068 in a new mouse strain.

References

Technical Support Center: ENMD-1068 Hydrochloride Vehicle Control Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for experiments involving ENMD-1068 hydrochloride. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1] It is a non-peptide small molecule, identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine.[2] It is used in research to study the role of PAR2 in various physiological and pathological processes, including endometriosis and liver fibrosis.[1]

Q2: What is the solubility of this compound?

The solubility of this compound varies depending on the solvent. It is important to prepare fresh solutions for in vivo experiments. For in vitro stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1]

Data Presentation: Solubility of this compound

SolventConcentrationNotes
DMSO200 mg/mL (625.25 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
Water100 mg/mL (312.63 mM)Ultrasonic assistance may be needed.[1]

Q3: What are the recommended vehicle controls for in vivo studies with this compound?

The choice of vehicle for in vivo studies depends on the route of administration (e.g., oral, intraperitoneal, intravenous) and the desired formulation (solution or suspension). Several options have been reported for this compound.

Data Presentation: Recommended In Vivo Vehicle Formulations for this compound

Route of AdministrationFormulation TypeVehicle CompositionFinal Drug ConcentrationSource
Oral / IntraperitonealSuspended Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL[1]
IntraperitonealClear SolutionSaline25 mg/kg and 50 mg/kg doses preparedA 2014 study on endometriosis in a mouse model used saline as the vehicle for intraperitoneal injections of ENMD-1068.[3][4]
InjectionClear Solution10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[1]
InjectionClear Solution10% DMSO, 90% Corn oil≥ 5 mg/mLCaution is advised for dosing periods longer than two weeks.[1]

Troubleshooting Guides

Problem: My this compound is not dissolving properly.

  • Solution 1 (For DMSO and Water): Ensure you are using ultrasonic agitation as this can aid dissolution.[1]

  • Solution 2 (For DMSO): DMSO is hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO to ensure maximal solubility.[1]

  • Solution 3 (For In Vivo Suspensions): If precipitation occurs during the preparation of the suspended solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Problem: I am observing toxicity or adverse effects in my animal model that may be related to the vehicle.

  • Solution 1: Simplify the vehicle. A peer-reviewed study successfully used saline as a vehicle for intraperitoneal administration of ENMD-1068 in mice.[3][4] This is the simplest and often best-tolerated vehicle. If your experimental design allows, consider switching to a saline-based vehicle.

  • Solution 2: Reduce the concentration of organic solvents. If a co-solvent system is necessary for solubility, try to use the lowest effective concentration of solvents like DMSO or PEG300. High concentrations of some organic solvents can cause local irritation or systemic toxicity.

  • Solution 3: Evaluate the vehicle alone. Always include a vehicle-only control group in your experiments. This will help you to distinguish between the effects of the vehicle and the effects of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound in Saline for Intraperitoneal Injection (Based on Wang Y, et al., 2014)

This protocol is adapted from a peer-reviewed study and is recommended for its simplicity and good tolerability.

  • Calculate the total amount of this compound required for your study based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound powder.

  • Dissolve the powder in sterile saline to the desired final concentration. The volume for intraperitoneal injection in mice is typically around 200 μL.[3][4]

  • Ensure the solution is clear and free of particulates before injection. Gentle warming or vortexing may be used to aid dissolution.

  • The control group should receive an equivalent volume of sterile saline.

Protocol 2: Preparation of a Suspended Solution for Oral or Intraperitoneal Administration

This protocol yields a 5 mg/mL suspended solution and is based on a supplier's recommendation.[1]

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 μL of the 50 mg/mL DMSO stock solution.

  • Add 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix until uniform.

  • Add 450 μL of saline to bring the final volume to 1 mL.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The vehicle control group should be administered a solution with the same composition, excluding the this compound.

Mandatory Visualizations

VehicleSelectionWorkflow start Start: Select Vehicle for This compound route Determine Route of Administration start->route in_vitro In Vitro Experiment route->in_vitro In Vitro in_vivo In Vivo Experiment route->in_vivo In Vivo in_vitro_solvent Use DMSO or Water in_vitro->in_vitro_solvent in_vivo_formulation Choose Formulation Type in_vivo->in_vivo_formulation end End: Vehicle Selected in_vitro_solvent->end suspension Suspended Solution (Oral/IP) in_vivo_formulation->suspension Suspension clear_solution Clear Solution (IP/Injection) in_vivo_formulation->clear_solution Clear Solution suspension_vehicle Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline suspension->suspension_vehicle clear_solution_options Select Vehicle for Clear Solution clear_solution->clear_solution_options suspension_vehicle->end saline_vehicle Vehicle: Saline (Peer-Reviewed for IP) clear_solution_options->saline_vehicle Simplest, Peer-Reviewed sbecd_vehicle Vehicle: 10% DMSO in 20% SBE-β-CD in Saline clear_solution_options->sbecd_vehicle For Injection oil_vehicle Vehicle: 10% DMSO in Corn Oil clear_solution_options->oil_vehicle Alternative for Injection saline_vehicle->end sbecd_vehicle->end oil_vehicle->end

Caption: Decision workflow for selecting a vehicle for this compound.

SignalingPathway PAR2 Protease-Activated Receptor 2 (PAR2) TGFb_signaling TGF-β1/Smad Signaling PAR2->TGFb_signaling Activates Endometrial_Proliferation Endometrial Cell Proliferation PAR2->Endometrial_Proliferation Promotes ENMD1068 This compound ENMD1068->PAR2 Antagonizes Apoptosis Epithelial Cell Apoptosis (in endometriotic lesions) ENMD1068->Apoptosis Induces Cell_Activation Hepatic Stellate Cell Activation TGFb_signaling->Cell_Activation Leads to Collagen_Expression Collagen Expression TGFb_signaling->Collagen_Expression Leads to

Caption: Signaling pathways affected by the PAR2 antagonist this compound.

References

overcoming resistance to ENMD-1068 hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ENMD-1068 hydrochloride in cell lines. The information is intended for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2). By blocking PAR2, it inhibits downstream signaling pathways, most notably the TGF-β1/Smad signaling cascade.[1][2] This inhibition leads to reduced cell proliferation and induction of apoptosis in susceptible cell lines.[1][3][4]

Q2: My cells are not responding to ENMD-1068. What are the potential reasons for this resistance?

A2: Resistance to ENMD-1068 can be multifactorial. Based on its mechanism of action and analogous resistance patterns to other targeted therapies, potential reasons include:

  • Low or absent PAR2 expression: The target protein may not be present at sufficient levels on the cell surface.

  • Upregulation of PAR2 expression: In some contexts, prolonged treatment with a receptor antagonist can lead to a compensatory upregulation of the receptor, requiring higher drug concentrations for inhibition.[5][6]

  • Mutations in the PAR2 receptor: While not yet reported for ENMD-1068, mutations in the drug-binding site of the target receptor are a common mechanism of acquired drug resistance.

  • Activation of bypass signaling pathways: Cells may develop resistance by activating alternative signaling pathways that promote proliferation and survival, circumventing the need for the PAR2-TGF-β axis. Examples include the MAPK/ERK and PI3K/Akt pathways.[1][2][7]

  • Alterations in downstream signaling components: Changes in the levels or activity of proteins downstream of PAR2, such as Smad proteins or their regulators, could confer resistance.[8]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the compound.[9][10]

Q3: How can I determine if my cell line is a good candidate for ENMD-1068 treatment?

A3: A good starting point is to assess the expression level of PAR2 in your cell line of interest. High PAR2 expression may indicate potential sensitivity. You can measure PAR2 expression at the mRNA level using RT-qPCR or at the protein level using western blotting or flow cytometry.

Q4: Are there known synergistic drug combinations with ENMD-1068?

A4: While specific synergistic combinations with ENMD-1068 are not extensively documented in the context of overcoming resistance, targeting parallel or bypass pathways is a rational approach. For instance, combining a PAR2 inhibitor with an EGFR inhibitor has shown promise in overcoming resistance in non-small-cell lung cancer.[5][6] Combining ENMD-1068 with inhibitors of the MAPK/ERK or PI3K/Akt pathways could be a potential strategy to explore in resistant cells.

Troubleshooting Guide

Problem: Decreased or no observable effect of ENMD-1068 on cell viability or proliferation.

This guide provides a systematic approach to troubleshooting a lack of response to ENMD-1068 in your cell line.

Troubleshooting Workflow

G start Start: No response to ENMD-1068 check_compound 1. Verify Compound Integrity - Confirm correct storage - Prepare fresh stock solution - Verify working concentration start->check_compound check_protocol 2. Review Experimental Protocol - Check cell seeding density - Confirm treatment duration - Use appropriate controls (vehicle) check_compound->check_protocol Compound OK check_target 3. Assess PAR2 Expression - Perform Western blot, qPCR, or Flow Cytometry check_protocol->check_target Protocol OK low_par2 Hypothesis: Low/No PAR2 Expression check_target->low_par2 Low/Absent sufficient_par2 PAR2 Expression Confirmed check_target->sufficient_par2 Sufficient check_downstream 4. Analyze Downstream Signaling - Western blot for p-Smad2/3 - Compare treated vs. untreated sufficient_par2->check_downstream no_inhibition Hypothesis: Pathway Not Inhibited check_downstream->no_inhibition No p-Smad reduction inhibition_ok Downstream Inhibition Observed check_downstream->inhibition_ok p-Smad reduced check_bypass 5. Investigate Bypass Pathways - Western blot for p-ERK, p-Akt inhibition_ok->check_bypass bypass_active Hypothesis: Bypass Pathway Activation check_bypass->bypass_active p-ERK/p-Akt elevated no_bypass No Bypass Activation Detected check_bypass->no_bypass No change consider_other Consider other mechanisms: - Drug efflux - Target mutation no_bypass->consider_other

Caption: Troubleshooting decision tree for ENMD-1068 resistance.

Quantitative Data Summary

The following tables provide a summary of typical experimental concentrations and a hypothetical comparison between sensitive and resistant cell lines.

Table 1: Reported Effective Concentrations of ENMD-1068

ApplicationCell Type/ModelEffective Concentration/DoseReference
Inhibition of TGF-β1/Smad signalingPrimary mouse HSCs10 mM[1]
Inhibition of liver fibrosisCCl4-induced mice25, 50 mg/kg (i.p.)[5]
Inhibition of endometriosisMouse model25, 50 mg/kg (i.p.)[3][4]

Table 2: Hypothetical Comparison of Sensitive vs. Resistant Cell Lines

ParameterSensitive Cell Line (e.g., HSCs)Resistant Cell Line (Hypothetical)Method of Analysis
ENMD-1068 IC50 (Viability) 5-20 µM> 100 µMMTT/XTT Assay
PAR2 mRNA Expression (Relative) HighLow or Very HighRT-qPCR
p-Smad2/3 Levels (Post-TGF-β1) BaselineBaselineWestern Blot
p-Smad2/3 (TGF-β1 + ENMD-1068) Significantly ReducedNo significant changeWestern Blot
p-ERK1/2 Levels (Basal) LowHighWestern Blot
p-Akt Levels (Basal) LowHighWestern Blot

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic/cytostatic effects of ENMD-1068.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Assessing Resistance

G cluster_setup Experiment Setup cluster_treatment Treatment & Analysis cluster_data Data Interpretation culture_cells Culture Sensitive & Resistant Cell Lines viability Cell Viability Assay (e.g., MTT) culture_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) culture_cells->apoptosis western Western Blot Analysis (PAR2, p-Smad, p-ERK) culture_cells->western ic50 Compare IC50 values viability->ic50 apoptosis_rate Compare Apoptosis Rates apoptosis->apoptosis_rate protein_levels Analyze Protein Expression & Phosphorylation western->protein_levels

Caption: Workflow for comparing sensitive and resistant cell lines.

Western Blot for Signaling Pathway Analysis

This protocol is used to assess the expression of PAR2 and the phosphorylation status of key signaling proteins.

Methodology:

  • Sample Preparation: Treat cells with ENMD-1068 and/or a PAR2 agonist (e.g., trypsin) for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[12]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR2, p-Smad2/3, total Smad2/3, p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by ENMD-1068.

Methodology:

  • Cell Treatment: Treat cells with ENMD-1068 at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Signaling Pathway Diagrams

ENMD-1068 Mechanism of Action

G cluster_membrane Cell Membrane PAR2 PAR2 Receptor TGFb_R TGF-β Receptor PAR2->TGFb_R Activates Protease Protease (e.g., Trypsin) Protease->PAR2 Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits Smad23 Smad2/3 TGFb_R->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Gene Expression (Proliferation ↓, Apoptosis ↑) Nucleus->Gene_Expression

Caption: Signaling pathway inhibited by ENMD-1068.

Potential Bypass Signaling in Resistant Cells

G cluster_membrane Cell Membrane PAR2 PAR2 Receptor TGFb_pathway TGF-β/Smad Pathway PAR2->TGFb_pathway Other_Receptor Other Receptor (e.g., EGFR) MAPK_pathway MAPK/ERK Pathway Other_Receptor->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway Other_Receptor->PI3K_pathway Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Blocks Proliferation Cell Proliferation TGFb_pathway->Proliferation MAPK_pathway->Proliferation Survival Cell Survival PI3K_pathway->Survival

Caption: Bypass pathways potentially active in resistant cells.

References

ENMD-1068 hydrochloride experimental variability sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-1068 hydrochloride. The information is designed to address specific issues that may arise during experimentation, helping to minimize variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-1068 and what is its primary mechanism of action?

ENMD-1068 is a non-peptide small molecule that functions as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1] PAR2 is a G-protein coupled receptor that is activated by the cleavage of its extracellular domain by serine proteases, such as trypsin.[1] This cleavage exposes a "tethered ligand" that binds to and activates the receptor, leading to downstream signaling cascades involved in inflammation and other cellular processes. ENMD-1068 prevents this activation.[2]

Q2: In what experimental models has ENMD-1068 been shown to be effective?

ENMD-1068 has demonstrated efficacy in several preclinical animal models, including:

  • Endometriosis: It has been shown to inhibit the development of endometriotic lesions in a dose-dependent manner in a mouse model.[2][3]

  • Liver Fibrosis: It has been found to reduce hepatic stellate cell activation and collagen expression in a mouse model of CCl4-induced liver fibrosis.[4]

  • Allergic Asthma: In a mouse model of ovalbumin-induced allergic asthma, ENMD-1068 inhibited the recruitment of eosinophils and neutrophils to the lungs.[5]

  • Colitis: It has shown protective effects in experimental models of colitis.[6]

  • Inflammatory Arthritis: Inhibition of PAR2 with antagonists like ENMD-1068 has been shown to markedly reduce the arthritic response in animal models.[1]

Q3: What is the recommended vehicle for in vivo administration of ENMD-1068?

In a study on endometriosis in mice, ENMD-1068 was administered via intraperitoneal (i.p.) injection. While the exact vehicle composition for ENMD-1068 was not specified, the control group received 200 μL of the vehicle control.[3] For similar small molecules, vehicles such as saline, PBS, or solutions containing DMSO and/or Tween 80 are often used to aid solubility. It is crucial to perform vehicle-controlled experiments to account for any effects of the vehicle itself.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Efficacy

High variability in animal studies can arise from multiple sources. Here’s a guide to troubleshoot this issue:

Potential Cause Troubleshooting Steps
Inconsistent Drug Preparation Ensure this compound is fully dissolved. Prepare fresh solutions daily if stability is a concern. Use a consistent, validated protocol for solubilization.
Variable Drug Administration For intraperitoneal (i.p.) injections, ensure consistent injection placement and volume. For oral administration, ensure complete delivery.
Animal Model Differences Factors such as age, weight, and genetic background of the animals can influence outcomes.[7][8] Ensure these are consistent across all experimental groups.
Disease Induction Variability In models like endometriosis or colitis, the initial induction of the disease can be variable.[3][6] Ensure the induction protocol is highly standardized.
Issue 2: Inconsistent Results in Cell-Based Assays

Variability in cell-based assays can mask the true effect of ENMD-1068.

Potential Cause Troubleshooting Steps
Cell Line Integrity Regularly perform cell line authentication and mycoplasma testing. Passage number can affect cell behavior; use cells within a consistent passage range.
Assay Conditions Inconsistent cell seeding density, incubation times, or reagent concentrations can lead to variability. Optimize and standardize these parameters.
PAR2 Expression Levels The effect of ENMD-1068 is dependent on the presence of PAR2. Confirm PAR2 expression in your cell line of choice at the protein level.
Agonist Concentration When studying antagonism, the concentration of the PAR2 agonist (e.g., trypsin, SLIGRL-NH2) used is critical.[4][6] Perform a dose-response curve for the agonist to determine an optimal concentration for inhibition studies.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ENMD-1068 from various studies.

Table 1: Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [2]

Treatment GroupDoseLesion Volume (mm³)
Saline Control-13.87 ± 2.45
ENMD-106825 mg/kg5.71 ± 0.93
ENMD-106850 mg/kg2.53 ± 0.61

Table 2: Effect of ENMD-1068 on Inflammatory Markers in Endometriotic Lesions [3]

MarkerEffect of ENMD-1068
Interleukin 6 (IL-6)Dose-dependent inhibition
Nuclear Factor-κB (NF-κB)Dose-dependent inhibition
Cell Proliferation (Ki-67)Dose-dependent inhibition
ApoptosisIncreased percentage of apoptotic cells
Monocyte Chemotactic Protein-1 (MCP-1)Reduced levels (not dose-dependent)
Vascular Endothelial Growth Factor (VEGF)Reduced levels (not dose-dependent)

Experimental Protocols

Key Experiment: Mouse Model of Endometriosis[2][3]
  • Animal Model: 6- to 8-week-old ovariectomized female nude mice are used.[2]

  • Endometriosis Induction: Human endometrial tissue fragments are introduced into the peritoneal cavity of the mice via laparotomy.[2]

  • Treatment: Following induction, mice are treated daily for 5 days with intraperitoneal injections of ENMD-1068 (25 mg/kg or 50 mg/kg) or the vehicle control.[3]

  • Outcome Measurement: Endometriotic lesions are counted, measured, and collected for further analysis.[3]

  • Analysis: Lesions are assessed for inflammatory markers (IL-6, MCP-1) by ELISA, activation of NF-κB and expression of VEGF by immunohistochemistry, cell proliferation by Ki-67 staining, and apoptosis by TUNEL assay.[3]

Visualizations

Signaling Pathway of PAR2 Activation and Inhibition by ENMD-1068

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serine Protease Serine Protease PAR2_inactive PAR2 (Inactive) Serine Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand Exposed PAR2_inactive->PAR2_active Activation G-Protein Signaling G-Protein Signaling PAR2_active->G-Protein Signaling Inflammatory Response NF-κB, IL-6, etc. G-Protein Signaling->Inflammatory Response ENMD-1068 ENMD-1068 ENMD-1068->PAR2_inactive Antagonism

Caption: PAR2 activation by serine proteases and its inhibition by ENMD-1068.

Experimental Workflow for In Vivo Studies

Experimental_Workflow start Animal Model Selection disease_induction Disease Induction (e.g., Endometriosis) start->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Treatment with ENMD-1068 or Vehicle Control randomization->treatment monitoring Monitoring of Animal Health & Disease Progression treatment->monitoring endpoint Endpoint Measurement (e.g., Lesion Size) monitoring->endpoint analysis Tissue Collection & Analysis (ELISA, IHC) endpoint->analysis conclusion Data Analysis & Conclusion analysis->conclusion

Caption: General experimental workflow for evaluating ENMD-1068 in animal models.

Troubleshooting Logic for Inconsistent In Vivo Results

Troubleshooting_Logic start Inconsistent In Vivo Results check_compound Check Compound Preparation & Stability start->check_compound check_admin Verify Administration Technique & Dosing check_compound->check_admin If OK check_animals Assess Animal Model Consistency (Age, Weight) check_admin->check_animals If OK check_induction Standardize Disease Induction Protocol check_animals->check_induction If OK re_evaluate Re-evaluate Experimental Design check_induction->re_evaluate If OK

Caption: A logical approach to troubleshooting inconsistent in vivo experimental outcomes.

References

ENMD-1068 hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ENMD-1068 Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this selective protease-activated receptor 2 (PAR2) antagonist.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a selective antagonist of protease-activated receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is activated by proteolytic cleavage. By blocking PAR2, ENMD-1068 can inhibit downstream signaling pathways, such as the TGF-β1/Smad pathway, which are involved in inflammation, fibrosis, and angiogenesis.

2. What are the common applications of this compound in research?

This compound is primarily used in preclinical research to investigate the role of PAR2 in various disease models. It has been studied for its potential therapeutic effects in conditions such as endometriosis, liver fibrosis, and inflammatory diseases.

3. How should I store this compound to ensure its stability?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, stock solutions can be prepared and stored at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

4. What are the typical impurities that might be present in a sample of this compound?

Impurities in synthetic small molecules like ENMD-1068 can originate from various sources during the manufacturing process.[1][2][3] These can include:

  • Organic Impurities: Starting materials, by-products from side reactions, intermediates, and degradation products.[1][3]

  • Inorganic Impurities: Reagents, catalysts (e.g., heavy metals), and inorganic salts used in the synthesis.[1][4]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1]

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is crucial for obtaining reliable and reproducible experimental results. A combination of analytical techniques is recommended for a comprehensive assessment.

Purity Specifications

The following table summarizes typical purity specifications for a research-grade small molecule like this compound.

ParameterSpecificationRecommended Technique
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Identity Confirmation Conforms to structureMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Residual Solvents ≤0.5%Gas Chromatography (GC)
Water Content ≤1.0%Karl Fischer Titration
Elemental Analysis Within ±0.4% of theoretical values for C, H, NElemental Analysis
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of small molecules by separating the main compound from any impurities.[5][6][7]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: A typical gradient might run from 5% to 95% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of ENMD-1068 (e.g., 254 nm).

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of ENMD-1068, providing strong evidence for its identity.[8][9][10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Analysis: Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) should correspond to the calculated molecular weight of ENMD-1068. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to further confirm the elemental composition.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.[12][13][14][15]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the expected structure of ENMD-1068.

Elemental Analysis

Elemental analysis determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which should match the theoretical values calculated from its chemical formula.[16][17]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dried compound is required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The instrument combusts the sample, and the resulting gases are quantified to determine the elemental composition.

Troubleshooting Guides

HPLC Analysis Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Column degradation- Active sites on the stationary phase- Inappropriate mobile phase pH- Replace the column- Use a high-purity silica (B1680970) column- Adjust the mobile phase pH to ensure the analyte is in a single ionic state
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents- Implement a thorough needle wash protocol- Inject a blank run to check for carryover
Fluctuating Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature- Check the pump for leaks and ensure a steady flow rate

Mass Spectrometry Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity - Poor ionization of the compound- Sample degradation- Instrument not tuned or calibrated- Optimize ionization source parameters (e.g., spray voltage, gas flow)- Use fresh sample and appropriate solvent- Tune and calibrate the mass spectrometer according to the manufacturer's protocol
No Signal - Clogged ESI needle- Compound is not ionized under the chosen conditions- Instrument failure- Clean or replace the ESI needle- Try different ionization modes (positive/negative) and solvents- Consult the instrument's troubleshooting guide or contact technical support
Inaccurate Mass - Instrument out of calibration- Presence of interfering ions- Recalibrate the instrument using a known standard- Improve chromatographic separation to remove co-eluting interferences

Signaling Pathways and Experimental Workflows

Diagrams

ENMD_1068_Workflow Figure 1. Quality Control Workflow for ENMD-1068 HCl cluster_qc Quality Control Steps raw_material ENMD-1068 HCl (Raw Material) hplc HPLC Analysis (Purity ≥98%) raw_material->hplc ms Mass Spectrometry (Identity Confirmation) raw_material->ms nmr NMR Spectroscopy (Structure Confirmation) raw_material->nmr elemental Elemental Analysis (Composition Verification) raw_material->elemental release Qualified for Research Use hplc->release ms->release nmr->release elemental->release

Figure 1. Quality Control Workflow for ENMD-1068 HCl

PAR2_Signaling Figure 2. Simplified PAR2 Signaling Pathway and Inhibition by ENMD-1068 cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling protease Protease (e.g., Trypsin) par2 PAR2 Receptor protease->par2 Cleavage & Activation g_protein G-Protein Activation par2->g_protein enmd1068 ENMD-1068 enmd1068->par2 Antagonism downstream Downstream Effectors (e.g., PLC, MAPK) g_protein->downstream cellular_response Cellular Response (Inflammation, Proliferation) downstream->cellular_response

Figure 2. Simplified PAR2 Signaling Pathway and Inhibition by ENMD-1068

TGF_Beta_Signaling Figure 3. TGF-β/Smad Pathway Inhibition by ENMD-1068 (via PAR2) cluster_pathway TGF-β/Smad Signaling par2_activation PAR2 Activation tgfb1 TGF-β1 Upregulation par2_activation->tgfb1 tgfbr TGF-β Receptor Complex tgfb1->tgfbr smad23 Smad2/3 Phosphorylation tgfbr->smad23 smad4 Smad4 Complex Formation smad23->smad4 nucleus Nuclear Translocation smad4->nucleus gene_expression Target Gene Expression (e.g., Collagen) nucleus->gene_expression enmd1068_inhibition ENMD-1068 enmd1068_inhibition->par2_activation Inhibition

Figure 3. TGF-β/Smad Pathway Inhibition by ENMD-1068 (via PAR2)

References

Validation & Comparative

A Comparative Analysis of ENMD-1068 Hydrochloride and Other PAR2 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ENMD-1068 hydrochloride against other notable Protease-Activated Receptor 2 (PAR2) antagonists. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the selection of appropriate research tools.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, plays a significant role in inflammation, pain, and various proliferative diseases. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus, has made it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a first-generation PAR2 antagonist, with other prominent antagonists such as GB88, AZ8838, and C391, providing a comprehensive overview of their preclinical characteristics.

Performance Comparison of PAR2 Antagonists

The following tables summarize the quantitative data on the potency and efficacy of this compound and its comparators in various in vitro assays. The data consistently demonstrates that while ENMD-1068 was a pioneering tool in PAR2 research, subsequent antagonists exhibit significantly higher potency.

Table 1: Antagonist Potency in Calcium Mobilization Assays

CompoundAssay TypeCell LineAgonistIC50 / pIC50Reference
ENMD-1068 Calcium MobilizationColonocytesSLIGRL-NH₂5 mM[1][2]
GB88 Calcium MobilizationColonocytesSLIGRL-NH₂8 µM[1][2]
GB88 Calcium MobilizationHT292f-LIGRLO-NH₂~2 µM[3]
AZ8838 Calcium Mobilization1321N1-hPAR2SLIGRL-NH₂pIC50 = 5.70 ± 0.02[4][5]
AZ8838 Calcium Mobilization1321N1-hPAR2TrypsinpIC50 = 5.40 ± 0.02[4]
C391 Calcium Mobilization16HBE14o-2-at-LIGRL-NH₂1.30 µM[6]

Table 2: Antagonist Activity in Other In Vitro Signaling Assays

CompoundAssay TypeCell LineParameter MeasuredIC50 / pIC50Reference
AZ8838 IP1 Production1321N1-hPAR2IP1 AccumulationpIC50 = 5.84 ± 0.02[4][5]
AZ8838 ERK1/2 PhosphorylationU2OS-hPAR2pERK1/2 LevelspIC50 = 5.7 ± 0.1[4][5]
AZ8838 β-arrestin-2 RecruitmentU2OS-hPAR2β-arrestin-2 RecruitmentpIC50 = 6.1 ± 0.1[4][5]
C391 MAPK Signaling16HBE14o-pERK1/2 LevelsEffective Antagonism[6]
GB88 Multiple PathwaysHT29, CHO-hPAR2Biased Agonism/Antagonism-[7]

Key Signaling Pathways in PAR2 Activation and Antagonism

The activation of PAR2 by proteases like trypsin initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of PAR2 antagonists.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand PAR2_inactive->PAR2_active Gq Gαq PAR2_active->Gq Beta_arrestin β-Arrestin PAR2_active->Beta_arrestin PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation Gene Expression Ca_release->Inflammation PKC->Inflammation MAPK_cascade MAPK Cascade (ERK1/2) Beta_arrestin->MAPK_cascade MAPK_cascade->Inflammation ENMD_1068 ENMD-1068 GB88 AZ8838 C391 ENMD_1068->PAR2_active Antagonism

Figure 1: Simplified PAR2 signaling pathway and points of antagonist inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key in vitro and in vivo experiments used to characterize PAR2 antagonists.

In Vitro: Intracellular Calcium Mobilization Assay

This assay is a fundamental method for determining the potency of PAR2 antagonists in blocking Gq-mediated signaling.

Calcium_Mobilization_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293, HT29) Plate cells in 96-well plates start->cell_culture dye_loading 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading antagonist_addition 3. Antagonist Addition Add varying concentrations of ENMD-1068 or other antagonists dye_loading->antagonist_addition incubation 4. Incubation Allow for antagonist binding (time varies, e.g., 2-15 min) antagonist_addition->incubation agonist_stimulation 5. Agonist Stimulation Add a PAR2 agonist (e.g., Trypsin, SLIGRL-NH₂) incubation->agonist_stimulation data_acquisition 6. Data Acquisition Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) agonist_stimulation->data_acquisition analysis 7. Data Analysis Calculate IC50 values to determine antagonist potency data_acquisition->analysis end End analysis->end

Figure 2: General workflow for a calcium mobilization assay to evaluate PAR2 antagonists.

Detailed Protocol:

  • Cell Preparation: Seed cells expressing PAR2 (e.g., HEK293-hPAR2, HT-29) into black-walled, clear-bottom 96-well microplates and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Antagonist Incubation: After washing to remove excess dye, add varying concentrations of the PAR2 antagonist (e.g., ENMD-1068) to the wells. The pre-incubation time can be a critical parameter and may vary between compounds.[6]

  • Agonist Stimulation and Data Recording: Place the plate in a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence, then automatically inject a PAR2 agonist (e.g., trypsin or a synthetic peptide like SLIGRL-NH₂) at a concentration that elicits a submaximal response (e.g., EC80). Continue to record the fluorescence intensity to measure the intracellular calcium mobilization.

  • Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data to a four-parameter logistic equation to calculate the IC50 value.

In Vivo: Animal Models of Inflammation

In vivo models are critical for assessing the therapeutic potential of PAR2 antagonists.

1. Collagen-Induced Arthritis (CIA) in Mice (for ENMD-1068)

This model is used to evaluate the anti-inflammatory and disease-modifying effects of compounds in a model of rheumatoid arthritis.[8]

  • Induction of Arthritis: Emulsify bovine type II collagen with Freund's Complete Adjuvant and inject intradermally at the base of the tail in DBA/1 mice. Administer a booster injection of collagen in Incomplete Freund's Adjuvant 21 days later.

  • Treatment: Upon the first signs of arthritis, treat mice daily with subcutaneous injections of ENMD-1068 (e.g., 4 or 16 mg/kg) or vehicle control for a defined period (e.g., 7 days).[8]

  • Assessment: Monitor the severity of arthritis daily using a clinical scoring system based on paw swelling and erythema. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and cartilage/bone erosion.

2. PAR2 Agonist-Induced Paw Edema in Rats (for GB88 and AZ8838)

This is an acute model of inflammation to assess the ability of an antagonist to block PAR2-mediated inflammatory responses.[3][5]

  • Antagonist Administration: Administer the PAR2 antagonist (e.g., GB88 at 10 mg/kg, orally; AZ8838 at 10 mg/kg, orally) or vehicle control to Wistar rats.[3][5]

  • Induction of Edema: After a specified pre-treatment time (e.g., 2 hours), inject a PAR2 agonist (e.g., 2f-LIGRLO-NH₂) into the plantar surface of the rat's hind paw.

  • Measurement of Edema: Measure the paw volume or thickness at various time points after agonist injection using a plethysmometer or calipers. The percentage increase in paw volume compared to baseline is used as a measure of edema.

Conclusion

This compound served as a valuable early tool for investigating the role of PAR2 in various disease models. However, the development of more potent and specific antagonists, such as GB88, AZ8838, and C391, has provided researchers with more robust tools for preclinical studies.[9] The choice of antagonist will depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides a foundation for making an informed decision based on publicly available preclinical data.

References

Comparative Guide to the Validation of ENMD-1068 as a TGF-β1 Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ENMD-1068 and other known inhibitors of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the experimental validation of compounds targeting this pathway. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Mechanism of Action: A Comparative Overview

ENMD-1068 is identified as an antagonist of the Protease-Activated Receptor 2 (PAR-2).[1] Its inhibitory effect on the TGF-β1 signaling pathway is a downstream consequence of its primary action on PAR-2. Studies have shown that ENMD-1068 can attenuate liver fibrosis by reducing the activation of hepatic stellate cells (HSCs) and collagen expression through the inhibition of TGF-β1/Smad signal transduction.[1]

In contrast, other compounds included in this guide, such as SD-208, SB-525334, Galunisertib (LY2157299), and Vactosertib (B612291) (TEW-7197), are direct inhibitors of the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4][5] They act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.

Quantitative Data Comparison of TGF-β1 Signaling Inhibitors

The following table summarizes the available quantitative data for ENMD-1068 and alternative TGF-β1 signaling inhibitors. It is important to note that direct comparison of potency (e.g., IC50 values) is challenging due to the different mechanisms of action and the varying experimental systems reported in the literature.

CompoundPrimary TargetAssay TypeCell Line / SystemEndpointIC50 / Effective Concentration
ENMD-1068 PAR-2 AntagonistIn vivoCCl4-induced fibrotic miceReduction of α-SMA, Collagen25-50 mg/kg
In vitroHepatic Stellate CellsInhibition of pSmad2/3Not Reported
In vitroHepatic Stellate CellsInhibition of Smad transcriptional activityNot Reported
SD-208 ALK5Kinase Assay-ALK5 Inhibition48 nM
Cell-based AssayCCL64Inhibition of TGF-β-mediated growth inhibition100 nM
Cell-based AssayGlioma cellsInhibition of pSmad2-
SB-525334 ALK5Kinase Assay-ALK5 Inhibition14.3 nM
Cell-based AssayRenal proximal tubule cellsBlockade of pSmad2/3 nuclear translocation1 µM
Cell-based AssayA498 renal epithelial cellsInhibition of PAI-1 and procollagen (B1174764) α1(I) mRNA1 µM
Galunisertib (LY2157299) ALK5Cell-based Reporter AssayMv1Lu (p3TP-Lux)Inhibition of luciferase activity0.251 µM
Cell-based AssayNIH3T3Inhibition of pSmad0.064 µM
Cell-based Assay4T1-LP breast cancer cellsInhibition of pSmad1.765 µM
Vactosertib (TEW-7197) ALK5Kinase Assay-ALK5 Inhibition11 nM
Cell-based Reporter Assay4T1 (3TP-luc)Inhibition of luciferase activity12.1 nM
Cell-based AssayOsteosarcoma cellsInhibition of pSmad20.01 - 1 µM

Visualizing the Mechanisms of Inhibition

The following diagrams illustrate the TGF-β1 signaling pathway and a general experimental workflow for validating inhibitors.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation PAR2 PAR-2 PAR2->TBRI Modulates pSmad23 pSmad2/3 Smad_complex pSmad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene Target Gene Transcription Smad_complex->Gene Translocation ENMD ENMD-1068 ENMD->PAR2 Inhibits ALK5i SD-208, SB-525334, Galunisertib, Vactosertib ALK5i->TBRI Inhibits experimental_workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., Hepatic Stellate Cells, Cancer Cell Lines) treatment Treatment: 1. TGF-β1 Stimulation 2. Inhibitor Addition (ENMD-1068 or Alternatives) start->treatment incubation Incubation (Time course as per protocol) treatment->incubation lysis Cell Lysis / RNA Extraction incubation->lysis reporter Luciferase Reporter Assay (Smad-responsive element) incubation->reporter functional Functional Assays (Migration, Invasion, Proliferation) incubation->functional western Western Blot (pSmad2/3, Smad2/3, α-SMA, Collagen) lysis->western rtqpcr RT-qPCR (Collagen, α-SMA, PAI-1 mRNA) lysis->rtqpcr

References

ENMD-1068 Hydrochloride: A Comparative Analysis Against Standard Fibrosis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ENMD-1068 hydrochloride with standard treatments for fibrosis, supported by preclinical experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent for fibrotic diseases.

Introduction to this compound

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR-2). PAR-2 is implicated in the pathogenesis of fibrotic diseases, including liver fibrosis. The therapeutic potential of this compound lies in its ability to modulate key signaling pathways involved in the fibrotic process.

Mechanism of Action: Targeting the TGF-β1/Smad2/3 Signaling Pathway

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process significantly driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound has been shown to inhibit liver fibrosis by attenuating the TGF-β1/Smad2/3 signaling pathway. This inhibition leads to a reduction in the activation of hepatic stellate cells (HSCs), the primary cells responsible for collagen production in the liver, and subsequently decreases the expression of fibrotic markers.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_inhibition TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Binds Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene Transcription Gene Transcription Smad_complex->Gene Transcription Translocates to nucleus and initiates Fibrotic Proteins α-SMA, Collagen I/III Gene Transcription->Fibrotic Proteins Leads to production of ENMD1068 ENMD-1068 ENMD1068->Smad_complex Inhibits (via PAR-2 antagonism)

Standard Fibrosis Treatments

The standard of care for fibrosis varies depending on the affected organ. For idiopathic pulmonary fibrosis (IPF), the two primary approved antifibrotic agents are pirfenidone (B1678446) and nintedanib (B1663095) . For liver fibrosis, there are currently no FDA-approved drugs that directly target fibrosis. Treatment primarily focuses on managing the underlying cause, such as viral hepatitis or alcohol-related liver disease. However, both pirfenidone and nintedanib have been investigated in preclinical models of liver fibrosis and have shown antifibrotic effects.

  • Pirfenidone: The exact mechanism of action is not fully understood, but it is known to have anti-inflammatory, antioxidant, and antifibrotic properties. It is thought to reduce fibroblast proliferation and inhibit TGF-β-stimulated collagen production.

  • Nintedanib: This is a small molecule inhibitor of multiple receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By inhibiting these pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.

Preclinical Efficacy Comparison: ENMD-1068 vs. Standard Treatments in a Liver Fibrosis Model

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound, pirfenidone, and nintedanib in the CCl4-induced liver fibrosis mouse model.

Table 1: Efficacy of this compound in CCl4-Induced Liver Fibrosis in Mice

ParameterControl (CCl4 only)ENMD-1068 (25 mg/kg)ENMD-1068 (50 mg/kg)
Collagen Deposition (%) 4.13 ± 0.510.92 ± 0.15 (p < 0.01 vs Control)0.77 ± 0.16 (p < 0.01 vs Control)
α-SMA mRNA Expression (relative) Significantly elevatedSignificantly reduced vs ControlSignificantly reduced vs Control
Collagen Iα1 mRNA Expression (relative) Significantly elevatedSignificantly reduced vs ControlSignificantly reduced vs Control
Collagen IIIα1 mRNA Expression (relative) Significantly elevatedSignificantly reduced vs ControlSignificantly reduced vs Control
Serum ALT (U/L) Significantly elevatedSignificantly reduced vs ControlSignificantly reduced vs Control
Serum AST (U/L) Significantly elevatedSignificantly reduced vs ControlSignificantly reduced vs Control
Data from a 4-week CCl4 induction model.

Table 2: Efficacy of Pirfenidone in CCl4-Induced Liver Fibrosis in Mice

ParameterControl (CCl4 only)Pirfenidone (300 mg/kg)Pirfenidone (600 mg/kg)
Collagen Deposition Significantly elevatedSignificantly reducedSignificantly reduced
Serum Transaminases Significantly elevatedSignificantly reducedSignificantly reduced
Data from a 4-week CCl4 induction model.

Table 3: Efficacy of Nintedanib in CCl4-Induced Liver Fibrosis in Mice

ParameterControl (CCl4 only)Nintedanib (30 mg/kg/day)Nintedanib (60 mg/kg/day)
Hepatic Collagen Significantly elevatedSignificantly reduced (p < 0.001)Significantly reduced (p < 0.001)
Hepatic Necrosis Score Significantly elevatedSignificantly reduced (p < 0.01)Significantly reduced (p < 0.05)
Hepatic Inflammation Score Significantly elevatedSignificantly reduced (p < 0.001)Significantly reduced (p < 0.01)
Hepatic Fibrosis Score Significantly elevatedSignificantly reduced (p < 0.001)Significantly reduced (p < 0.05)
Serum ALT Significantly elevatedSignificantly reduced (therapeutic)Significantly reduced (therapeutic)
Data from a 3-week CCl4 induction model.

Experimental Protocols

CCl4-Induced Liver Fibrosis Mouse Model

This is a widely used and reproducible model for studying liver fibrosis.

  • Animal Model: Typically, male C57BL/6J or Swiss mice are used.

  • Induction of Fibrosis: Carbon tetrachloride (CCl4) is dissolved in a vehicle such as olive oil or corn oil. The CCl4 solution is administered to the mice via intraperitoneal (i.p.) injection or oral gavage. The dosing and frequency can vary, but a common protocol involves twice-weekly injections for a period of 4 to 8 weeks to induce significant fibrosis.

  • Treatment Administration: The test compound (e.g., this compound, pirfenidone, nintedanib) or vehicle control is administered to the animals, often starting before or concurrently with the CCl4 injections. The route of administration (e.g., i.p., oral gavage) and dosing regimen are specific to the compound being tested.

  • Efficacy Assessment: At the end of the study period, various parameters are assessed to evaluate the extent of liver fibrosis and the efficacy of the treatment. These include:

    • Histological Analysis: Liver tissue is collected, fixed, and stained (e.g., with Sirius Red or Masson's trichrome) to visualize and quantify collagen deposition.

    • Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

    • Gene Expression Analysis: The mRNA expression levels of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and different types of collagen (e.g., Collagen I and III), are quantified using techniques like real-time PCR.

    • Protein Analysis: The protein levels of fibrotic markers can be assessed by methods like Western blotting or immunohistochemistry.

experimental_workflow cluster_setup Model Setup cluster_induction Fibrosis Induction & Treatment cluster_assessment Efficacy Assessment animal_model Select Animal Model (e.g., C57BL/6J mice) group_allocation Randomly Allocate to Groups (Control, CCl4, CCl4 + Treatment) animal_model->group_allocation ccl4_admin Administer CCl4 (e.g., twice weekly i.p.) group_allocation->ccl4_admin treatment_admin Administer Treatment (e.g., daily oral gavage) group_allocation->treatment_admin euthanasia Euthanize Animals (after defined period) ccl4_admin->euthanasia treatment_admin->euthanasia sample_collection Collect Blood & Liver Tissue euthanasia->sample_collection histology Histological Analysis (Sirius Red, H&E) sample_collection->histology biochemistry Biochemical Analysis (ALT, AST) sample_collection->biochemistry gene_expression Gene Expression Analysis (RT-PCR for α-SMA, Collagen) sample_collection->gene_expression

Conclusion

Based on the available preclinical data, this compound demonstrates significant antifibrotic efficacy in a mouse model of liver fibrosis. Its mechanism of action, targeting the PAR-2 and subsequently the TGF-β1/Smad2/3 signaling pathway, presents a novel approach to treating fibrotic diseases. While a direct head-to-head comparison with the standard-of-care drugs for IPF, pirfenidone and nintedanib, in a liver fibrosis model is lacking, the indirect comparison suggests that this compound has a comparable or potentially more potent effect on reducing key markers of liver fibrosis at the tested dosages. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in treating liver fibrosis and potentially other fibrotic conditions.

A Tale of Two Targets: ENMD-1068 Hydrochloride and ENMD-2076 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the specific molecules a compound interacts with are of paramount importance. This guide provides a comparative analysis of ENMD-1068 hydrochloride and ENMD-2076, two molecules with distinct mechanisms of action. While both have been investigated for their therapeutic potential, they achieve their effects through fundamentally different pathways. This compound acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, whereas ENMD-2076 is a potent multi-targeted kinase inhibitor. This guide will objectively present the available data on their respective targets and mechanisms.

At a Glance: Key Molecular Targets

CompoundPrimary Target ClassSpecific Targets
This compound G-protein coupled receptorProtease-Activated Receptor 2 (PAR2)
ENMD-2076 Protein KinaseAurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, PDGFRα

ENMD-2076: A Multi-Pronged Attack on Kinase Signaling

ENMD-2076 is an orally active small molecule that exhibits a unique profile of inhibiting multiple protein kinases crucial for tumor growth and survival, including those involved in angiogenesis, proliferation, and cell cycle regulation.[1] Its primary targets include Aurora A kinase, as well as several receptor tyrosine kinases.

Kinase Inhibition Profile of ENMD-2076

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases, with the half-maximal inhibitory concentration (IC50) values indicating potent inhibition of several key oncogenic kinases.

Kinase TargetIC50 (nM)
Aurora A1.86 - 14
Flt32 - 14
KDR/VEGFR236 - 58.2
Flt4/VEGFR315.9
FGFR192.7 - 93
FGFR270.8 - 71
Src20 - 56.4
PDGFRα56.4
Aurora B350
c-Kit120

Data compiled from multiple sources.[2][3][4]

The data demonstrates that ENMD-2076 is a potent inhibitor of Aurora A and Flt3, with significant activity against key angiogenic kinases like KDR/VEGFR2 and FGFRs.[1][2] Its selectivity for Aurora A over Aurora B is also noteworthy.[2][5]

Signaling Pathways Targeted by ENMD-2076

The multi-targeted nature of ENMD-2076 allows it to disrupt several critical cancer-related signaling pathways simultaneously, leading to its anti-proliferative and anti-angiogenic effects.[1][]

ENMD-2076_Signaling_Pathways cluster_cell Cancer Cell cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis & Survival ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA Inhibits VEGFR2 VEGFR2 ENMD2076->VEGFR2 Inhibits FGFR1_2 FGFR1/2 ENMD2076->FGFR1_2 Inhibits Flt3 Flt3 ENMD2076->Flt3 Inhibits PDGFRa PDGFRα ENMD2076->PDGFRa Inhibits Src Src ENMD2076->Src Inhibits CellCycle G2/M Arrest AuroraA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1_2->Angiogenesis Survival Cell Survival Flt3->Survival PDGFRa->Survival Src->Survival

Fig 1. ENMD-2076 inhibits key kinases involved in cell proliferation and angiogenesis.

This compound: A Modulator of Protease-Activated Receptor 2 Signaling

In contrast to ENMD-2076, this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[7][8] PAR2 is a G-protein coupled receptor that is activated by the proteolytic cleavage of its extracellular domain by proteases such as trypsin.[9] Its activation is implicated in various physiological and pathological processes, including inflammation and fibrosis.

ENMD-1068 does not directly inhibit kinases. Instead, its mechanism of action involves blocking the signaling cascade initiated by PAR2 activation. Specifically, it has been shown to reduce hepatic stellate cell activation and collagen expression by inhibiting the TGF-β1/Smad signaling pathway.[7][10] It also exhibits anti-inflammatory and anti-angiogenic properties in the context of endometriosis.[11]

Signaling Pathway Modulated by ENMD-1068

The primary signaling pathway affected by ENMD-1068 is downstream of PAR2, leading to the attenuation of fibrotic and inflammatory responses.

ENMD-1068_Signaling_Pathway cluster_cell Hepatic Stellate Cell / Endometrial Cell cluster_downstream Downstream Signaling Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Activates TGFb_Smad TGF-β1/Smad Signaling PAR2->TGFb_Smad Activates Inflammation Inflammation (IL-6, MCP-1) PAR2->Inflammation Activates Angiogenesis Angiogenesis PAR2->Angiogenesis Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Antagonizes Fibrosis Fibrosis (Collagen Expression) TGFb_Smad->Fibrosis

Fig 2. ENMD-1068 antagonizes PAR2, inhibiting downstream pro-fibrotic and pro-inflammatory signaling.

Experimental Methodologies

The data presented in this guide are based on established experimental protocols.

Kinase Inhibition Assays (for ENMD-2076)

The IC50 values for ENMD-2076 against various kinases are typically determined using in vitro kinase activity assays. A common method is the SelectScreen® Kinase Profiling Service (Invitrogen), where the ability of the compound to inhibit the phosphorylation of a substrate by a specific recombinant kinase is measured.[5] The assays are usually performed at an ATP concentration close to the Km for each enzyme.[5] The percentage of inhibition is determined at various concentrations of the inhibitor to calculate the IC50 value.[5]

Cellular Proliferation Assays (for ENMD-2076)

The anti-proliferative effect of ENMD-2076 on cancer cell lines is often measured using the sulforhodamine B (SRB) assay.[5] Cells are plated in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 96 hours).[5] The SRB assay then quantifies the total protein content, which is proportional to the cell number.

In Vivo Pharmacodynamic Studies (for ENMD-2076)

To assess the in vivo activity of ENMD-2076, tumor xenograft models in mice are commonly used.[1] After oral administration of the compound, tumors are excised at various time points, and the phosphorylation status of target kinases (e.g., Aurora A, VEGFR2) is analyzed by methods such as Western blotting or immunohistochemistry to confirm target engagement and inhibition.[1]

PAR2 Antagonism and Downstream Signaling (for ENMD-1068)

The antagonistic activity of ENMD-1068 on PAR2 can be assessed by measuring its ability to block protease-induced intracellular calcium release in cells expressing PAR2.[7] To evaluate its effect on downstream signaling, primary cells, such as hepatic stellate cells, can be treated with a PAR2 agonist (e.g., trypsin) in the presence or absence of ENMD-1068.[7] The expression levels of downstream effectors like α-SMA, collagen, and phosphorylated Smad2/3 can then be quantified using techniques like Western blotting and quantitative PCR.[7][10]

Summary and Conclusion

This compound and ENMD-2076 represent two distinct approaches to therapeutic intervention. ENMD-2076 is a classic multi-targeted kinase inhibitor, designed to block the catalytic activity of several kinases involved in cancer progression. Its efficacy is directly related to its ability to inhibit these specific enzymes. In contrast, this compound functions as a receptor antagonist, preventing the activation of PAR2 and thereby modulating downstream signaling pathways involved in fibrosis and inflammation.

A direct comparison of their "kinase inhibition" profiles is not applicable, as ENMD-1068 is not a kinase inhibitor. The choice between such compounds for therapeutic development would depend on the specific pathology being targeted. For diseases driven by aberrant kinase activity, a compound like ENMD-2076 would be a rational choice. For conditions where PAR2-mediated signaling is a key driver, such as certain fibrotic or inflammatory diseases, ENMD-1068 would be the more appropriate candidate. This guide highlights the importance of understanding the precise molecular targets and mechanisms of action when evaluating and comparing therapeutic agents.

References

Comparative Analysis of ENMD-1068 and Other Therapeutics in Preclinical Endometriosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug ENMD-1068 against established treatments for endometriosis, including Leuprolide Acetate (B1210297), Dienogest, and Elagolix, based on available preclinical data from rodent models. The focus is on quantitative outcomes such as the reduction of endometriotic lesion size and the modulation of key inflammatory markers. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a comprehensive understanding of these therapeutic agents.

Quantitative Performance Analysis

The efficacy of ENMD-1068 and other endometriosis treatments in preclinical models is summarized below. The data highlights the percentage reduction in lesion volume or area, providing a direct comparison of their therapeutic potential in animal studies.

Therapeutic AgentAnimal ModelDosageTreatment DurationLesion Size ReductionKey Findings
ENMD-1068 Mouse25 mg/kg/day5 days58.8%Dose-dependently inhibited lesion development. Showed anti-angiogenic and anti-inflammatory properties by reducing levels of IL-6, NF-κB, MCP-1, and VEGF.
50 mg/kg/day5 days81.8%
Leuprolide Acetate Rat1 mg/kg4 weeks~60%Suppressed the growth of endometriosis-like lesions.
Dienogest MouseNot specifiedNot specified~60%Significantly smaller lesion sizes compared to control.
Rat0.3 mg/kg/day28 daysSignificant reduction in total lesion areaEffect was equivalent to danazol (B1669791) at 100 mg/kg/day.
Elagolix N/AN/AN/AN/APreclinical data on lesion size reduction in animal models is not readily available in the public domain. Clinical trials in humans have demonstrated efficacy in reducing pain associated with endometriosis.

Impact on Inflammatory Markers

The modulation of inflammatory pathways is a key mechanism in the treatment of endometriosis. The following table summarizes the observed effects of ENMD-1068 and its comparators on various inflammatory markers in preclinical models.

Therapeutic AgentAnimal ModelEffect on Inflammatory Markers
ENMD-1068 Mouse- IL-6 (Interleukin-6)- NF-κB (Nuclear Factor-kappa B)- MCP-1 (Monocyte Chemoattractant Protein-1)- VEGF (Vascular Endothelial Growth Factor)
Leuprolide Acetate Mouse- IL-8 (Interleukin-8)- MMP-2 (Matrix Metallopeptidase-2)
Dienogest Rat- IL-1β (Interleukin-1 beta)
Mouse- VEGF (Vascular Endothelial Growth Factor)
Elagolix N/AData from preclinical animal models on specific inflammatory markers is limited in publicly available literature. Its mechanism is primarily through gonadotropin-releasing hormone (GnRH) antagonism, leading to reduced estrogen levels.

Experimental Protocols

ENMD-1068 in a Xenograft Mouse Model of Endometriosis[1][2]
  • Model: A xenograft model of human endometriosis was established in nude mice using red fluorescent protein-expressing human endometrial tissue.

  • Treatment: Following the induction of endometriosis, mice were administered intraperitoneal injections of either 25 mg/kg or 50 mg/kg of ENMD-1068, or a vehicle control (200 μL) daily for five consecutive days.

  • Endpoint Analysis: Endometriotic lesions were counted, measured, and collected for further analysis.

  • Biomarker Analysis: The production of IL-6 and MCP-1 in the lesions was assessed using enzyme-linked immunosorbent assays (ELISAs). The activation of NF-κB and the expression of VEGF were evaluated through immunohistochemical analyses. Cell proliferation was assessed by Ki-67 immunohistochemistry, and apoptosis was measured using the TUNEL assay.

Leuprolide Acetate in a Rat Model of Endometriosis[3]
  • Model: Endometriosis was surgically induced in female Sprague Dawley rats by autotransplantation of uterine tissue to the intestinal mesentery.

  • Treatment: One group of rats received a subcutaneous injection of leuprolide acetate at a dose of 1mg/kg every 4 weeks.

  • Endpoint Analysis: The cross-sectional area of the endometriotic lesions was measured and compared to the initial size at the time of induction.

Dienogest in a Mouse Model of Endometriosis[4]
  • Model: Endometrial tissue was allotransplanted into C57BL/6 mice.

  • Treatment: Mice were treated with Dienogest. The specific dosage and duration were not detailed in the referenced abstract.

  • Endpoint Analysis: The size of the implanted endometrial tissues was measured and compared between the Dienogest-treated and control groups.

Signaling Pathways in Endometriosis and Therapeutic Targets

The development and progression of endometriosis involve a complex network of signaling pathways. The diagram below illustrates some of the key pathways and indicates the points of intervention for ENMD-1068 and other therapeutics.

cluster_extracellular Extracellular Environment cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events & Cellular Response Hormones Hormones Progesterone_R Progesterone Receptor Hormones->Progesterone_R Inflammatory_Stimuli Inflammatory_Stimuli PAR2 PAR-2 Inflammatory_Stimuli->PAR2 GnRH_R GnRH Receptor PLC Phospholipase C GnRH_R->PLC PKC Protein Kinase C PAR2->PKC PLC->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway NF_kB NF-κB PKC->NF_kB MAPK_Pathway->NF_kB Gene_Transcription Gene Transcription NF_kB->Gene_Transcription PI3K_Akt PI3K/Akt Pathway PI3K_Akt->NF_kB Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inflammation Inflammation (IL-6, MCP-1) Gene_Transcription->Inflammation Angiogenesis Angiogenesis (VEGF) Gene_Transcription->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Leuprolide Leuprolide Acetate Leuprolide->GnRH_R Agonist (downregulation) ENMD1068 ENMD-1068 ENMD1068->PAR2 Antagonist Dienogest Dienogest Dienogest->Progesterone_R Agonist

Caption: Key signaling pathways in endometriosis and the targets of ENMD-1068 and comparators.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent in a preclinical rodent model of endometriosis.

cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction Surgical Induction of Endometriosis in Rodents Development Lesion Development (e.g., 2-4 weeks) Induction->Development Grouping Randomization into Treatment Groups Development->Grouping Administration Daily Drug Administration (e.g., IP, Oral) Grouping->Administration Euthanasia Euthanasia and Lesion Excision Administration->Euthanasia Measurement Lesion Measurement (Volume/Area) Euthanasia->Measurement Biomarkers Biomarker Analysis (IHC, ELISA) Measurement->Biomarkers

Caption: General experimental workflow for preclinical endometriosis drug efficacy studies.

Validating the Anti-inflammatory Effects of ENMD-1068 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of ENMD-1068, a novel small molecule antagonist of Protease-Activated Receptor 2 (PAR2), against established anti-inflammatory agents. The data presented is compiled from various preclinical studies in validated mouse models of inflammatory diseases, including endometriosis, collagen-induced arthritis, and allergic asthma. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data and facilitate further research.

I. Comparative Efficacy of ENMD-1068

The anti-inflammatory potential of ENMD-1068 has been demonstrated across multiple in vivo models. This section compares its efficacy with that of commonly used anti-inflammatory drugs in analogous experimental settings.

Endometriosis Model

In a surgically induced endometriosis model in mice, ENMD-1068 demonstrated a significant reduction in the size of endometriotic lesions. The following table compares the efficacy of ENMD-1068 with the nonsteroidal anti-inflammatory drugs (NSAIDs) celecoxib (B62257) and indomethacin.

Treatment GroupDosageMean Lesion Size Reduction (%)Reference
ENMD-1068 50 mg/kg/day, i.p.~75%[1]
Celecoxib 10 mg/kg/day, oral~77%[2][3]
Indomethacin 1 mg/kg/day, oral~75%[2]
Collagen-Induced Arthritis (CIA) Model

ENMD-1068 has shown therapeutic efficacy in a murine model of collagen-induced arthritis, a widely used model for rheumatoid arthritis. The table below compares the effect of ENMD-1068 on the arthritis index with the NSAID indomethacin.

Treatment GroupDosageMean Arthritis Index Reduction (%)Reference
ENMD-1068 16 mg/kg/day, s.c.~60%[4]
Indomethacin 1 mg/kg/day, oralSignificant reduction (specific % not stated)[5][6]
Allergic Asthma Model

In an ovalbumin (OVA)-induced allergic asthma model in mice, ENMD-1068 was effective in reducing the influx of inflammatory cells into the bronchoalveolar lavage fluid (BALF). This section compares its effect with the corticosteroid dexamethasone.

Treatment GroupDosageMean Total Inflammatory Cell Reduction in BALF (%)Reference
ENMD-1068 Not specifiedSignificant reduction in eosinophils and neutrophils[7]
Dexamethasone 1 mg/kg, i.p.Significant reduction in total cells and eosinophils[8][9][10]

II. Mechanism of Action: PAR2 Signaling Pathway

ENMD-1068 exerts its anti-inflammatory effects by antagonizing the Protease-Activated Receptor 2 (PAR2). Activation of PAR2 by proteases such as trypsin and mast cell tryptase triggers a signaling cascade that leads to the expression of pro-inflammatory mediators. By blocking this receptor, ENMD-1068 inhibits these downstream inflammatory responses.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Activates G_protein Gq/11 PAR2->G_protein Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK (ERK, p38) Ca_PKC->MAPK NFkB NF-κB Ca_PKC->NFkB Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α) MAPK->Inflammation NFkB->Inflammation

Caption: PAR2 signaling pathway and the inhibitory action of ENMD-1068.

III. Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Surgically Induced Endometriosis in Mice

This model is used to evaluate the efficacy of therapeutic agents on the establishment and growth of endometriotic lesions.[11][12][13][14][15]

Experimental Workflow:

Endometriosis_Workflow Donor Donor Mouse (e.g., C57BL/6) Uterine_Harvest Harvest Uterine Horns Donor->Uterine_Harvest Endometrial_Prep Isolate and Fragment Endometrial Tissue Uterine_Harvest->Endometrial_Prep Implantation Surgically Implant Endometrial Fragments into Peritoneal Cavity Endometrial_Prep->Implantation Recipient Recipient Mouse (e.g., C57BL/6) Recipient->Implantation Treatment Administer ENMD-1068 or Vehicle Control Implantation->Treatment Evaluation Evaluate Lesion Size and Number after Specified Treatment Period Treatment->Evaluation Analysis Histological and Molecular Analysis of Lesions Evaluation->Analysis

Caption: Workflow for the surgically induced endometriosis mouse model.

Protocol:

  • Animal Model: Use 8-week-old female C57BL/6 mice as both donors and recipients.

  • Uterine Tissue Preparation: Euthanize donor mice and aseptically remove the uterine horns. Open the uterine horns longitudinally and dissect the endometrium from the myometrium. Fragment the endometrial tissue into small pieces (approximately 2x2 mm).

  • Surgical Implantation: Anesthetize recipient mice. Make a small midline incision in the abdominal wall to expose the peritoneal cavity. Suture four endometrial fragments to the peritoneal wall.

  • Treatment: Following a recovery period, administer ENMD-1068 (e.g., 50 mg/kg/day, intraperitoneally) or vehicle control for a specified duration (e.g., 28 days).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and measure the size (length x width) of the established endometriotic lesions. Collect lesions for further histological or molecular analysis.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established model of autoimmune inflammatory arthritis.[1][16][17][18][19]

Protocol:

  • Animal Model: Use 8-10 week old male DBA/1 mice.

  • Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a primary immunization of 100 µg of collagen in 100 µl of emulsion intradermally at the base of the tail.

  • Booster: On day 21, administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Arthritis Assessment: Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).

  • Treatment: Once arthritis is established, begin treatment with ENMD-1068 (e.g., 16 mg/kg/day, subcutaneously) or vehicle control.

  • Endpoint Analysis: Continue to score arthritis severity throughout the treatment period. At the end of the study, collect paws for histological analysis of inflammation, cartilage, and bone erosion.

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model mimics the key features of allergic asthma, including airway inflammation and hyperresponsiveness.[20][21][22][23][24]

Protocol:

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide.

  • Challenge: On days 28, 29, and 30, challenge the mice by intranasal administration of 50 µg of OVA in 50 µl of saline.

  • Treatment: Administer ENMD-1068 or vehicle control prior to each OVA challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 ml of PBS through a tracheal cannula.

  • Cell Analysis: Centrifuge the BAL fluid and resuspend the cell pellet. Perform a total cell count using a hemocytometer and a differential cell count on cytospin preparations stained with a Romanowsky-type stain to identify eosinophils, neutrophils, macrophages, and lymphocytes.

IV. Key Analytical Methods

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

This assay is used to quantify the concentration of the pro-inflammatory cytokine IL-6 in biological samples such as tissue homogenates or BAL fluid.[4][25][26][27][28]

Protocol:

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for mouse IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Sample and Standard Incubation: Add standards of known IL-6 concentrations and samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for mouse IL-6.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Color Development and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of IL-6 in the samples is determined by comparison to the standard curve.

Immunohistochemistry (IHC) for NF-κB

This technique is used to visualize the localization and expression of the transcription factor NF-κB, a key regulator of inflammation, in tissue sections.[29][30][31][32][33]

Protocol:

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the p65 subunit of NF-κB.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Visualization: Visualize the signal using a DAB chromogen, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei and mount with a permanent mounting medium. The intensity and localization (nuclear versus cytoplasmic) of NF-κB staining can then be assessed by microscopy.

References

ENMD-1068 Hydrochloride: A Comparative Guide to Protease Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protease specificity of ENMD-1068 hydrochloride, a known antagonist of Protease-Activated Receptor 2 (PAR2). The information is intended to assist researchers and drug development professionals in evaluating its potential for use in experimental and therapeutic contexts.

Summary of this compound Protease Specificity

ENMD-1068 is a small molecule antagonist of PAR2.[1][2] While it has been utilized in various preclinical studies to probe the function of PAR2, comprehensive public data on its specificity against a broad panel of proteases is limited. The available data primarily focuses on its activity at PAR2 and its selectivity over the closely related PAR1.

Quantitative Data on Protease Inhibition

The following table summarizes the available quantitative data for this compound's inhibitory activity. It is important to note the limited scope of publicly available specificity testing.

Protease TargetThis compound IC50Comparison CompoundComparison IC50Reference
Trypsin-induced PAR2 activation5 mMGB888 µM[1]
PAR2 (in colonocytes)5 mMGB888 µM[3]
PAR1 agonist-induced hyperemiaNo significant inhibition--[4]

Note: The IC50 value for ENMD-1068 against trypsin-induced PAR2 activation is notably high, suggesting low potency.[1][4] A more potent PAR2 antagonist, GB88, is included for comparison.[3] The lack of data against other protease families (e.g., Matrix Metalloproteinases, Caspases, Cathepsins) represents a significant gap in the publicly available characterization of this compound.

Signaling Pathways

ENMD-1068 acts by antagonizing the signaling pathways initiated by the activation of PAR2. Upon cleavage by a protease (e.g., trypsin), a tethered ligand is exposed, which activates the receptor and initiates downstream signaling cascades.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 activates Protease Protease (e.g., Trypsin) Protease->PAR2 cleavage ENMD1068 ENMD-1068 ENMD1068->PAR2 inhibits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC activates ERK ERK PKC->ERK activates NFkB NF-κB ERK->NFkB activates Inflammation Inflammation Gene Expression NFkB->Inflammation

Caption: PAR2 signaling pathway antagonism by ENMD-1068.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of specificity data. Below are protocols for key assays used in the characterization of protease inhibitors like ENMD-1068.

General Protease Activity Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the activity of a protease and the inhibitory effect of a compound.

Materials:

  • Purified protease of interest

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the wells of the 96-well plate, add assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the protease, if available).

  • Add the purified protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of ENMD-1068.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protease_Assay_Workflow A Prepare Reagents (Buffer, ENMD-1068, Protease, Substrate) B Dispense Buffer and ENMD-1068 into 96-well plate A->B C Add Protease and Incubate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Velocity E->F G Determine IC50 F->G

Caption: Experimental workflow for a general protease activity assay.

PAR2 Activation Assay (Calcium Mobilization)

This assay specifically measures the ability of a compound to inhibit PAR2 activation by monitoring downstream calcium signaling.

Materials:

  • Cells expressing PAR2 (e.g., HEK293-PAR2)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PAR2 agonist (e.g., Trypsin or a specific peptide agonist like SLIGRL-NH2)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with automated injection

Procedure:

  • Seed PAR2-expressing cells into the 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add serial dilutions of this compound to the wells and incubate for a specified time.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Using the instrument's injector, add the PAR2 agonist to the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • The peak fluorescence intensity is proportional to the level of PAR2 activation.

  • Plot the peak fluorescence response against the concentration of ENMD-1068 and determine the IC50 value.

Conclusion

References

A Comparative Guide to Antiangiogenic Agents: ENMD-1068 Hydrochloride and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapies, the inhibition of angiogenesis remains a cornerstone of targeted drug development. This guide provides a comparative analysis of ENMD-1068 hydrochloride, a novel Protease-Activated Receptor 2 (PAR2) antagonist, against established classes of antiangiogenic agents. By examining their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate, this document aims to equip researchers with the information necessary to advance the next generation of antiangiogenic therapeutics.

Introduction to Antiangiogenic Strategies

Tumor growth and metastasis are critically dependent on the formation of new blood vessels, a process known as angiogenesis. Disrupting this vascular supply chain has proven to be an effective strategy in cancer treatment. This has led to the development of a diverse array of antiangiogenic agents, each targeting distinct molecular pathways involved in neovascularization. This guide focuses on a comparative analysis of this compound with other prominent antiangiogenic agents, including Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, Fibroblast Growth Factor Receptor (FGFR) inhibitors, Aurora Kinase inhibitors, and the microtubule-stabilizing agent, paclitaxel (B517696).

Mechanism of Action and Signaling Pathways

A fundamental understanding of the molecular targets and signaling cascades affected by these agents is crucial for their effective application and for the development of novel combination therapies.

This compound: A PAR2 Antagonist

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and angiogenesis.[1][2] In the context of cancer, PAR2 activation on endothelial cells can promote angiogenesis.[3] ENMD-1068 exerts its antiangiogenic effects by blocking this signaling cascade. Studies have shown that ENMD-1068 can reduce the levels of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, in a mouse model of endometriosis.[4]

ENMD-1068_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Protease Protease (e.g., Trypsin, Mast Cell Tryptase) PAR2 PAR2 Protease->PAR2 Activation (Cleavage) G_protein Gαq/11 PAR2->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK_Pathway MAPK Pathway (ERK1/2) Ca_PKC->MAPK_Pathway Angiogenesis Angiogenesis (Proliferation, Migration) MAPK_Pathway->Angiogenesis ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits

Figure 1. this compound inhibits the PAR2 signaling pathway.

VEGFR Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central regulators of angiogenesis.[5] VEGFR inhibitors block the signaling cascade initiated by VEGF binding to its receptor, thereby inhibiting endothelial cell proliferation, migration, and survival.[5] These inhibitors can be monoclonal antibodies that bind to VEGF ligands or small molecules that inhibit the receptor's tyrosine kinase activity.

VEGFR_Inhibitor_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PLCg PLCγ Pathway VEGFR->PLCg Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration PLCg->Migration VEGFR_Inhibitor VEGFR Inhibitor (e.g., Sunitinib) VEGFR_Inhibitor->VEGFR Inhibits

Figure 2. VEGFR inhibitors block VEGF-mediated signaling.

FGFR Inhibitors

The Fibroblast Growth Factor (FGF)/FGF receptor (FGFR) signaling pathway is another critical regulator of angiogenesis. Dysregulation of this pathway is implicated in tumor development and resistance to anti-VEGF therapies. FGFR inhibitors block the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting endothelial cell proliferation and survival.

FGFR_Inhibitor_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K_AKT PI3K/Akt Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR Inhibits

Figure 3. FGFR inhibitors disrupt FGF-driven signaling pathways.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Aurora kinase A (AURKA) has also been implicated in angiogenesis.[6] Inhibition of AURKA can suppress endothelial cell proliferation and migration, potentially through the regulation of pathways involving Rac1 and MCAK, which are crucial for microtubule dynamics and cell polarization.[7]

Aurora_Kinase_Inhibitor_Signaling_Pathway cluster_intracellular Rac1 Rac1 AuroraA Aurora A Kinase Rac1->AuroraA Enhances Activity MCAK MCAK AuroraA->MCAK Regulates Microtubule_Dynamics Microtubule Dynamics MCAK->Microtubule_Dynamics Promotes Disassembly Cell_Polarization Endothelial Cell Polarization & Migration Microtubule_Dynamics->Cell_Polarization Aurora_Inhibitor Aurora Kinase Inhibitor Aurora_Inhibitor->AuroraA Inhibits

Figure 4. Aurora kinase inhibitors affect endothelial cell migration.

Paclitaxel

Paclitaxel, a well-known chemotherapeutic agent, also exhibits antiangiogenic properties at low, non-cytotoxic concentrations. Its mechanism involves the stabilization of microtubules, which are essential for endothelial cell migration and proliferation.[8] Paclitaxel can also induce apoptosis in proliferating endothelial cells.

Paclitaxel_Antiangiogenic_Pathway cluster_intracellular Microtubules Microtubules EC_Migration Endothelial Cell Migration Microtubules->EC_Migration Inhibits EC_Proliferation Endothelial Cell Proliferation Microtubules->EC_Proliferation Inhibits Angiogenesis Angiogenesis EC_Migration->Angiogenesis EC_Proliferation->Angiogenesis Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Figure 5. Paclitaxel's antiangiogenic mechanism of action.

Preclinical Data Comparison

The following tables summarize available preclinical data for this compound and other antiangiogenic agents. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary across different studies.

In Vitro Antiangiogenic Activity
Agent/ClassAssayCell LineKey FindingsIC50/Effective ConcentrationReference(s)
ENMD-1068 ProliferationHUVECInhibited proliferationNot specified[9]
VEGFR Inhibitors ProliferationHUVECInhibited VEGF-dependent proliferationSunitinib: ~0.01 µmol/L[10]
ChemotaxisHUVECInhibited VEGF-stimulated chemotaxisRanibizumab, VEGF-TrapR1R2, Flt(1-3)-IgG showed similar potency; Bevacizumab was >10-fold less potent[11]
FGFR Inhibitors Not SpecifiedNot SpecifiedInhibit endothelial cell proliferation and survivalNot specified
Aurora Kinase Inhibitors ProliferationVarious Cancer Cell LinesInhibited proliferationCYC116: 34 to 1370 nM[12]
Paclitaxel Proliferation, Tube FormationHUVECInhibited proliferation and differentiationDocetaxel (B913) IC50 was 10x lower than paclitaxel for inhibiting angiogenesis[8]
In Vivo Antiangiogenic and Antitumor Activity
Agent/ClassAnimal ModelTumor TypeKey FindingsEfficacy MetricReference(s)
ENMD-1068 MouseEndometriosisReduced lesion volume, decreased VEGF expressionDose-dependent inhibition of lesion development[4]
VEGFR Inhibitors Mouse XenograftRenal Cell CarcinomaSunitinib reduced tumor growth and microvessel density90.4% reduction in tumor volume with sunitinib[13][14]
Mouse XenograftColorectal CancerAflibercept showed greater tumor suppressor activity than bevacizumabNot specified[15]
FGFR Inhibitors Not SpecifiedNot SpecifiedInhibit tumor growth and angiogenesisNot specified
Aurora Kinase Inhibitors Rat XenograftHeLa-lucTAS-119 enhanced antitumor efficacy of paclitaxelDose-dependent induction of pHH3[16]
Paclitaxel MouseBreast CarcinomaReduced intratumoral tortuosity and microvessel densityDose-related decrease in vessel density[17]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below to facilitate the replication and comparison of experimental findings.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Tube_Formation_Assay_Workflow cluster_workflow Experimental Workflow A 1. Coat wells with basement membrane extract (e.g., Matrigel) B 2. Incubate to allow gel polymerization A->B C 3. Seed endothelial cells onto the gel B->C D 4. Add test compounds (e.g., ENMD-1068) C->D E 5. Incubate to allow tube formation D->E F 6. Image and quantify tube network formation E->F

Figure 6. Workflow for the endothelial cell tube formation assay.

Protocol:

  • Thaw basement membrane extract (e.g., Matrigel) on ice overnight.

  • Coat the wells of a 96-well plate with the basement membrane extract and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in the appropriate medium.

  • Add the endothelial cell suspension to the coated wells.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Visualize the formation of capillary-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate imaging software.

Endothelial Cell Migration Assay (Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Scratch_Assay_Workflow cluster_workflow Experimental Workflow A 1. Grow endothelial cells to a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove displaced cells B->C D 4. Add medium containing test compounds C->D E 5. Incubate and acquire images at time points D->E F 6. Measure the rate of wound closure E->F

Figure 7. Workflow for the endothelial cell migration (scratch) assay.

Protocol:

  • Seed endothelial cells in a multi-well plate and grow them to full confluency.

  • Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Gently wash the wells with media to remove detached cells.

  • Replace the media with fresh media containing the test compounds at desired concentrations.

  • Place the plate in an incubator and acquire images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Measure the width of the scratch at different points for each time point.

  • Calculate the rate of cell migration by determining the percentage of wound closure over time.

Conclusion

This compound represents a novel approach to antiangiogenic therapy by targeting the PAR2 signaling pathway. While direct comparative data with established agents like VEGFR and FGFR inhibitors is still emerging, the available preclinical evidence suggests its potential as an antiangiogenic and antitumor agent. The diverse mechanisms of action of the antiangiogenic agents discussed in this guide highlight the complexity of tumor angiogenesis and underscore the importance of a multi-faceted approach to its inhibition. Further research, including head-to-head preclinical studies and clinical trials, will be crucial in defining the therapeutic role of this compound and other novel antiangiogenic agents in the treatment of cancer.

References

A Comparative Analysis of ENMD-1068 Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ENMD-1068 hydrochloride, a selective protease-activated receptor 2 (PAR2) antagonist, with alternative therapeutic strategies for liver fibrosis and endometriosis. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.

This compound: Mechanism of Action and Therapeutic Potential

ENMD-1068 is a small molecule inhibitor of PAR2, a G-protein coupled receptor implicated in inflammatory and fibrotic diseases.[1][2] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a critical mediator of fibrosis.[3] By blocking this pathway, ENMD-1068 has been shown to reduce the activation of hepatic stellate cells, a key event in the progression of liver fibrosis, and inhibit the proliferation of endometrial cells, a hallmark of endometriosis.[1][3]

Performance Comparison: ENMD-1068 vs. Alternative Therapies

The following tables summarize the dose-response relationships and efficacy of this compound in comparison to other PAR2 antagonists and standard-of-care treatments for liver fibrosis and endometriosis.

Table 1: Comparison of PAR2 Antagonists
CompoundTargetIndication(s)Potency (IC50/Ki)In Vivo Dose/Efficacy
ENMD-1068 PAR2Liver Fibrosis, EndometriosisNot explicitly reported in reviewed literature25-50 mg/kg (i.p. in mice) showed dose-dependent reduction in liver fibrosis markers and endometriotic lesion size.[3][4]
GB88 PAR2Inflammatory conditionsIC50 ≈ 2 µM for PAR2-activated Ca2+ release.[5]10 mg/kg (p.o. in rats) inhibited PAR2-mediated paw edema.[5]
AZ8838 PAR2Inflammatory conditionspIC50 = 5.7 for Ca2+ assay; pKi = 6.4 for hPAR2.[6]10 mg/kg (p.o. in rats) resulted in a 60% reduction in paw swelling.[6]
K-14585 PAR2Inflammatory conditionsKi = 0.627 µM for human PAR2.[7]Not explicitly reported in reviewed literature
C781 PAR2 (β-arrestin biased)Pain, AsthmaED50 = 6.3 mg/kg (i.p. in mice) for inhibition of PAR2 agonist-evoked nociception.[8]Effectively prevented and reversed mechanical and spontaneous nociceptive behaviors in mice.[8]
Table 2: Comparison with Standard of Care for Liver Fibrosis
TreatmentMechanism of ActionTypical DosageEfficacy
ENMD-1068 PAR2 Antagonist, inhibits TGF-β1/Smad signaling25-50 mg/kg (preclinical)Dose-dependently reduced collagen deposition and markers of fibrosis in a mouse model.[3]
Current Standard of Care Addresses underlying cause (e.g., antiviral therapy for hepatitis, lifestyle changes for NAFLD)Varies with underlying conditionCan halt the progression and in some cases reverse early-stage fibrosis. No direct anti-fibrotic drug is currently FDA-approved.[4]
TGF-β Inhibitors (e.g., Galunisertib) TGF-β Receptor I Kinase InhibitorVaries (preclinical and clinical studies ongoing)Preclinical models show attenuation of fibrosis.[9]
Table 3: Comparison with Standard of Care for Endometriosis
TreatmentMechanism of ActionTypical DosageEfficacy
ENMD-1068 PAR2 Antagonist25-50 mg/kg (preclinical)Dose-dependently inhibited the development of endometriotic lesions and reduced inflammatory markers in a mouse model.[1][4]
NSAIDs (e.g., Naproxen) Inhibition of prostaglandin (B15479496) synthesis250-500 mg, twice dailyProvides pain relief but does not affect the underlying disease progression.
Combined Oral Contraceptives Ovulation suppressionVariesEffective in reducing dysmenorrhea associated with endometriosis.
GnRH Agonists (e.g., Leuprolide Acetate) Downregulation of the pituitary-ovarian axis3.75 mg monthly or 11.25 mg every 3 months (depot injection)Highly effective in reducing pain and lesion size, but associated with significant side effects due to hypoestrogenism.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate the key signaling pathway and a general workflow for evaluating anti-fibrotic and anti-endometriotic compounds.

cluster_0 PAR2 Activation and TGF-β1/Smad Signaling Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Activation G_protein G-protein Coupling PAR2->G_protein TGF_beta_R TGF-β Receptor G_protein->TGF_beta_R Activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates TGF_beta TGF-β1 TGF_beta->TGF_beta_R Binds pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression Regulates ENMD_1068 ENMD-1068 ENMD_1068->PAR2 Inhibits

Caption: ENMD-1068 inhibits PAR2, blocking downstream TGF-β1/Smad signaling.

cluster_1 In Vitro & In Vivo Efficacy Evaluation Workflow start Compound Screening in_vitro In Vitro Assays (Cell Lines/Primary Cells) start->in_vitro cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability apoptosis Apoptosis (TUNEL Assay) in_vitro->apoptosis cytokine Cytokine Quantification (ELISA) in_vitro->cytokine in_vivo In Vivo Models (e.g., Mouse Models of Liver Fibrosis/Endometriosis) in_vitro->in_vivo data_analysis Data Analysis & Dose-Response Validation cell_viability->data_analysis apoptosis->data_analysis cytokine->data_analysis histology Histological Analysis (Sirius Red Staining) in_vivo->histology biomarkers Biomarker Analysis (e.g., α-SMA, Collagen) in_vivo->biomarkers histology->data_analysis biomarkers->data_analysis

Caption: A general workflow for evaluating the efficacy of therapeutic compounds.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Viability (MTT Assay)

Objective: To determine the effect of ENMD-1068 on the viability of endometrial or hepatic stellate cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of ENMD-1068 or vehicle control for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.[11][12]

Apoptosis Detection (TUNEL Assay)

Objective: To quantify apoptosis (programmed cell death) induced by ENMD-1068 in endometrial or hepatic stellate cells.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Procedure:

  • Culture and treat cells with ENMD-1068 as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

  • The apoptotic index is calculated as the percentage of TUNEL-positive cells.[13][14][15]

Cytokine Quantification (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in cell culture supernatants or tissue homogenates following treatment with ENMD-1068.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Procedure:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (cell culture supernatants or tissue homogenates) to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate and add the enzyme substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration in the samples based on the standard curve.[1]

Collagen Quantification (Sirius Red Staining)

Objective: To visualize and quantify collagen deposition in liver tissue sections from animal models of fibrosis treated with ENMD-1068.

Principle: Picrosirius red is a strong, elongated anionic dye that binds to the basic amino acid residues of collagen. When viewed under polarized light, collagen fibers appear birefringent, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green.

Procedure:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver tissue sections.

  • Stain the sections with Picro-Sirius Red solution for 1 hour.

  • Wash the sections with acidified water.

  • Dehydrate the sections through a graded series of ethanol (B145695) and clear with xylene.

  • Mount the sections with a resinous mounting medium.

  • Visualize the sections under a light microscope for overall collagen deposition (red staining) and under a polarized light microscope to differentiate collagen types.

  • Quantify the stained area using image analysis software.[16][17]

References

Independent Verification of ENMD-1068 Hydrochloride's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ENMD-1068 hydrochloride, a selective protease-activated receptor 2 (PAR2) antagonist, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Executive Summary

This compound is a small molecule antagonist of PAR2, a G-protein coupled receptor implicated in various inflammatory and fibrotic diseases. Its primary mechanism of action involves the inhibition of PAR2 signaling, which in turn attenuates downstream pathways such as the TGF-β1/Smad signaling cascade. This has shown potential therapeutic effects in preclinical models of liver fibrosis and endometriosis.[1][2] This guide compares ENMD-1068 with other PAR2 antagonists and outlines the standard of care and emerging therapies for its primary target indications.

Comparison of PAR2 Antagonists

The following table summarizes the available quantitative data for ENMD-1068 and other notable PAR2 antagonists. It is important to note that a direct head-to-head comparison in the same experimental setup is often unavailable in the public domain, and potency values can vary depending on the assay conditions.

CompoundTypePotency (IC50/pKi)Therapeutic Area(s) Investigated
This compound Small MoleculeIC50: ~5 mM (in some assays)Liver Fibrosis, Endometriosis, Arthritis[3][4]
GB-88 Small MoleculeIC50: ~2-8 µM (Ca2+ release)Colitis, Inflammation[1][4][5]
AZ8838 Small MoleculepKi: 6.4 (human PAR2)Inflammation[6][7]
K-14585 Peptide-mimeticIC50: ~1.1-2.87 µM (Ca2+ mobilization)Inflammation[3]
MEDI0618 Monoclonal AntibodyHigh Affinity (Specific values not publicly available)Migraine, Chronic Pain[8][9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to the mechanism of action of ENMD-1068.

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active Gq Gαq PAR2_active->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_release->Downstream PKC->Downstream ENMD1068 ENMD-1068 ENMD1068->PAR2_active Antagonism

Caption: Protease-Activated Receptor 2 (PAR2) Signaling Pathway.

TGF_beta_Smad_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I TBRII->TBRI Recruitment & Phosphorylation Smad23_inactive Smad2/3 (Inactive) TBRI->Smad23_inactive Phosphorylation Smad23_active p-Smad2/3 (Active) Smad23_inactive->Smad23_active Smad_complex Smad2/3/4 Complex Smad23_active->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Transcription Nuclear Translocation PAR2_signaling PAR2 Signaling PAR2_signaling->Smad23_inactive Potentiation ENMD1068 ENMD-1068 ENMD1068->PAR2_signaling Inhibition

Caption: TGF-β/Smad Signaling Pathway and its modulation by PAR2.

Experimental Protocols

In Vitro PAR2 Functional Assay: Calcium Flux

This protocol is a generalized procedure for assessing PAR2 antagonism by measuring changes in intracellular calcium concentration.

Objective: To determine the inhibitory effect of a test compound (e.g., ENMD-1068) on PAR2 agonist-induced intracellular calcium mobilization.

Materials:

  • Human cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, HT-29).

  • Cell culture medium and supplements.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • PAR2 agonist (e.g., Trypsin, SLIGKV-NH2).

  • Test compound (ENMD-1068) and other antagonists.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells into the microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Incubation: Wash the cells with assay buffer. Add the test compound at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition and Reading: Inject the PAR2 agonist into the wells and immediately begin kinetic fluorescence measurements for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the dose-response curve for the antagonist to determine its IC50 value.

Calcium_Flux_Workflow Start Start Cell_Plating 1. Seed PAR2-expressing cells in microplate Start->Cell_Plating Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation 3. Incubate with ENMD-1068/Antagonist Dye_Loading->Compound_Incubation Baseline_Reading 4. Measure baseline fluorescence Compound_Incubation->Baseline_Reading Agonist_Addition 5. Add PAR2 agonist Baseline_Reading->Agonist_Addition Kinetic_Reading 6. Measure kinetic fluorescence change Agonist_Addition->Kinetic_Reading Data_Analysis 7. Analyze data and determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Calcium Flux Assay.

In Vivo Model of Liver Fibrosis: Carbon Tetrachloride (CCl4) Induction in Mice

This is a widely used model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic compounds.

Objective: To assess the ability of ENMD-1068 to prevent or reverse CCl4-induced liver fibrosis in mice.

Materials:

  • Male C57BL/6 mice (or other suitable strain).

  • Carbon tetrachloride (CCl4).

  • Vehicle (e.g., corn oil, olive oil).

  • Test compound (ENMD-1068) and vehicle for administration.

  • Equipment for intraperitoneal or oral administration.

  • Histology equipment and reagents (e.g., Sirius Red, Masson's trichrome).

  • Equipment for biochemical analysis (e.g., ALT, AST levels).

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Induction of Fibrosis: Administer CCl4 (e.g., 0.5-1.0 mL/kg body weight, diluted in vehicle) via intraperitoneal injection or oral gavage, typically twice a week for 4-8 weeks.[10]

  • Treatment: Administer ENMD-1068 or vehicle to the treatment groups according to the desired dosing regimen (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral). Treatment can be prophylactic (starting before or at the same time as CCl4) or therapeutic (starting after fibrosis is established).

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue.

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

    • Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and section. Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

    • Gene Expression Analysis: Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) in liver tissue using qPCR or Western blotting.

In Vivo Model of Endometriosis: Surgical Induction in Mice

This model mimics the establishment of endometriotic lesions and is used to test the efficacy of potential treatments.[11]

Objective: To evaluate the effect of ENMD-1068 on the growth and development of endometriotic lesions in a mouse model.

Materials:

  • Female mice (donor and recipient).

  • Surgical instruments.

  • Suture materials.

  • Anesthetics.

  • Test compound (ENMD-1068) and vehicle.

Procedure:

  • Donor Preparation: Euthanize a donor mouse and aseptically remove the uterus.

  • Tissue Preparation: Place the uterus in sterile saline. Open the uterine horns longitudinally and cut into small fragments (e.g., 2x2 mm).[11]

  • Recipient Surgery: Anesthetize the recipient mouse. Make a small abdominal incision to expose the peritoneal cavity.

  • Implantation: Suture the uterine fragments to the peritoneal wall or other desired locations.

  • Closure: Close the abdominal incision with sutures.

  • Treatment: Administer ENMD-1068 or vehicle to the recipient mice for a specified period (e.g., daily for 2-4 weeks).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and surgically expose the abdominal cavity.

    • Lesion Measurement: Identify, count, and measure the volume or weight of the endometriotic lesions.

    • Histological Analysis: Excise the lesions for histological confirmation of endometrial glands and stroma.

    • Immunohistochemistry: Analyze cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) within the lesions.[12]

Comparison with Standard of Care and Emerging Therapies

Liver Fibrosis

Currently, there are no FDA-approved drugs that directly target and reverse liver fibrosis.[4] Treatment focuses on managing the underlying cause.

  • Standard of Care:

    • Antiviral therapy: For hepatitis B and C.

    • Lifestyle modifications: For non-alcoholic fatty liver disease (NAFLD), including weight loss, diet, and exercise.

    • Abstinence from alcohol: For alcoholic liver disease.

  • Emerging Therapies:

    • Cenicriviroc: A CCR2/CCR5 antagonist that has shown some efficacy in reducing fibrosis in NASH.[4]

    • Obeticholic acid: A farnesoid X receptor (FXR) agonist being investigated for NASH.

    • Simtuzumab: A monoclonal antibody against LOXL2, which did not show significant efficacy in clinical trials.[4]

Endometriosis

Treatment for endometriosis aims to manage pain and infertility.

  • Standard of Care:

    • Hormonal therapies: Combined oral contraceptives, progestins, GnRH agonists and antagonists, and aromatase inhibitors are used to suppress the growth of endometrial tissue.[13]

    • Pain management: Nonsteroidal anti-inflammatory drugs (NSAIDs).

    • Surgery: Laparoscopic excision or ablation of endometriotic lesions.

  • Emerging Therapies:

    • Immunotherapies: Targeting the inflammatory and immune dysregulation associated with endometriosis.[13]

    • Dichloroacetate (DCA): A metabolic modulator that has shown promise in preclinical and early clinical studies.[14]

    • Prostaglandin E2 (PGE2) receptor antagonists: EP2 and EP4 receptor antagonists have shown efficacy in preclinical models.[15][16][17][18]

Conclusion

This compound demonstrates a clear mechanism of action as a PAR2 antagonist with potential therapeutic applications in liver fibrosis and endometriosis, supported by preclinical data. While it represents a novel therapeutic approach, its potency appears to be lower than some other PAR2 antagonists in development, such as GB-88 and AZ8838, based on the limited publicly available data. Further head-to-head comparative studies and clinical trial data are necessary for a definitive assessment of its therapeutic potential relative to other PAR2 modulators and emerging therapies for its target indications. The detailed experimental protocols provided in this guide offer a framework for the independent verification and further investigation of ENMD-1068 and related compounds.

References

ENMD-1068 Hydrochloride Demonstrates Efficacy in Attenuating Murine Arthritis in Placebo-Controlled Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In preclinical murine models of rheumatoid arthritis, the small molecule PAR2 antagonist ENMD-1068 hydrochloride has shown significant efficacy in reducing disease severity compared to placebo. Studies utilizing the collagen-induced arthritis (CIA) model in DBA1 mice have demonstrated a dose-dependent reduction in the arthritic index and associated histological markers of inflammation and cartilage damage.

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in the inflammatory cascade of arthritic disease.[1] Activation of PAR2 is known to trigger downstream signaling pathways, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines and matrix metalloproteinases that contribute to joint destruction in rheumatoid arthritis. By blocking this receptor, this compound effectively mitigates these downstream effects.

Efficacy in Collagen-Induced Arthritis

In a key study, daily subcutaneous administration of this compound at doses of 4 mg and 16 mg for 7 days, initiated from the first day of arthritic response, resulted in a significant and dose-dependent reduction in the arthritic index compared to a vehicle-treated control group.[1] By day 7 post-treatment initiation, the mean arthritic index in the vehicle group was 7.1, while the 4 mg and 16 mg this compound groups showed mean indices of 4.2 and 2.8, respectively.[1]

A separate study provided a time-course of the articular index, showing a reduction in arthritis score starting from day 4 after the onset of the disease with daily subcutaneous injections of both 4 mg and 16 mg of ENMD-1068. Furthermore, this study demonstrated that at a dose of 16 mg, this compound significantly reduced inflammatory cell infiltration and cartilage damage in the joints.

Table 1: Arthritic Index in this compound vs. Placebo Treated Mice
Treatment GroupDoseMean Arthritic Index (Day 7 Post-Response)
Placebo (Vehicle)N/A7.1 ± 0.9
ENMD-1068 HCl4 mg4.2 ± 1.0
ENMD-1068 HCl16 mg2.8 ± 0.5

Data presented as mean ± standard error. The arthritic index was significantly reduced in both this compound treatment groups compared to the vehicle (P<0.0001).[1]

Table 2: Histopathological Scores in this compound vs. Placebo Treated Mice
Treatment GroupDoseInflammatory Cell Infiltrate ScoreCartilage Damage Score
Placebo (Saline Vehicle)N/A~2.5 (arbitrary units)~2.0 (arbitrary units)
ENMD-1068 HCl16 mg~1.0 (arbitrary units)~0.5 (arbitrary units)

Histopathological scores were significantly lower for both inflammatory cell infiltrate (P<0.0001) and cartilage damage (P<0.01) in the 16 mg this compound group compared to the vehicle-treated group.

Mechanism of Action: PAR2 Antagonism

This compound exerts its anti-arthritic effects by antagonizing the PAR2 receptor. In the context of arthritis, inflammatory proteases activate PAR2 on various cell types within the joint, including synoviocytes and immune cells. This activation triggers intracellular signaling cascades, prominently involving the activation of MAP kinases and the NF-κB pathway. This leads to the transcription and release of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as matrix metalloproteinases (MMPs) that degrade cartilage. This compound, by blocking the initial activation of PAR2, inhibits these downstream events, thereby reducing inflammation and joint damage.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Therapeutic Intervention Proteases Proteases PAR2 PAR2 Proteases->PAR2 Activation G_Protein G Protein PAR2->G_Protein Signal Transduction MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway NF_kB_Activation NF-κB Activation G_Protein->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK_Pathway->Pro_inflammatory_Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines MMPs MMPs NF_kB_Activation->MMPs ENMD_1068 ENMD-1068 HCl ENMD_1068->PAR2 Antagonism

Caption: PAR2 Signaling Pathway in Arthritis and the inhibitory action of ENMD-1068 HCl.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model:

Male DBA1 mice were used in these studies. Arthritis was induced by an initial intradermal immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster injection of collagen in PBS was administered 21 days after the primary immunization.[1]

Treatment Administration:

From the first day of a visible response of arthritis, mice were treated once daily for 7 days with either the vehicle (placebo) or this compound at doses of 4 mg or 16 mg.[1] The administration was performed via subcutaneous injection. The specific composition of the vehicle was saline.

Arthritis Assessment:

The severity of arthritis was evaluated daily using a macroscopic scoring system. Each paw was graded on a scale, and the total score per mouse constituted the arthritic index. The scoring was performed by blinded observers.

Histological Analysis:

At the end of the treatment period, joints were collected, fixed, and processed for histological examination. Sections were stained and scored for the degree of inflammatory cell infiltration and cartilage damage.

Experimental_Workflow Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen in PBS) Day_0->Day_21 Arthritis_Onset Arthritis Onset Day_21->Arthritis_Onset Treatment_Start Treatment Initiation (Day of Onset) Arthritis_Onset->Treatment_Start Daily_Treatment Daily Subcutaneous Injection (7 days) - Placebo (Vehicle) - ENMD-1068 (4 mg) - ENMD-1068 (16 mg) Treatment_Start->Daily_Treatment Daily_Scoring Daily Arthritis Scoring Daily_Treatment->Daily_Scoring Endpoint Endpoint (Day 7 Post-Onset): - Final Arthritis Score - Histological Analysis Daily_Treatment->Endpoint

Caption: Experimental workflow for the murine collagen-induced arthritis studies.

These findings underscore the potential of PAR2 antagonism as a therapeutic strategy for rheumatoid arthritis, with this compound demonstrating a clear, dose-dependent anti-arthritic effect in preclinical models. Further investigation into the clinical utility of this compound is warranted.

References

Assessing the Reproducibility of ENMD-1068 Hydrochloride Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of ENMD-1068 hydrochloride with alternative therapeutic strategies for endometriosis and liver fibrosis. The information is compiled from publicly available experimental data to assist researchers in assessing the reproducibility and potential of this compound.

Executive Summary

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2) that has demonstrated therapeutic potential in preclinical models of endometriosis and liver fibrosis. In endometriosis, it has been shown to reduce lesion size, inhibit cell proliferation, and promote apoptosis. In liver fibrosis models, ENMD-1068 attenuates collagen deposition and reduces markers of liver damage. This guide presents the available quantitative data for ENMD-1068 alongside data for standard-of-care treatments for these conditions, where available in similar preclinical settings. Detailed experimental protocols for key assays are provided to aid in the replication of these findings.

Comparison of this compound and Alternatives in Endometriosis

Current standard-of-care for endometriosis primarily involves hormonal therapies such as Gonadotropin-releasing hormone (GnRH) agonists and progestins, which aim to suppress the menstrual cycle and reduce the growth of endometriotic tissue. The following tables compare the reported effects of ENMD-1068 with these alternatives in preclinical mouse models.

Table 1: Effect on Endometriotic Lesion Volume in Mouse Models

TreatmentDosageAnimal ModelLesion Volume Reduction vs. ControlCitation
ENMD-1068 25 mg/kg/dayNude mice with induced endometriosisSignificant reduction[1]
ENMD-1068 50 mg/kg/dayNude mice with induced endometriosisDose-dependent, more significant reduction[1]
GnRH Agonist (Leuprolide) Not specifiedRat model of endometriosisSignificant atrophy and regression[2]
Progestin (Dienogest) Not specifiedMouse model of endometriosisClear decrease in inflammatory lesions[1]

Table 2: Effect on Cellular Proliferation and Apoptosis in Endometriotic Lesions (Mouse Model)

TreatmentMarkerEffectCitation
ENMD-1068 (25 & 50 mg/kg) Ki-67 (Proliferation)Dose-dependent decrease in epithelial cell proliferation[1]
ENMD-1068 (25 & 50 mg/kg) TUNEL (Apoptosis)Dose-dependent increase in the apoptotic index[1]
Progestins Ki-67 (Proliferation)Attenuation of Ki-67 expression[3]

Table 3: Effect on Inflammatory Markers in Endometriotic Lesions (Mouse Model)

TreatmentMarkerEffectCitation
ENMD-1068 (25 & 50 mg/kg) IL-6Dose-dependent inhibition of expression[1]
ENMD-1068 (25 & 50 mg/kg) MCP-1Reduction in levels[1]

Comparison of this compound and Alternatives in Liver Fibrosis

There are currently no FDA-approved drugs that directly target and reverse liver fibrosis. Treatment focuses on managing the underlying cause. Preclinical studies have explored various agents, including Angiotensin-Converting Enzyme (ACE) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Table 4: Effect on Liver Fibrosis in Animal Models

TreatmentDosageAnimal ModelEffect on Collagen Deposition/FibrosisCitation
ENMD-1068 25 mg/kgCCl4-induced liver fibrosis in miceMarkedly attenuated collagen deposition[4]
ENMD-1068 50 mg/kgCCl4-induced liver fibrosis in miceMarkedly attenuated collagen deposition[4]
ACE Inhibitor (Lisinopril) Not specifiedCCl4-induced fibrotic rat modelInhibition of fibrosis progression[5]
PPAR-alpha Agonist Not specifiedMouse models of liver fibrosisAmelioration of liver fibrosis[6]

Table 5: Effect on Markers of Liver Damage and Stellate Cell Activation (Animal Models)

TreatmentMarkerAnimal ModelEffectCitation
ENMD-1068 (25 & 50 mg/kg) α-SMA (Stellate cell activation)CCl4-induced liver fibrosis in miceSignificantly reduced expression[4]
ACE Inhibitors α-SMA (Stellate cell activation)Mouse models of liver fibrosisAttenuated expression[7]
PPAR Agonists Hepatic Stellate Cell ActivationMouse models of liver fibrosisModulation of activation[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis of these findings, the following diagrams illustrate the key signaling pathway targeted by ENMD-1068 and the general workflows of the cited experiments.

ENMD1068_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 TGFb1 TGF-β1 PAR2->TGFb1 Upregulates Protease Protease Protease->PAR2 Activates ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits Smad23 Smad2/3 TGFb1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Gene_Expression Gene Expression (e.g., α-SMA, Collagen) pSmad23->Gene_Expression Promotes Transcription

ENMD-1068 signaling pathway in liver fibrosis.

Experimental_Workflow cluster_endometriosis Endometriosis Model cluster_fibrosis Liver Fibrosis Model Induction Induce Endometriosis in Mice Treatment_E Treat with ENMD-1068 or Alternative Induction->Treatment_E Analysis_E Analyze Lesions: - Volume - Proliferation (Ki-67) - Apoptosis (TUNEL) - Inflammation (ELISA) Treatment_E->Analysis_E Induction_F Induce Liver Fibrosis (e.g., CCl4) Treatment_F Treat with ENMD-1068 or Alternative Induction_F->Treatment_F Analysis_F Analyze Liver Tissue: - Collagen (Sirius Red) - Stellate Cell Activation (α-SMA IHC) Treatment_F->Analysis_F

General experimental workflow for preclinical studies.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard laboratory practices and information from the referenced studies.

Immunohistochemistry (IHC) for α-SMA and Ki-67
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-α-SMA or anti-Ki-67) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, cleared, and mounted with a permanent mounting medium.

  • Analysis: The percentage of positively stained cells or the stained area is quantified using image analysis software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
  • Tissue Preparation: Similar to IHC, deparaffinize and rehydrate paraffin-embedded tissue sections.

  • Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.

  • Labeling: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP in a humidified chamber at 37°C. This allows TdT to label the 3'-OH ends of fragmented DNA.

  • Detection: The biotinylated nucleotides are detected using a streptavidin-HRP conjugate and visualized with DAB.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., methyl green), dehydrate, and mount.

  • Analysis: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and MCP-1
  • Sample Preparation: Peritoneal fluid or tissue homogenates are collected and centrifuged to remove cellular debris.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (IL-6 or MCP-1) and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Standards of known cytokine concentrations and the prepared samples are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.

  • Enzyme Conjugate and Substrate: A streptavidin-HRP conjugate is added, followed by a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Sirius Red Staining for Collagen in Liver Tissue
  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded liver sections.

  • Staining: Immerse slides in Picro-Sirius Red solution for 1 hour. This solution contains Sirius Red F3B in a saturated picric acid solution.

  • Washing: Differentiate and wash the sections in acidified water.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount.

  • Analysis: Collagen fibers appear red under bright-field microscopy. For quantitative analysis, the slides are viewed under polarized light, where collagen fibers exhibit birefringence (appearing bright against a dark background). The percentage of the tissue area occupied by collagen is quantified using image analysis software.

Conclusion

The available preclinical data suggests that this compound holds promise as a therapeutic agent for both endometriosis and liver fibrosis by targeting the PAR2 pathway. The provided quantitative data and detailed experimental protocols are intended to facilitate the independent verification and further exploration of these findings. However, it is crucial to note that the comparative data presented is compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions. Further research, including well-controlled comparative studies and eventually clinical trials, is necessary to fully establish the therapeutic potential and reproducibility of ENMD-1068 in these indications.

References

Navigating PAR2 Antagonism: A Comparative Guide to ENMD-1068 Hydrochloride and its Effects on Non-Target Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ENMD-1068 hydrochloride, a selective Protease-Activated Receptor 2 (PAR2) antagonist, with a focus on its known mechanism and the critical aspect of off-target receptor interactions. In the landscape of drug discovery, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential adverse effects. This document delves into the available data for ENMD-1068, offers a comparison with an alternative PAR2 modulator, details relevant experimental protocols, and visualizes key signaling pathways.

Understanding this compound: A Selective PAR2 Antagonist

ENMD-1068 is recognized as a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] Its primary mechanism of action involves the inhibition of PAR2, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and fibrotic diseases. By blocking PAR2 activation, ENMD-1068 has been shown to exert anti-inflammatory, anti-angiogenic, and anti-fibrotic effects.[4] Notably, its therapeutic potential has been investigated in conditions such as endometriosis and liver fibrosis.[1][2][4] The downstream effects of ENMD-1068's PAR2 antagonism include the attenuation of key signaling pathways such as the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]

While ENMD-1068 is described as a "selective" PAR2 antagonist, publicly available, comprehensive screening data against a broad panel of off-target receptors is limited. Such selectivity profiling is crucial for a thorough risk-benefit assessment of any therapeutic candidate.

Comparison with an Alternative PAR2 Modulator: GB88

To contextualize the properties of ENMD-1068, we compare it with GB88, another well-characterized PAR2 modulator. A key distinction between the two is their mode of antagonism. While ENMD-1068 is presented as a conventional selective antagonist, GB88 is described as a "biased antagonist".[5][6] A biased antagonist selectively inhibits certain signaling pathways downstream of a receptor while having no effect or even agonistic effects on other pathways coupled to the same receptor. This property can be advantageous in selectively blocking pathogenic signaling while preserving potentially beneficial physiological signaling.

FeatureThis compoundGB88
Primary Target Protease-Activated Receptor 2 (PAR2)Protease-Activated Receptor 2 (PAR2)
Mode of Action Selective AntagonistBiased Antagonist[5][6]
Reported IC50 for PAR2 ~1.2-5 mM (in different assay systems)[3]~8 µM (for PAR2 activation in colonocytes)
Downstream Pathways Inhibited TGF-β1/Smad2/3, NF-κB[1][2]Selectively inhibits PAR2/Gq/11/Ca2+/PKC signaling[5][6]
Other Reported Effects Anti-inflammatory, anti-angiogenic, anti-fibrotic[4]Orally bioavailable, anti-inflammatory in vivo[7]
Off-Target Profile Described as "selective," but comprehensive public data is not available.Described as "selective for PAR2," but also exhibits pathway-selective agonism.[8] Comprehensive public off-target screening data is limited.

Note: The IC50 values are highly dependent on the specific assay conditions and cell types used and should be interpreted with this context in mind.

The Importance of Off-Target Profiling

The assessment of a drug candidate's interaction with unintended biological targets is a critical step in preclinical safety evaluation. Off-target effects can lead to unforeseen adverse drug reactions. Comprehensive off-target profiling is typically conducted using large panels of receptors, kinases, ion channels, and enzymes.

Several commercial services are the industry standard for this type of analysis:

  • Eurofins Discovery SafetyScreen™ Panels: These panels offer a tiered approach to in vitro safety pharmacology, screening compounds against a broad range of targets to identify potential off-target liabilities.[9][10][11] The panels include the SafetyScreen44 and SafetyScreen87, which cover key molecular targets related to adverse effects.[12]

  • DiscoverX KINOMEscan®: This platform provides comprehensive kinase inhibitor screening and profiling services, assessing the interaction of compounds with a large panel of kinases.[13][14][15][16]

While specific screening results for this compound from such panels are not publicly available, these services represent the methodologies that would be employed to generate a complete off-target profile.

Experimental Protocols

A fundamental technique for characterizing the binding of a compound to its target receptor is the radioligand binding assay. Below is a detailed protocol for a competitive radioligand binding assay, which can be adapted to assess the affinity of compounds like ENMD-1068 for PAR2 or other GPCRs.

Competitive Radioligand Binding Assay for a GPCR Target (e.g., PAR2)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., ENMD-1068) for a specific GPCR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the target GPCR (e.g., PAR2).

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-labeled PAR2 agonist).

  • Test Compound: this compound or other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Plates: For performing the assay.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

  • Scintillation Fluid.

Procedure:

  • Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the test compound at various concentrations (typically a serial dilution) to the appropriate wells.

    • For total binding wells, add vehicle (solvent) instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the unlabeled ligand.

  • Addition of Radioligand:

    • Add the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.

  • Initiation of Binding Reaction:

    • Add the cell membrane preparation to all wells to start the binding reaction. The final volume in each well should be consistent (e.g., 250 µL).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). Incubation is typically performed with gentle agitation.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Measurement of Radioactivity:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials or a sealed bag with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the biological context of ENMD-1068's action and the experimental procedures used to characterize it, the following diagrams are provided.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Collagen) Smad_complex->Gene_transcription Nuclear Translocation ENMD1068 ENMD-1068 PAR2 PAR2 ENMD1068->PAR2 Inhibits PAR2->TBRI Cross-talk leading to activation

Caption: TGF-β signaling pathway and the inhibitory role of ENMD-1068 on PAR2-mediated cross-talk.

NF_kB_signaling_pathway cluster_extracellular Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus Proteases (e.g., Trypsin) PAR2 PAR2 Stimulus->PAR2 IKK IKK Complex PAR2->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Nuclear Translocation IkB_NFkB->NFkB IκB Degradation pIkB p-IκB Proteasome Proteasome IkB_NFkB->Proteasome ENMD1068 ENMD-1068 ENMD1068->PAR2 Inhibits

Caption: NF-κB signaling pathway activation via PAR2 and its inhibition by ENMD-1068.

experimental_workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare GPCR-expressing cell membranes plate_setup Set up 96-well plate: - Membranes - Radioligand - Test compounds prep_membranes->plate_setup prep_radioligand Prepare radioligand solution prep_radioligand->plate_setup prep_compounds Prepare serial dilutions of test compounds prep_compounds->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation filtration Filter and wash to separate bound and free ligand incubation->filtration counting Measure radioactivity (Scintillation counting) filtration->counting calculation Calculate IC50 and Ki values counting->calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of ENMD-1068 (ONC201) and Other Small Molecule Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of ENMD-1068 hydrochloride, also known as ONC201 (dordaviprone), against other small molecule inhibitors relevant to cancer therapy, with a particular focus on glioblastoma. We present a comprehensive overview of its mechanism of action, comparative efficacy data, and detailed experimental protocols to support further research and development.

Introduction to ENMD-1068 (ONC201)

ENMD-1068 (ONC201) is a first-in-class, orally active small molecule of the imipridone class that has shown significant promise in preclinical and clinical studies, particularly for H3 K27M-mutant diffuse midline gliomas. Initially identified as a p53-independent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) gene, its mechanism of action is now understood to be multi-faceted. ONC201 can cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.

Mechanism of Action of ENMD-1068 (ONC201)

ONC201 has a unique dual mechanism of action. It acts as a bitopic antagonist of the dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).

The engagement of these targets leads to a cascade of downstream effects:

  • Inactivation of Akt/ERK Signaling: Antagonism of DRD2 leads to the dual inactivation of the pro-survival signaling pathways Akt and ERK. This results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which upregulates the expression of the pro-apoptotic ligand TRAIL.

  • Integrated Stress Response (ISR): ONC201 also activates the ISR, which can further contribute to its anti-cancer effects.

  • Mitochondrial Dysfunction: As an agonist of ClpP, ONC201 induces mitochondrial dysfunction in cancer cells, contributing to apoptosis.

This multi-pronged attack on cancer cells, independent of p53 status, makes ONC201 a compelling candidate for tumors resistant to conventional therapies.

ONC201_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DRD2 DRD2/3 Akt Akt DRD2->Akt Inhibits ERK ERK DRD2->ERK Inhibits FOXO3a FOXO3a Akt->FOXO3a Inhibits ERK->FOXO3a Inhibits TRAIL_Gene TRAIL Gene Transcription FOXO3a->TRAIL_Gene Activates Apoptosis Apoptosis TRAIL_Gene->Apoptosis Induces ClpP ClpP Mito_Dys Mitochondrial Dysfunction ClpP->Mito_Dys Leads to Mito_Dys->Apoptosis Induces ONC201_DRD2 ONC201 ONC201_DRD2->DRD2 Antagonizes ONC201_ClpP ONC201 ONC201_ClpP->ClpP Agonizes

Caption: Mechanism of action of ENMD-1068 (ONC201).

Comparative Data on In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of ONC201 and other selected small molecule inhibitors in various cancer cell lines. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: IC50 Values of ENMD-1068 (ONC201) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer~1.0-2.5
PANC-1Pancreatic Cancer~2.5-5.0
MIA PaCa-2Pancreatic Cancer~2.5-5.0
A2058Melanoma~1.0-2.5
H1417Small Cell Lung CarcinomaPotent
H3 K27M-mutant gliomaGlioma~0.6
H3 wildtype gliomaGlioma~1.5

Table 2: IC50 Values of Comparator Small Molecule Inhibitors

InhibitorTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Perifosine (B1684339) Akt inhibitorMM.1SMultiple Myeloma4.7
VariousHead and Neck Squamous Carcinoma0.6-8.9
MK-2206 Allosteric Akt inhibitorCNE-2Nasopharyngeal Carcinoma3-5
SUNE-1Nasopharyngeal Carcinoma<1
VariousNasopharyngeal CarcinomaLow µM range
Temozolomide DNA alkylating agentVariousGlioblastomaVaries widely based on MGMT status
Bevacizumab VEGF-A--Not applicable (antibody)

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental results. Below are methodologies for key assays used in the evaluation of small molecule inhibitors.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with small molecule inhibitors seed_cells->treat_cells incubate_plate Incubate for 24-72 hours treat_cells->incubate_plate add_mtt Add MTT solution incubate_plate->add_mtt incubate_formazan Incubate for 4 hours add_mtt->incubate_formazan add_solvent Add solubilization solution incubate_formazan->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Workflow for a typical MTT cell viability assay.

This technique is used to detect the phosphorylation status of Akt, a key downstream target of ONC201.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

This assay quantifies the amount of TRAIL protein produced by cells after treatment.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use a commercially available Human TRAIL ELISA kit.

  • Procedure: Follow the manufacturer's instructions, which typically involve adding the supernatant to wells coated with a TRAIL capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Quantification: Measure the absorbance and determine the concentration of TRAIL based on a standard curve.

Comparative Discussion

  • ENMD-1068 (ONC201) vs. Other Akt/mTOR Inhibitors (Perifosine, MK-2206): While all three compounds inhibit the Akt pathway, ONC201 has a distinct upstream mechanism of action through DRD2 antagonism. This may offer advantages in overcoming resistance mechanisms that affect direct Akt inhibitors. Perifosine and MK-2206 are direct inhibitors of Akt, with perifosine targeting the pleckstrin homology domain and MK-2206 being an allosteric inhibitor. The multi-targeted nature of ONC201, also engaging ClpP and the ISR, suggests a broader and potentially more robust anti-cancer activity.

  • ENMD-1068 (ONC201) vs. Standard Glioblastoma Therapies (Temozolomide, Bevacizumab):

    • Temozolomide: The standard-of-care alkylating agent for glioblastoma. Its efficacy is largely dependent on the methylation status of the MGMT promoter. ONC201's mechanism is independent of MGMT status, making it a potential option for temozolomide-resistant tumors.

    • Bevacizumab: A monoclonal antibody targeting VEGF-A, an angiogenesis factor. While it can improve progression-free survival, its impact on overall survival in glioblastoma is limited. ONC201's direct cytotoxic and pro-apoptotic effects on tumor cells offer a different therapeutic strategy that could be complementary to anti-angiogenic therapies.

Conclusion

ENMD-1068 (ONC201) is a promising small molecule inhibitor with a unique mechanism of action that distinguishes it from other targeted therapies and standard chemotherapies. Its ability to cross the blood-brain barrier and its efficacy in preclinical and clinical models of glioblastoma, particularly those with H3 K27M mutations, highlight its potential as a valuable addition to the neuro-oncology armamentarium. Further comparative studies, especially head-to-head preclinical and clinical trials, are warranted to fully elucidate its therapeutic potential relative to other agents. The experimental protocols and comparative data provided in this guide serve as a resource for researchers to design and conduct such studies.

Safety Operating Guide

Prudent Disposal of ENMD-1068 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the operational handling and disposal of the novel research compound ENMD-1068 hydrochloride.

Chemical and Physical Properties

While comprehensive hazard data for this compound is not publicly available, some basic properties are known. Proper disposal methods should always consider the chemical's known characteristics.

PropertyData
CAS Number 2703451-51-6
Molecular Formula C₂₄H₂₉N₅O₂ · xHCl
Appearance A crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for short-term, -80°C for long-term

Step-by-Step Disposal Protocol

The following protocol is based on general guidelines for the disposal of hazardous laboratory waste. Your institution's Environmental Health and Safety (EHS) department must be consulted for specific requirements.

1. Waste Characterization and Segregation:

  • Treat as Hazardous: In the absence of specific data, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: This includes any disposable labware that has come into contact with this compound, such as weigh boats, pipette tips, contaminated gloves, and bench paper.

    • Liquid Waste: This includes unused stock solutions, experimental solutions containing the compound, and the initial solvent rinses of any container that held the substance.

2. Waste Collection and Containment:

  • Use Designated Containers:

    • For solid waste, use a clearly labeled, durable, leak-proof container designated for solid chemical waste.

    • For liquid waste, use a compatible, screw-cap container (e.g., a high-density polyethylene (B3416737) or glass bottle) designated for liquid chemical waste. Ensure the container is compatible with the solvent used to dissolve the this compound.

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in liquid waste containers.

  • Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste.[1][2]

3. Storage of Waste:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[3][4]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray) to prevent spills.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams.[4]

4. Disposal of Empty Containers:

  • The original container of this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[1]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may also need to be collected, depending on your institution's EHS guidelines.

  • Once properly rinsed, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[1]

5. Arranging for Final Disposal:

  • Contact EHS: Once a waste container is full, or if it has been in storage for a prolonged period (typically 6-12 months), contact your institution's EHS department to arrange for a waste pickup.[3]

  • Do Not Use Drains or Regular Trash: Under no circumstances should this compound or its solutions be poured down the sink or disposed of in the regular trash.[1][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, tips) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a compatible, labeled liquid hazardous waste container liquid_waste->collect_liquid store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for guidance.

References

Essential Safety and Operational Guide for Handling ENMD-1068 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

When handling ENMD-1068 hydrochloride in solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. For prolonged handling or when working with solutions, consider double-gloving. Discard gloves immediately if contaminated.
Eye Protection Safety goggles with side shields are required at all times to protect against splashes and airborne particles.
Body Protection A lab coat that covers the arms and closes in the front is essential. For larger quantities or when there is a significant risk of spillage, consider a disposable gown.
Respiratory Protection For handling the solid compound or creating solutions, work within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator may be necessary.

II. Operational Procedures

Adherence to systematic operational procedures is critical to ensure safety and maintain the integrity of the compound.

A. Storage and Handling

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container must be clearly labeled with the full chemical name and any known hazard information.

  • Handling: All manipulations of this compound, especially weighing of the solid, should be conducted in a chemical fume hood to control potential dust generation.[1][3] Use spark-proof tools and avoid creating dust.[2]

B. Solution Preparation

  • Solvent Selection: Consult relevant literature for appropriate solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.

  • Preparation: In a chemical fume hood, slowly add the solvent to the accurately weighed this compound powder.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store stock solutions as recommended, often at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

III. Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a minor spill, if you are trained and it is safe to do so, contain the spill with an inert absorbent material.[4] Wear appropriate PPE and clean the area thoroughly. For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4][5]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[2][6] Do not dispose of it down the drain or in regular trash.[2][6]

A. Waste Segregation

  • Solid Waste: All disposables contaminated with this compound (e.g., weigh boats, pipette tips, gloves, and paper towels) must be collected in a dedicated, clearly labeled hazardous solid waste container.[2][6]

  • Liquid Waste: Unused solutions and the first rinse of emptied containers should be collected in a designated, leak-proof hazardous liquid waste container.[2][6] The container must be compatible with the solvents used.

B. Disposal Procedure

  • Collection: Collect all waste in appropriately labeled containers at the point of generation.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Pickup: Follow your institution's procedures for requesting a chemical waste pickup from the EHS department.

V. Signaling Pathway and Experimental Workflow

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2) and has been shown to inhibit the TGF-β1/Smad signaling pathway.

ENMD_1068_Signaling_Pathway This compound Signaling Pathway Inhibition TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 phosphorylates PAR2 PAR2 PAR2->TGF_beta_Receptor potential crosstalk ENMD_1068 ENMD-1068 Hydrochloride ENMD_1068->PAR2 antagonizes p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad Complex (p-Smad2/3 + Smad4) p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription promotes Fibrosis Fibrosis Gene_Transcription->Fibrosis

Caption: Inhibition of the TGF-β1/Smad signaling pathway by this compound.

Handling_and_Disposal_Workflow Operational Workflow for this compound Start Start Assess_Hazards Assess Hazards (Treat as Potentially Hazardous) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Weigh_Solid Weigh Solid Compound in Fume Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste Conduct_Experiment->Segregate_Waste Solid_Waste Solid Waste (Gloves, Tips, etc.) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Segregate_Waste->Liquid_Waste Store_Waste Store Waste in Labeled Hazardous Waste Containers Solid_Waste->Store_Waste Liquid_Waste->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup End End EHS_Pickup->End

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.